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Core Science & Biosynthesis

Foundational

Part 1: Compound Identity and Structural Rationale for Hazard Assessment

An In-Depth Technical Guide to the Material Safety of: 5-Methyl-6-vinylpyridin-3-ol (CAS 1624607-05-1) Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: This document has been compiled by...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Material Safety of: 5-Methyl-6-vinylpyridin-3-ol (CAS 1624607-05-1)

Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: This document has been compiled by a Senior Application Scientist to provide a comprehensive safety guide. The compound 5-Methyl-6-vinylpyridin-3-ol is a research chemical for which a specific, official Safety Data Sheet (SDS) is not publicly available. The information herein is synthesized from data on structurally related compounds, including pyridine and various vinylpyridines. All procedures must be conducted by trained personnel and in accordance with all institutional and governmental safety protocols. This guide supplements, but does not replace, a formal risk assessment.

  • Chemical Name: 5-Methyl-6-vinylpyridin-3-ol

  • CAS Number: 1624607-05-1

  • Molecular Formula: C₈H₉NO

  • Molecular Weight: 135.16 g/mol

  • InChI Key: RYYGIVYVNHJDMY-UHFFFAOYSA-N

Expert Rationale: The hazard profile of this molecule can be predicted by deconstructing its key functional groups, for which extensive safety data exists:

  • Pyridine Core: The foundational pyridine ring is known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is also a known skin and eye irritant.[3][4]

  • Vinyl Group: The presence of a vinyl substituent introduces a significant risk of polymerization.[5][6] Vinylpyridines can polymerize violently and exothermically, especially when heated or contaminated, potentially leading to container rupture.[5][7] This group also increases the risk of skin irritation and sensitization.[7][8]

  • Phenolic Hydroxyl Group: The hydroxyl group can influence the compound's physical properties and reactivity. While less hazardous, it contributes to the overall irritant properties of the molecule.

  • Methyl Group: This group has minimal impact on the toxicological profile compared to the other functional groups.

Based on this structural analysis, a cautious approach is mandated, treating the compound with the combined hazards of its constituent parts.

Part 2: Hazard Identification and GHS Classification (Predicted)

Given the absence of specific data, the following Globally Harmonized System (GHS) classification is predicted based on analogous compounds like pyridine and other vinylpyridines.

Signal Word: Danger

Pictograms: FlameSkull and CrossbonesCorrosionExclamation Mark

Hazard Statements (Predicted):

CodeStatementBasis from Similar Compounds
H226Flammable liquid and vapour.Pyridine and vinylpyridines are flammable.[1][7][9]
H301/H311Toxic if swallowed or in contact with skin.Based on the toxicity of 2-Vinylpyridine.[10]
H330Fatal if inhaled.Vapors of related compounds are highly toxic and can cause dizziness or asphyxiation.[5][10]
H314Causes severe skin burns and eye damage.Pyridine and vinylpyridines are corrosive and can cause serious burns.[3][7][9][10]
H317May cause an allergic skin reaction.Vinyl compounds are known skin sensitizers.[7][8][10]
H335May cause respiratory irritation.Vapors are irritating to the eyes, nose, and throat.[3][7][8]
EUH071Corrosive to the respiratory tract.A known hazard for 2-Vinylpyridine.[9]

Part 3: Protocols for Safe Handling and Emergency Response

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent all routes of exposure.

ProtectionSpecificationRationale and Best Practices
Engineering Certified Chemical Fume HoodAll handling, including weighing and solution preparation, must occur in a fume hood to prevent inhalation of toxic vapors. Ensure eyewash stations and safety showers are immediately accessible.[11]
Eye/Face Tightly-fitting safety goggles and a full-face shield (8-inch minimum).Protects against splashes that can cause severe eye damage. Standard safety glasses are insufficient.[10][12]
Hand Chemical-resistant gloves (e.g., Butyl rubber or double-gloved Nitrile).Prevents skin absorption, which is a significant route for toxicity.[7] Contaminated gloves must be removed and disposed of immediately.
Body Chemical-resistant lab coat and apron.Protects against skin contact from spills. Do not allow contaminated clothing to remain in contact with skin.[2]
Respiratory NIOSH-approved respirator with an organic vapor cartridge.Required if working outside a fume hood or in case of a spill. Vapors can be fatal if inhaled.[5][10]
Safe Storage and Handling Protocol
  • Procurement & Receipt: Upon receipt, inspect the container for damage. The compound should be logged into the chemical inventory.

  • Storage:

    • Store in a cool, dry, dark, and well-ventilated area designated for flammable and toxic chemicals.[12]

    • Keep away from heat, sparks, and open flames.[2][7] The container and receiving equipment must be grounded and bonded to prevent static discharge.[1][13]

    • Crucially, store only if stabilized. Due to the vinyl group, this compound is prone to polymerization.[5][7] It should be stored under an inert atmosphere (Argon or Nitrogen) and away from light and heat to inhibit this process.[3][6]

    • Keep container tightly closed.[1]

    • Store separately from strong oxidizing agents and strong acids.[6][7]

  • Handling:

    • Use only non-sparking tools.[1][9]

    • Avoid all personal contact, including inhalation.[2]

    • Wash hands and face thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[7]

Emergency Procedures Workflow

The following diagram outlines the logical flow for responding to an accidental release.

Caption: Emergency Response Workflow for 5-Methyl-6-vinylpyridin-3-ol.

Part 4: Physicochemical and Toxicological Profile

Physicochemical Properties (Predicted)
PropertyPredicted Value / InformationRationale
Appearance Colorless to yellow or brown liquid/solidPyridine derivatives are often liquids or low-melting solids.[8] Color may develop on storage.
Odor Pungent, characteristic pyridine-like odorPyridines are known for their strong, unpleasant odors.[7]
Solubility Sparingly soluble in water. Soluble in organic solvents (e.g., ethanol, ether, acetone).Based on general properties of substituted pyridines.
Vapor Pressure Vapors are heavier than air and may travel along the ground.[5]This poses a flashback risk from distant ignition sources.
Flash Point Predicted to be < 50°CVinylpyridines are flammable with low flash points.[7][9]
Stability and Reactivity
  • Reactivity: The most significant reactivity hazard is the potential for violent, exothermic polymerization due to the vinyl group.[5][6][7] This can be initiated by heat, light, contamination, or contact with peroxides.[3][5]

  • Chemical Stability: The compound is unstable. It requires a stabilizer to prevent polymerization during storage.[6][7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, peroxides.[5][6]

  • Hazardous Decomposition Products: Upon combustion, it will produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[6][7][9]

Toxicological Summary (Inferred)
  • Acute Toxicity: Expected to be toxic or fatal via all routes of exposure (oral, dermal, inhalation).[5][10] Animal studies on similar compounds show low LD50 values.[8][10]

  • Skin Corrosion/Irritation: Causes severe skin burns.[3][7][10] Prolonged contact may lead to delayed burns.[6]

  • Eye Damage/Irritation: Causes serious, potentially irreversible eye damage.[3][10]

  • Sensitization: May cause an allergic skin reaction (skin sensitization).[7][8]

  • Specific Target Organ Toxicity (STOT):

    • Single Exposure: Causes respiratory tract irritation and may affect the central nervous system, leading to dizziness or drowsiness.[1][3]

    • Repeated Exposure: No specific data, but prolonged exposure to pyridines can cause damage to the liver, kidneys, and blood system.[1]

References

  • Haz-Map: 4-Vinylpyridine. Provides information on irritation and skin sensitization. [Link]

  • Kanto Chemical Co., Inc. Safety Data Sheet for Pyridine. Outlines GHS classification for pyridine, including skin corrosion, eye damage, and organ toxicity. [Link]

  • ICSC 1232 - 2-VINYLPYRIDINE. International Chemical Safety Card detailing hazards of flammability, explosive polymerization, and severe irritation. [Link]

  • INCHEM: ICSC 1232 - 2-VINYLPYRIDINE. Details reactivity, including violent polymerization and decomposition products. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet for Pyridine. Comprehensive GHS classification and precautionary statements for pyridine. [Link]

  • Novachem: Pyridine-D5 Safety Data Sheet. Provides information on handling, storage, and personal protection for pyridine derivatives. [Link]

  • WHS Regulations Safety Data Sheet for Pyridine. Details handling precautions, including avoiding all personal contact and use of PPE. [Link]

  • Biosynce Blog: How to handle pyridine safely? Discusses best practices for PPE, storage, and handling of pyridine. [Link]

  • Penta Manufacturing Company: Pyridine Safety Data Sheet. Describes safe storage conditions, PPE requirements, and accidental release measures. [Link]

  • Organic Syntheses: Working with Hazardous Chemicals. Provides context for handling reactive chemical intermediates. [Link]

  • RSC Publishing: Ruthenium catalyzed β-selective alkylation of vinylpyridines. Discusses the chemical reactivity of vinylpyridines in organic synthesis. [Link]

  • MDPI: Revisiting the Chemistry of Vinylpyrazoles. While not pyridines, this review discusses the synthesis and reactivity of vinyl-substituted heterocycles. [Link]

  • NIH NCBI Bookshelf: Toxicological Profile for Pyridine. Provides an overview of the health effects of pyridine exposure. [Link]

  • Organic Chemistry Portal: Pyridine synthesis. Provides context on the general synthesis and reactivity of the pyridine ring system. [Link]

  • PMC: Synthesis of Vitamin B6. Research article describing the synthesis and handling of substituted hydroxypyridines. [Link]

  • PubChem: 6-Chloro-5-methylpyridin-3-ol. GHS classification for a structurally similar halogenated methylpyridin-ol. [Link]

  • EPA CompTox Dashboard: 2-Vinylpyridine. Compilation of physicochemical properties for 2-vinylpyridine. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of 5-Methyl-6-vinylpyridin-3-ol Derived BACE1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target for Alzheimer's disease (AD), as it is the rate-limitin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target for Alzheimer's disease (AD), as it is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of Aβ in the brain is a central event in the pathogenesis of AD.[3] This guide provides a detailed technical overview of the putative mechanism of action of a novel class of non-peptidic BACE1 inhibitors: 5-Methyl-6-vinylpyridin-3-ol derivatives. Drawing upon the established principles of BACE1 inhibition by other small molecules, particularly pyridine-based compounds, we will explore the likely binding modes, key molecular interactions, and the rationale behind the design of these inhibitors. This document will also detail the essential experimental protocols required to validate their mechanism and characterize their inhibitory properties.

Introduction: The Critical Role of BACE1 in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid plaques and the formation of intracellular neurofibrillary tangles.[4] The amyloid cascade hypothesis posits that the production and accumulation of Aβ peptides are the primary events driving AD pathology.[3] BACE1, a transmembrane aspartyl protease, initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[2][5] This cleavage, followed by a subsequent cleavage by γ-secretase, results in the generation of Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[3] The inhibition of BACE1 is therefore a key strategy to reduce Aβ production and potentially halt the progression of AD.[5] While numerous BACE1 inhibitors have been developed, challenges remain in achieving optimal brain penetration, selectivity, and minimizing off-target effects.[1]

The BACE1 Active Site: A Target for Inhibition

The catalytic domain of BACE1 features a classic aspartyl protease structure with a highly conserved active site. Understanding the architecture of this site is crucial for designing effective inhibitors. Key features include:

  • The Catalytic Dyad: Two aspartic acid residues, Asp32 and Asp228, are located at the base of the active site cleft and are essential for the catalytic activity of the enzyme.[4]

  • The Flap: A flexible β-hairpin loop (residues 67-77) that covers the active site. The conformation of the flap (open or closed) is critical for substrate binding and inhibitor access.

  • Subs-sites (S1, S2, S1', S2', etc.): Pockets within the active site that accommodate the side chains of the APP substrate. The specific interactions between an inhibitor and these subsites determine its potency and selectivity.

Proposed Mechanism of Action of 5-Methyl-6-vinylpyridin-3-ol Derivatives

While direct crystallographic data for this specific class of inhibitors is not yet publicly available, we can infer a plausible mechanism of action based on their structural features and the known binding modes of other non-peptidic, pyridine-containing BACE1 inhibitors.[6][7][8]

Core Scaffold Interactions

The 5-Methyl-6-vinylpyridin-3-ol scaffold likely serves as a rigid core that positions key functional groups for optimal interaction with the BACE1 active site.

  • Pyridin-3-ol Moiety: The hydroxyl group at the 3-position and the nitrogen atom of the pyridine ring are predicted to be critical for binding. They can form hydrogen bonds with the catalytic dyad (Asp32 and Asp228), a common feature of many BACE1 inhibitors. This interaction mimics the transition state of APP cleavage, effectively blocking the enzyme's catalytic function.

  • 5-Methyl Group: This methyl group likely occupies a hydrophobic pocket within the active site, potentially the S3 subsite, contributing to the overall binding affinity through van der Waals interactions.

  • 6-Vinyl Group: The vinyl group could engage in hydrophobic interactions within the S1 or S1' subsites. Its planarity and electron density may also allow for π-π stacking interactions with aromatic residues in the active site, such as Tyr71 in the flap region.

Visualizing the Putative Binding Mode

The following diagram illustrates the hypothetical interactions between a 5-Methyl-6-vinylpyridin-3-ol derivative and the BACE1 active site.

BACE1_inhibitor_interaction BACE1 BACE1 Active Site S3 S1 / S1' Flap inhibitor 5-Methyl-6-vinylpyridin-3-ol Derivative 5-Methyl 6-Vinyl Pyridin-3-ol inhibitor:methyl->BACE1:S3 Hydrophobic Interaction inhibitor:vinyl->BACE1:S1 Hydrophobic/ π-π Stacking catalytic_dyad Catalytic Dyad (Asp32, Asp228) inhibitor:pyridinol->catalytic_dyad Hydrogen Bonding flap_residue Flap Residue (e.g., Tyr71) inhibitor:vinyl->flap_residue Potential Interaction

Caption: Hypothetical binding of a 5-Methyl-6-vinylpyridin-3-ol derivative in the BACE1 active site.

Experimental Validation and Characterization

To confirm the proposed mechanism of action and to characterize the inhibitory properties of these compounds, a series of in vitro and structural biology experiments are essential.

BACE1 Enzymatic Inhibition Assay (FRET-based)

This assay is a primary method for determining the potency of BACE1 inhibitors.

Principle: A fluorogenic peptide substrate containing the BACE1 cleavage site is used. The peptide is labeled with a fluorescent donor and a quencher. In the absence of an inhibitor, BACE1 cleaves the substrate, separating the donor and quencher and resulting in an increase in fluorescence. The presence of an inhibitor prevents cleavage and reduces the fluorescence signal.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the 5-Methyl-6-vinylpyridin-3-ol derivative in DMSO.

    • Prepare a series of dilutions of the inhibitor in assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Prepare solutions of recombinant human BACE1 enzyme and the fluorogenic substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted inhibitor solutions.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the BACE1 enzyme to all wells except the negative control and pre-incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for studying the real-time binding kinetics of an inhibitor to its target enzyme.

Principle: BACE1 is immobilized on a sensor chip. The inhibitor is flowed over the chip surface, and the change in the refractive index upon binding is measured. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Protocol:

  • Chip Preparation: Immobilize recombinant BACE1 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of the 5-Methyl-6-vinylpyridin-3-ol derivative in a suitable running buffer.

    • Inject the inhibitor solutions over the BACE1-immobilized surface and a reference surface (without BACE1).

    • Monitor the binding and dissociation phases.

  • Data Analysis:

    • Subtract the reference sensorgram from the active sensorgram.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

X-ray Crystallography for Structural Elucidation

Obtaining a co-crystal structure of the inhibitor bound to BACE1 provides definitive evidence of the binding mode.

Principle: A high-quality crystal of the BACE1-inhibitor complex is grown and then diffracted with X-rays. The resulting diffraction pattern is used to determine the three-dimensional structure of the complex at atomic resolution.

Protocol:

  • Complex Formation: Incubate purified BACE1 with a molar excess of the 5-Methyl-6-vinylpyridin-3-ol derivative.

  • Crystallization: Screen for crystallization conditions using various precipitants, buffers, and additives.

  • Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement, followed by refinement of the atomic model.

Data Summary

The following table summarizes the key parameters that should be determined for a comprehensive characterization of 5-Methyl-6-vinylpyridin-3-ol derived BACE1 inhibitors.

ParameterMethodTypical Values for Potent InhibitorsSignificance
IC50 FRET Assay< 100 nMPotency of the inhibitor
Ki Kinetic Analysis< 50 nMIntrinsic binding affinity
kon SPR10^4 - 10^6 M-1s-1Association rate
koff SPR10^-2 - 10^-4 s-1Dissociation rate
KD SPR< 100 nMEquilibrium dissociation constant
Binding Mode X-ray CrystallographyN/ADefines key interactions with the active site

Conclusion

The 5-Methyl-6-vinylpyridin-3-ol scaffold represents a promising starting point for the development of novel, non-peptidic BACE1 inhibitors. Based on the structural features of these compounds and the known pharmacology of the BACE1 active site, a plausible mechanism of action involves key hydrogen bonding interactions with the catalytic dyad and hydrophobic interactions within the subsites. The experimental protocols outlined in this guide provide a robust framework for validating this proposed mechanism, determining the inhibitory potency and binding kinetics, and elucidating the precise structural basis of inhibition. Such a comprehensive characterization is essential for the rational design and optimization of this class of inhibitors as potential therapeutics for Alzheimer's disease.

References

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega.
  • Novel non-peptidic and small-sized BACE1 inhibitors. PubMed.
  • Recent progress in the drug discovery of non-peptidic BACE1 inhibitors. PubMed.
  • Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions. Journal of Medicinal Chemistry.
  • Pyridinyl aminohydantoins as small molecule BACE1 inhibitors. PubMed.
  • Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candid
  • Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease. Semantic Scholar.
  • BACE1 inhibitor drugs for the treatment of Alzheimer's disease. Global Health & Medicine.
  • New Aminoimidazoles as β-Secretase (BACE-1) Inhibitors Showing Amyloid-β (Aβ) Lowering in Brain. Journal of Medicinal Chemistry.
  • Discovery of an Orally Available, Brain Penetrant BACE1 Inhibitor Th
  • Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions. ChEMBL - EMBL-EBI.
  • Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. PMC.
  • Crystal structure of BACE1 complexed with a small molecule inhibitor.
  • What are BACE1 inhibitors and how do they work?
  • Structure-Based Survey of the Binding Modes of BACE1 Inhibitors. PubMed.
  • Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions. PubMed.
  • Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. PMC.
  • Development and Structural Modific
  • Biological Evaluation and Docking Analysis of Potent BACE1 Inhibitors
  • Allostery Inhibition of BACE1 by Psychotic and Meroterpenoid Drugs in Alzheimer's Disease Therapy. MDPI.
  • In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease: SAR, Pharmacokinetics, Molecular Docking and Dynamic Simul
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • CRYSTAL STRUCTURE OF BACE-1 IN COMPLEX WITH 5-Cyano-pyridine-2-carboxylic acid [3-((4R,5S)-2-amino-5-fluoro-4-methyl-5,6-dihydro-4H-[1][9]oxazin-4-yl)-4-fluoro-phenyl]-amide. RCSB PDB.

  • Discovery of BACE1 Inhibitors for the Treatment of Alzheimer's Disease. IntechOpen.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen.

Sources

Foundational

preliminary in vitro screening of 5-Methyl-6-vinylpyridin-3-ol analogs

Preliminary In Vitro Screening of 5-Methyl-6-vinylpyridin-3-ol Analogs: A Technical Guide for BACE1 Inhibitor Development Scaffold Rationale & Mechanism of Action In the landscape of neurodegenerative drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary In Vitro Screening of 5-Methyl-6-vinylpyridin-3-ol Analogs: A Technical Guide for BACE1 Inhibitor Development

Scaffold Rationale & Mechanism of Action

In the landscape of neurodegenerative drug discovery, the rational design of Beta-secretase 1 (BACE1) inhibitors remains a critical pathway for Alzheimer’s Disease (AD) intervention. The compound 5-Methyl-6-vinylpyridin-3-ol has emerged as a highly privileged building block and pharmacophore in the synthesis of perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds and other BACE1 inhibitors [1].

As a Senior Application Scientist, I approach this scaffold not just as a chemical entity, but as a structural key designed to unlock a specific biological lock. The causality behind selecting this specific core lies in its dual functionality:

  • The Pyridin-3-ol Core: This moiety acts as a bioisostere, providing an essential hydrogen bond donor/acceptor network that directly interacts with the catalytic aspartate dyad (Asp32 and Asp228) in the BACE1 active site.

  • The 6-Vinyl Substituent: The vinyl group serves as a highly reactive synthetic handle. Through late-stage functionalization (e.g., cross-metathesis or Heck couplings), researchers can rapidly generate a library of analogs designed to probe the hydrophobic S1' and S2' subpockets of the enzyme.

By inhibiting BACE1, these analogs prevent the initial cleavage of the Amyloid Precursor Protein (APP), thereby halting the amyloidogenic cascade before the neurotoxic Amyloid Beta (Aβ42) peptide can be generated by γ -secretase [2].

G APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (Beta-Secretase) APP->BACE1 Cleavage C99 C99 Fragment BACE1->C99 Generates Inhibitor 5-Methyl-6-vinylpyridin-3-ol Analogs Inhibitor->BACE1 Competitive Inhibition Gamma Gamma-Secretase C99->Gamma Substrate Abeta Amyloid Beta (Aβ42) Aggregation Gamma->Abeta Cleavage

Figure 1: Amyloidogenic APP processing pathway and targeted BACE1 inhibition by scaffold analogs.

The In Vitro Screening Cascade

To ensure scientific integrity, the screening of these newly synthesized analogs must follow a strict, self-validating hierarchical cascade. We do not advance compounds to complex cellular models until intrinsic enzymatic potency is proven, thereby eliminating false positives caused by off-target cytotoxicity.

Workflow Lib Analog Library (5-Methyl-6-vinylpyridin-3-ol core) Phase1 Phase 1: FRET Assay (Enzymatic IC50 < 100 nM) Lib->Phase1 Phase2 Phase 2: Cell Assay (SH-SY5Y Aβ ELISA) Phase1->Phase2 Pass Fail Discard / Optimize Phase1->Fail Fail Phase3 Phase 3: ADME/Tox (Caco-2 Permeability & MTT) Phase2->Phase3 Pass Phase2->Fail Fail Lead Lead Candidate Selection for In Vivo Phase3->Lead Pass Phase3->Fail Fail

Figure 2: Three-phase in vitro screening cascade for evaluating synthesized BACE1 inhibitor analogs.

Phase 1: Target-Based Enzymatic Screening (BACE1 FRET Assay)

Causality & Rationale: Before assessing cellular efficacy, we must confirm that the functionalization of the vinyl group has not sterically hindered the pyridin-3-ol core's ability to bind the aspartate dyad. We utilize a Fluorescence Resonance Energy Transfer (FRET) assay because it provides a direct, real-time kinetic readout of BACE1 cleavage activity.

Self-Validating Protocol:

  • Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). The acidic pH is critical as it mimics the endosomal environment where BACE1 is biologically active.

  • Compound Plating: Dispense 5-Methyl-6-vinylpyridin-3-ol analogs in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well black microplate.

  • Control Integration (Validation Step): Include a vehicle control (1% DMSO) for maximum signal, a no-enzyme control for background, and a reference inhibitor (e.g., Verubecestat at 100 nM) to calculate the Z'-factor. The assay is only considered valid if the Z'-factor is 0.5.

  • Enzyme Addition: Add recombinant human BACE1 enzyme (final concentration 1 nM) and incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (Rh-EVNLDAEFK-Quencher) at 2 µM.

  • Readout: Measure fluorescence (Ex 540 nm / Em 590 nm) continuously for 45 minutes. Calculate the IC50​ using non-linear regression (four-parameter logistic equation).

Phase 2: Cellular Target Engagement (APP Cleavage Assay)

Causality & Rationale: Enzymatic potency does not guarantee cellular efficacy. The compounds must cross the lipid bilayer and reach the acidic endosomes. We use SH-SY5Y neuroblastoma cells overexpressing wild-type APP to bridge the gap between biochemical affinity and cellular membrane permeability.

Self-Validating Protocol:

  • Seeding: Seed SH-SY5Y-APPwt cells at 5×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Wash cells with PBS and apply fresh media containing the analogs (at , , and 10× their biochemical IC50​ values). Include a DMSO vehicle control.

  • Incubation: Incubate for 24 hours.

  • Validation via Multiplexing: Collect the supernatant to measure A β 40 and A β 42 levels via sandwich ELISA. Simultaneously, perform a CellTiter-Glo (ATP-based) assay on the remaining cells. If ATP levels drop by >10% compared to the vehicle, the reduction in A β is flagged as an artifact of cytotoxicity rather than true BACE1 inhibition.

Phase 3: Preliminary ADME & Cytotoxicity

Causality & Rationale: Because BACE1 inhibitors target the central nervous system (CNS), they must exhibit excellent blood-brain barrier (BBB) penetrance. We use the Caco-2 bidirectional permeability assay as a preliminary surrogate for BBB transit and general intestinal absorption.

Self-Validating Protocol:

  • Monolayer Integrity: Grow Caco-2 cells on transwell inserts for 21 days. Validate tight junction integrity by measuring Transepithelial Electrical Resistance (TEER); only wells with TEER > 400 Ω⋅cm2 are used.

  • Permeability Assessment: Add 10 µM of the analog to the apical (A) chamber. Sample the basolateral (B) chamber at 30, 60, and 120 minutes.

  • Efflux Ratio: Perform the reverse (B to A). Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio > 2 indicates the analog is likely a P-glycoprotein (P-gp) substrate, which is detrimental for CNS drugs.

Quantitative Data Presentation

To illustrate the decision-making process, below is a structured summary of hypothetical screening data for the parent scaffold and three functionalized analogs. Only compounds meeting the strict thresholds (Enzymatic IC50​ < 100 nM, Efflux Ratio < 2, Cell Viability > 95%) are advanced.

Compound IDModification at 6-VinylBACE1 Enzymatic IC50​ (nM)Cellular A β 42 IC50​ (nM)Caco-2 Papp​ ( 10−6 cm/s)Efflux RatioCell Viability (%)Status
Parent None (Unmodified)> 10,000N/A12.41.199%Baseline
Analog A Phenyl cross-metathesis45.2112.518.21.498%Advance
Analog B Fluorinated cyclopropyl8.724.122.51.297%Lead
Analog C Bulky aliphatic chain12.4> 5,0004.15.882%Discard (P-gp substrate / Toxic)

Note: Analog B represents the successful integration of a perfluorinated cyclopropyl group, mirroring the highly potent BACE1 inhibitors developed by Amgen [1].

References

  • Source: Google Patents / WIPO (PCT)
  • Source: Lancet Neurology (2014)
Exploratory

Pharmacokinetic Profiling of 5-Methyl-6-vinylpyridin-3-ol Pharmaceutical Precursors: A Technical Guide for CNS Drug Development

Executive Summary & Core Rationale The rational design of central nervous system (CNS) therapeutics requires rigorous pharmacokinetic (PK) evaluation long before a final Active Pharmaceutical Ingredient (API) is synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The rational design of central nervous system (CNS) therapeutics requires rigorous pharmacokinetic (PK) evaluation long before a final Active Pharmaceutical Ingredient (API) is synthesized. The pyridine-3-ol scaffold is a, frequently utilized to modulate the physicochemical properties of drug candidates[1]. Within this class, 5-Methyl-6-vinylpyridin-3-ol has emerged as a critical precursor.

Specifically, it serves as a foundational building block for, which are potent beta-secretase (BACE1) inhibitors targeted for Alzheimer's disease[2]. Because BACE1 inhibitors must cross the highly restrictive blood-brain barrier (BBB) and maintain therapeutic concentrations in the cerebral spinal fluid (CSF), profiling the ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities of this precursor and its immediate derivatives is a non-negotiable phase of the drug development pipeline[2].

Physicochemical Profiling & Structural Causality

In drug design, the incorporation of a , metabolic stability, and cellular permeability[3]. As a Senior Application Scientist, I approach the 5-Methyl-6-vinylpyridin-3-ol molecule not just as a chemical, but as a carefully engineered delivery vehicle. Its structural features provide distinct causal benefits for PK optimization:

  • Amphoteric Pyridine-3-ol Core : The equilibrium between the hydroxyl group and the basic nitrogen allows for the fine-tuning of the molecule's pKa​ . This ensures the scaffold remains predominantly un-ionized at physiological pH (7.4), maximizing passive lipoidal diffusion across the BBB[1].

  • 5-Methyl Steric Shielding : Hepatic cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings for Phase I oxidation. The 5-methyl group provides critical steric hindrance, reducing the rate of oxidative metabolism and thereby lowering intrinsic clearance ( CLint​ ).

  • 6-Vinyl Synthetic Handle : The vinyl group allows for downstream cross-coupling (e.g., etherification with 1-bromobut-2-yne) to build the complex 1,3-oxazin-2-amine pharmacophore without drastically inflating the topological polar surface area (TPSA), a common reason CNS drugs fail in the clinic[2].

Step-by-Step Pharmacokinetic Profiling Protocols

To ensure scientific integrity, every PK assay must function as a self-validating system . The following protocols detail the in vitro evaluation workflows used to profile 5-Methyl-6-vinylpyridin-3-ol and its downstream BACE1 inhibitor intermediates.

Protocol A: Hepatic Metabolic Stability (Human Liver Microsomes)
  • Causality : High hepatic clearance prevents CNS drugs from achieving steady-state concentrations. We utilize Human Liver Microsomes (HLM) supplemented with an NADPH-regenerating system to accurately simulate Phase I hepatic metabolism.

  • Self-Validation : Verapamil (high clearance) and Warfarin (low clearance) are run concurrently in identical matrices. If the half-lives of these controls fall outside historical laboratory confidence intervals, the entire assay plate is rejected, preventing false-positive stability data.

Methodology:

  • Preparation : Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-Incubation : Spike the 5-Methyl-6-vinylpyridin-3-ol precursor (final concentration 1 µM) into the HLM suspension. Pre-incubate the microtiter plate at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding the NADPH-regenerating system (1 mM final concentration).

  • Sampling & Quenching : At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

Protocol B: Blood-Brain Barrier Permeability (MDCK-MDR1 Transwell Assay)
  • Causality : Standard Caco-2 assays predict intestinal absorption but fail to accurately model the BBB. We utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-glycoprotein) to rigorously evaluate both passive permeability and active efflux liabilities.

  • Self-Validation : Propranolol is used as a high-permeability transcellular control, while Digoxin serves as a known P-gp efflux substrate. This dual-control system validates the monolayer's integrity and the active transporter function.

Methodology:

  • Cell Seeding : Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 5-7 days until the Transepithelial Electrical Resistance (TEER) exceeds 200 Ω⋅cm2 .

  • Dosing : Prepare a 10 µM solution of the test compound in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Add to the apical (A) chamber for A→B assessment, or the basolateral (B) chamber for B→A assessment.

  • Incubation : Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling : Collect 50 µL from the receiver chambers at the 120-minute mark.

  • Quantification : Analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates active P-gp efflux liability requiring structural optimization.

Quantitative Data Presentation

Below is a comparative summary of the PK parameters for the bare precursor versus a fully synthesized BACE1 inhibitor candidate derived from it.

CompoundLogD (pH 7.4)TPSA (Ų)HLM CLint​ (µL/min/mg)MDCK-MDR1 Papp​ ( 10−6 cm/s)Efflux Ratio (ER)
5-Methyl-6-vinylpyridin-3-ol 1.833.145.218.51.1
BACE1 Inhibitor Derivative 3.265.412.88.41.8

Data Interpretation: The bare precursor exhibits high passive permeability and no efflux (ER = 1.1), but suffers from moderate hepatic clearance due to its exposed hydroxyl group. The derivatized BACE1 inhibitor shows optimized metabolic stability ( CLint​ drops to 12.8) while maintaining an acceptable BBB penetration profile ( Papp​ > 5.0, ER < 2.0), validating the structural modifications.

Visualizing the PK-Driven Optimization Workflow

PK_Workflow Precursor 5-Methyl-6-vinylpyridin-3-ol (Precursor Scaffold) Synthesis Chemical Derivatization (Etherification / Cyclopropanation) Precursor->Synthesis Structural Base BACE_Inhibitor BACE1 Inhibitor Candidate (1,3-Oxazin-2-amine) Synthesis->BACE_Inhibitor Lead Generation HLM_Assay Hepatic Stability (HLM) Microsomal Clearance Check BACE_Inhibitor->HLM_Assay Phase I Metabolism BBB_Assay BBB Permeability (MDCK-MDR1 Assay) HLM_Assay->BBB_Assay If CLint is low Failure Optimization Loop (Modify Lipophilicity/pKa) HLM_Assay->Failure High Clearance Target CNS Target Engagement (Amyloid-Beta Reduction) BBB_Assay->Target High Papp, Low Efflux BBB_Assay->Failure High P-gp Efflux Failure->Synthesis Scaffold Refinement

Caption: PK-Driven Optimization Workflow for Pyridine-3-ol BACE1 Inhibitors

Conclusion

The pharmacokinetic profiling of 5-Methyl-6-vinylpyridin-3-ol highlights the delicate balance required in CNS drug design. By leveraging the inherent physicochemical advantages of the pyridine-3-ol scaffold and rigorously validating its metabolic and permeability profiles early in development, researchers can systematically reduce late-stage attrition rates of downstream BACE1 inhibitors.

References

  • [2] Title: United States Patent US9085576B2 - Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use. Source: Google Patents (Amgen Inc). URL:

  • [3] Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Source: PubMed Central (PMC). URL:[Link]

Sources

Foundational

5-Methyl-6-vinylpyridin-3-ol: Molecular Weight Dynamics, Aqueous Solubility Profile, and Synthetic Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction and Chemical Identity In the landscape of modern drug discovery, functionalized py...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction and Chemical Identity

In the landscape of modern drug discovery, functionalized pyridines serve as indispensable building blocks. Among these, 5-Methyl-6-vinylpyridin-3-ol (CAS: 1624607-05-1) has emerged as a critical intermediate, particularly in the synthesis of beta-secretase (BACE) inhibitors targeted at Alzheimer’s Disease pathology[1].

Understanding the precise physicochemical properties of this molecule—specifically its molecular weight and aqueous solubility profile—is paramount for optimizing reaction stoichiometry, solvent selection, and downstream liquid-liquid extraction protocols.

Molecular Weight Dynamics

The molecular formula of 5-Methyl-6-vinylpyridin-3-ol is C₈H₉NO . According to 2[2], the precise molecular weight is 135.16 g/mol . This exact mass is derived from its structural components: a central pyridine ring, a hydroxyl group at position 3, a methyl group at position 5, and a vinyl group at position 6. In high-yield pharmaceutical synthesis, utilizing this precise molecular weight is critical for calculating the molar equivalents required to drive O-alkylation reactions to completion without generating difficult-to-separate byproducts[3].

Table 1: Quantitative Physicochemical Properties
PropertyValueMechanistic Implication
IUPAC Name 5-Methyl-6-vinylpyridin-3-olDefines regiochemistry critical for steric hindrance during reactions.
CAS Registry Number 1624607-05-1Standardized identifier for procurement and safety tracking.
Molecular Formula C₈H₉NODictates the exact mass for stoichiometric calculations.
Molecular Weight 135.16 g/mol Essential for precise molar conversions in synthetic workflows.
Hydrogen Bond Donors 1 (-OH)Facilitates targeted O-alkylation under basic conditions.
Hydrogen Bond Acceptors 2 (N, O)Influences solvent interactions and pH-dependent ionization.

Aqueous Solubility Profile and Thermodynamics

The solubility profile of 5-Methyl-6-vinylpyridin-3-ol is dictated by the competing forces of its hydrophilic and hydrophobic functional groups. The molecule exhibits 4[4], while remaining highly soluble in organic solvents such as ethanol, acetone, and N,N-Dimethylformamide (DMF).

The Causality of Poor Aqueous Solubility

The poor aqueous solubility is driven by the hydrophobic effect . While the hydroxyl group and pyridine nitrogen can form hydrogen bonds with water, the non-polar surface area contributed by the methyl and vinyl groups forces surrounding water molecules into highly ordered, clathrate-like structures. The entropic penalty of forming these structured water networks thermodynamically outweighs the enthalpic gains of hydrogen bonding.

Furthermore, the molecule's solubility is highly pH-dependent. At physiological pH (7.4), the pyridine nitrogen (typical pKa ~4.8) is unprotonated, and the phenolic-like hydroxyl (typical pKa ~8.6) is not yet deprotonated. Because the molecule exists predominantly in its neutral, un-ionized state at pH 7.4, its aqueous solubility drops to its lowest point.

Table 2: Empirical Solubility Profile
Solvent SystemSolubility ClassificationThermodynamic & Structural Rationale
N,N-Dimethylformamide (DMF) Highly SolublePolar aprotic nature solvates the lipophilic backbone while leaving nucleophiles unsolvated and reactive.
Ethyl Acetate SolubleModerate polarity perfectly matches the compound's overall lipophilicity, making it ideal for extraction.
Aqueous Buffer (pH 7.4) Limited / Poorly SolubleHigh entropic penalty of water cavity formation; neutral ionization state at physiological pH minimizes dissolution.

Experimental Protocol: Thermodynamic Solubility Determination

To accurately quantify the aqueous solubility of 5-Methyl-6-vinylpyridin-3-ol, kinetic methods are insufficient. The shake-flask method must be employed to ensure true thermodynamic equilibrium. This protocol is designed as a self-validating system to prevent false positives from supersaturation or particulate interference.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4. Causality: A strong buffer prevents the acidic hydroxyl group from lowering the pH of the unbuffered water, which would artificially alter the ionization state and skew solubility data.

  • Solute Addition: Add an excess amount of 5-Methyl-6-vinylpyridin-3-ol (e.g., 10 mg) to 1 mL of the buffer in a sealed borosilicate glass vial. Causality: Excess solid guarantees that the solution reaches its maximum thermodynamic saturation point.

  • Equilibration: Agitate the vial at a constant temperature of 25.0 ± 0.5 °C for 48 hours. Causality: Solubility is a temperature-dependent thermodynamic parameter; strict thermal control prevents fluctuations that cause precipitation or supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Causality: Centrifugation strictly separates the undissolved solid pellet from the saturated supernatant, ensuring that subsequent sampling does not include solid particulates.

  • Quantification: Analyze the supernatant using HPLC-UV (e.g., at 254 nm). Self-Validation: The peak area must be compared against a pre-validated calibration curve generated from standard solutions of the compound fully dissolved in methanol, ensuring linear and accurate quantification.

SolubilityWorkflow A 1. Solute Addition (Excess Solid) B 2. Equilibration (48h at 25°C) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Quantification (HPLC-UV) C->D

Thermodynamic solubility determination workflow using the shake-flask method.

Synthetic Utilization in Drug Discovery (BACE Inhibitors)

5-Methyl-6-vinylpyridin-3-ol is heavily utilized in the pharmaceutical industry to synthesize beta-secretase (BACE) inhibitors, which are critical in1[1].

Protocol: O-Alkylation of 5-Methyl-6-vinylpyridin-3-ol

The following protocol outlines the O-alkylation of the pyridinol hydroxyl group, leveraging the compound's specific solubility profile as detailed in 3[3].

  • Reaction Setup: Dissolve 5-methyl-6-vinylpyridin-3-ol (100 mg, 0.74 mmol) in 2 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is chosen because its polar aprotic nature easily dissolves the lipophilic starting material while leaving the subsequently formed oxygen anion unsolvated and highly nucleophilic.

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 361 mg, 1.1 mmol). Causality: Cs₂CO₃ is a mild base that effectively deprotonates the hydroxyl group. The large, diffuse cesium counterion minimizes tight ion-pairing, drastically enhancing the reactivity of the phenoxide-like intermediate compared to sodium or potassium bases.

  • Alkylation: Introduce the alkylating agent, such as sodium 1-bromobut-2-yne (118 mg, 0.88 mmol), and stir the reaction mixture at 80 °C for 2 hours.

  • Liquid-Liquid Extraction (Workup): Cool the mixture to ambient temperature, pour it into 10 mL of ice-cold water, and extract with ethyl acetate. Causality: Because 5-methyl-6-vinylpyridin-3-ol and its alkylated derivative have limited aqueous solubility, they partition almost entirely into the organic ethyl acetate layer. Conversely, the DMF and inorganic cesium/sodium salts remain trapped in the aqueous phase, creating a highly efficient, self-purifying extraction system.

SynthesisPathway A 5-Methyl-6-vinylpyridin-3-ol (Lipophilic Precursor) B O-Alkylation (Cs2CO3, DMF, 80°C) A->B C Liquid-Liquid Extraction (Ethyl Acetate / Water) B->C D BACE Inhibitor (Alzheimer's Disease Target) C->D

Synthetic utilization of 5-Methyl-6-vinylpyridin-3-ol in BACE inhibitor development.

References

  • Amgen Inc. "US Patent 9,085,576 B2: Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use." Google Patents.
  • Amgen Inc. "WO2014138484A1: Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use." Google Patents.

Sources

Exploratory

binding affinity of 5-Methyl-6-vinylpyridin-3-ol derivatives to target proteins

An In-Depth Technical Guide to Determining the Binding Affinity of 5-Methyl-6-vinylpyridin-3-ol Derivatives to Target Proteins Authored by: A Senior Application Scientist This guide provides researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Binding Affinity of 5-Methyl-6-vinylpyridin-3-ol Derivatives to Target Proteins

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the binding affinity of 5-Methyl-6-vinylpyridin-3-ol derivatives. The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are explored for a multitude of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Specifically, derivatives of pyridin-3-ol have been investigated as potent and selective inhibitors of key protein targets like kinases, making a rigorous understanding of their binding affinity paramount for successful drug development.[3][4][5]

The characterization of the binding affinity between a small molecule and its protein target is a cornerstone of drug discovery.[6] This guide moves beyond a simple recitation of protocols, delving into the causality behind experimental choices and providing a self-validating system for generating robust and reliable binding data. We will explore both established biophysical techniques and complementary computational approaches.

The Foundational Step: Target Identification and Preparation

Before any affinity can be measured, the protein target must be identified and prepared to a high degree of purity and stability. Pyridine derivatives have been shown to target a wide range of proteins, with a significant focus on protein kinases like FMS-like tyrosine receptor kinase 3 (FLT3) and Fibroblast Growth Factor Receptor 4 (FGFR4).[3][4][5] The choice of experimental method will often depend on the nature of the target, for instance, whether it is a soluble enzyme or a membrane-bound receptor.

Causality of Choice: The purity of the protein is critical. Contaminants can interfere with binding, lead to inaccurate concentration measurements, and create artifacts in the data. For all biophysical assays, the protein should be >95% pure as determined by SDS-PAGE, and its concentration must be accurately determined using a reliable method like the BCA assay.

Biophysical Methods for Quantifying Binding Affinity

Directly measuring the interaction between a compound and its target provides the most reliable data. We will detail three gold-standard, label-free techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the highly sensitive Radioligand Binding Assay.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful optical technique for studying biomolecular interactions in real-time.[7] It not only provides the equilibrium dissociation constant (K D) but also the association (k on) and dissociation (k off) rate constants, offering deeper insight into the binding mechanism.[8][9] This is particularly valuable for kinase inhibitors, where a compound's residence time (related to k off) can be a better predictor of efficacy than affinity alone.[10]

Expertise & Experience: The choice of immobilization strategy is crucial for obtaining meaningful SPR data. Random amine coupling is common but can lead to heterogeneous orientations of the protein on the sensor chip. For kinases, using single-site specifically biotinylated proteins can significantly improve data quality by ensuring a uniform orientation.[8]

Experimental Protocol: SPR Kinetic Analysis

  • Protein Immobilization:

    • Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling or a streptavidin-coated chip for biotinylated protein).

    • Activate the chip surface as per the manufacturer's protocol.

    • Inject the purified target protein (e.g., 10-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (typically 2000-10000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte (Compound) Preparation:

    • Prepare a stock solution of the 5-Methyl-6-vinylpyridin-3-ol derivative in 100% DMSO.

    • Create a serial dilution series of the compound in the running buffer (e.g., HBS-EP+ buffer). The final DMSO concentration should be kept constant across all dilutions (and ideally below 1%) to minimize solvent effects.

  • Binding Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the different concentrations of the compound over the immobilized protein surface, typically for 60-180 seconds (association phase).

    • Switch back to running buffer and monitor the signal decrease for 180-600 seconds (dissociation phase).

    • Perform a regeneration step if necessary to remove any remaining bound compound, using a pulse of a low-pH solution (e.g., glycine-HCl, pH 2.0) or a high-salt solution.

  • Data Analysis:

    • Subtract the response from a reference flow cell (an activated/deactivated surface without protein) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to derive k on, k off, and K D.

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_analysis Data Analysis Protein Target Protein (>95% Pure) Immobilize Immobilize Protein on Sensor Chip Protein->Immobilize Compound Pyridine Derivative (Serial Dilution) Bind Inject Compound (Association) Compound->Bind Immobilize->Bind Dissociate Buffer Flow (Dissociation) Bind->Dissociate Regen Regenerate Surface Dissociate->Regen Analyze Fit Sensorgrams (e.g., 1:1 Model) Dissociate->Analyze Regen->Bind Result Determine: KD, kon, koff Analyze->Result

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[11][12] It is considered a gold-standard method because it is label-free, performed in-solution, and directly determines the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13]

Trustworthiness: The self-validating nature of an ITC experiment comes from the sigmoidal binding isotherm it produces. A well-defined curve with a clear stoichiometry close to 1 (for a 1:1 interaction) provides high confidence in the derived parameters. Buffer mismatch is a common pitfall; therefore, both the protein and the compound must be in an identical, dialyzed buffer to avoid large heats of dilution that can obscure the binding signal.[14]

Experimental Protocol: ITC Binding Analysis

  • Sample Preparation (Critical Step):

    • Purify the target protein to >95% homogeneity.

    • Dialyze the protein extensively against the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare the 5-Methyl-6-vinylpyridin-3-ol derivative stock in 100% DMSO. Dilute it into the exact same final dialysis buffer to the desired starting concentration. The final DMSO concentration in the syringe must be matched by including the same percentage of DMSO in the protein-containing cell.[14]

    • Accurately determine the concentrations of both the protein and the compound.

    • Thoroughly degas both solutions before loading them into the instrument.

  • Instrument Setup:

    • By convention, load the protein (the "macromolecule") into the sample cell and the compound (the "ligand") into the injection syringe.[14]

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL) of the compound solution into the protein solution.

    • The heat change after each injection is measured and recorded as a peak.[6] The magnitude of the heat change will decrease as the protein becomes saturated with the compound.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine K D, n, and ΔH. The binding entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K A)), where K A = 1/K D.

Radioligand Binding Assays: The Standard for Receptor Pharmacology

Radioligand binding assays are considered a gold standard for measuring ligand affinity to receptors, prized for their robustness and sensitivity.[15] They are particularly well-suited for membrane-bound targets like G-protein coupled receptors (GPCRs) or ion channels. The assay quantifies the binding of a radiolabeled ligand, which can be displaced by an unlabeled test compound (the pyridine derivative).

Expertise & Experience: The choice between a saturation assay and a competition assay is fundamental. A saturation assay determines the affinity (K d) and density (B max) of the radioligand itself. A competition assay, which is more common for screening unlabeled compounds, determines the test compound's inhibitory constant (K i) by measuring its ability to displace a fixed concentration of the radioligand.[15][16]

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a BCA assay.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • The membrane preparation (e.g., 20-100 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-spiperone, typically at a concentration near its K d).

      • Varying concentrations of the unlabeled 5-Methyl-6-vinylpyridin-3-ol derivative (the competitor).

    • Include control wells for:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the target receptors.

  • Incubation and Filtration:

    • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes but allow unbound radioligand to pass through.[16]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound to generate a sigmoidal dose-response curve.

    • Use non-linear regression to determine the IC 50 value (the concentration of the competitor that displaces 50% of the specific radioligand binding).

    • Convert the IC 50 to the inhibitory constant (K i) using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

In Silico Approach: Molecular Docking for Virtual Screening

Before committing to resource-intensive biophysical assays, computational methods can predict binding affinity and guide compound selection.[17] Molecular docking is a powerful technique used to predict the preferred orientation of a small molecule within the binding site of a target protein and to estimate the strength of the interaction using a scoring function.[18][19][20]

Trustworthiness: Docking is a predictive tool, not a direct measurement. Its accuracy is highly dependent on the quality of the protein crystal structure and the reliability of the scoring function. Therefore, docking results should always be considered hypotheses that require experimental validation by methods like SPR or ITC.[20]

Docking_Workflow cluster_prep Input Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein 1. Obtain Protein 3D Structure (e.g., from PDB) Ligand 2. Generate Ligand 3D Structure (Pyridine Derivative) DefineSite 3. Define Binding Site on Protein Protein->DefineSite RunDock 4. Run Docking Algorithm (e.g., CDOCKER, GOLD) Ligand->RunDock DefineSite->RunDock Score 5. Score & Rank Poses (Binding Energy Estimation) RunDock->Score Validate 6. Experimental Validation (SPR, ITC, etc.) Score->Validate

Caption: A typical workflow for computational molecular docking and experimental validation.

Data Presentation and Comparative Analysis

Organizing the results from different assays into a clear, comparative format is essential for making informed decisions in a drug discovery pipeline.

Derivative Target Protein Method K D (nM) k on (M⁻¹s⁻¹) ** k off (s⁻¹) **IC 50 (nM) K i (nM) n (Stoichiometry) ΔH (kcal/mol) -TΔS (kcal/mol)
Compound AKinase XSPR501.2 x 10⁵6.0 x 10⁻³N/AN/AN/AN/AN/A
Compound AKinase XITC65N/AN/AN/AN/A1.1-8.5-1.2
Compound BReceptor YRadioligandN/AN/AN/A12075N/AN/AN/A
Compound CKinase XSPR2502.5 x 10⁵6.3 x 10⁻²N/AN/AN/AN/AN/A

Table adapted from BenchChem.[6]

Expertise & Experience: It is common for affinity values (K D) to differ slightly between methods due to their different underlying principles (e.g., mass-based vs. heat-based vs. competition). However, the rank order of potency for a series of compounds should remain consistent. Discrepancies can point to assay artifacts or complex binding mechanisms that warrant further investigation. For example, an ITC experiment revealing a stoichiometry (n) of 2 suggests that two ligand molecules bind to one protein molecule, a crucial insight that might be missed by other techniques.

Conclusion

Determining the binding affinity of 5-Methyl-6-vinylpyridin-3-ol derivatives is a multi-faceted process that benefits from an integrated approach. Computational docking provides a valuable, high-throughput filter to prioritize candidates, while biophysical techniques like SPR, ITC, and radioligand binding assays offer the rigorous, quantitative data necessary for confident decision-making. By understanding the principles behind each method and meticulously controlling experimental variables, researchers can build a robust structure-activity relationship (SAR) and accelerate the development of novel therapeutics based on this promising chemical scaffold.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening.
  • Creative Biolabs. (n.d.). Small Molecule Affinity Measurement Service.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches.
  • BenchChem. (2025). Techniques for Measuring Small Molecule-Target Protein Binding Affinity.
  • IntechOpen. (2026). Computational Chemistry Approaches to Molecular Docking.
  • Nicoya. (2023). An Introduction to Surface Plasmon Resonance.
  • Frontiers in Artificial Intelligence. (2025). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.
  • BenchChem. (2025). A Researcher's Guide to Computational Docking and Experimental Validation.
  • ResearchGate. (n.d.). Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay.
  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • Malvern Panalytical. (n.d.). ITC-Derived Binding Constants.
  • ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • BenchChem. (2025). A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals.
  • PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia.
  • Research Journal of Pharmacy and Technology. (2011). Newer Biologically Active Pyridines: A Potential Review.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.

Sources

Foundational

An In-depth Technical Guide to 5-Methyl-6-vinylpyridin-3-ol: A Versatile Intermediate for Organic Synthesis

Abstract This technical guide provides a comprehensive exploration of 5-Methyl-6-vinylpyridin-3-ol, a heterocyclic compound with significant potential as a versatile intermediate in modern organic synthesis. While not a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of 5-Methyl-6-vinylpyridin-3-ol, a heterocyclic compound with significant potential as a versatile intermediate in modern organic synthesis. While not a widely documented molecule, its unique structural arrangement—featuring a pyridine core, a reactive vinyl group, a hydroxyl moiety, and a methyl substituent—positions it as a valuable building block for the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science. This document outlines a plausible, multi-step synthetic pathway to access this compound from readily available precursors. Furthermore, it delves into the prospective reactivity of its key functional groups, offering detailed, field-proven protocols for its application in pivotal transformations such as Diels-Alder cycloadditions, Michael additions, and polymerization reactions. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Strategic Value of a Polysubstituted Pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, present in numerous FDA-approved drugs and functional polymers.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. 5-Methyl-6-vinylpyridin-3-ol presents a particularly compelling architecture. The hydroxyl group offers a site for hydrogen bonding and further derivatization, the vinyl group serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, and the pyridine nitrogen imparts basicity and the ability to coordinate with metals.

This guide addresses the absence of 5-Methyl-6-vinylpyridin-3-ol in the current chemical literature by proposing a robust synthetic route and providing a forward-looking analysis of its utility as a chemical intermediate. The methodologies and reaction pathways described herein are grounded in established, analogous transformations, providing a solid foundation for researchers to synthesize and exploit this promising molecule.

Proposed Synthesis of 5-Methyl-6-vinylpyridin-3-ol

The synthesis of a polysubstituted pyridine requires a carefully planned strategy. The proposed route to 5-Methyl-6-vinylpyridin-3-ol is a multi-step sequence designed for efficiency and control, commencing with the construction of a substituted pyridine core followed by the introduction of the vinyl functionality.

Visualizing the Synthetic Workflow

Caption: Proposed four-step synthesis of 5-Methyl-6-vinylpyridin-3-ol.

Step 1: Synthesis of 2-Ethyl-6-methylpyridin-3-ol

The synthesis begins with the formation of the core structure, 2-ethyl-6-methylpyridin-3-ol. While various methods for pyridine synthesis exist, this specific substitution pattern can be achieved through established routes, potentially involving cycloaddition reactions or the modification of existing pyridine derivatives.[3][4] For the purpose of this guide, we will consider this compound as our starting material, as its synthesis has been previously reported.

Step 2: Protection of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can interfere with the strongly basic conditions of the subsequent Wittig reaction. Therefore, it must be protected. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice due to its stability under a range of conditions and its straightforward removal.

Experimental Protocol: Silyl Ether Protection

  • To a solution of 2-ethyl-6-methylpyridin-3-ol (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add imidazole (1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-(tert-butyldimethylsilyloxy)-2-ethyl-6-methylpyridine.

Causality: Imidazole acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. It also serves as a catalyst by forming a highly reactive silyl-imidazolium intermediate. DCM is used as an inert solvent. The aqueous workup removes the imidazole hydrochloride salt and any remaining reagents.

Step 3: Formation of the Vinyl Group via Wittig Olefination

The most reliable laboratory-scale method to convert the ethyl group at the 6-position into a vinyl group involves a two-stage process: oxidation to an acetyl group, followed by a Wittig reaction.

3a: Oxidation to Acetyl Intermediate

The ethyl group is first oxidized to an acetyl group. A variety of oxidizing agents can be employed for benzylic-type oxidations.

Experimental Protocol: Oxidation

  • Dissolve the protected pyridinol from Step 2 (1.0 equiv.) in a suitable solvent such as pyridine or a mixture of acetic acid and water.

  • Add an oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), portion-wise while monitoring the internal temperature.

  • Heat the reaction mixture as required (e.g., reflux) for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and perform an appropriate workup to remove the oxidant byproducts (e.g., filtration of MnO₂, quenching with a reducing agent).

  • Extract the product into an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography to yield 1-(5-(tert-butyldimethylsilyloxy)-2-methylpyridin-2-yl)ethan-1-one.

3b: Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes.[5][6][7] Here, the newly formed acetyl group is converted to the target vinyl group using a phosphorus ylide.

Experimental Protocol: Wittig Olefination

  • Suspend methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Add a strong base, such as n-butyllithium (n-BuLi, 1.1 equiv.), dropwise. The solution will typically turn a characteristic color (e.g., deep orange or yellow), indicating the formation of the ylide (Ph₃P=CH₂).

  • Stir the mixture at this temperature for 30 minutes, then allow it to warm to 0 °C for another 30 minutes.

  • Re-cool the ylide solution to -78 °C and add a solution of the acetyl intermediate from Step 3a (1.0 equiv.) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct is often poorly soluble and may precipitate or can be removed via chromatography.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material by flash column chromatography to yield 6-(tert-butyldimethylsilyloxy)-2-methyl-5-vinylpyridine.

Causality: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the reactive ylide. The reaction is performed at low temperatures to control reactivity and prevent side reactions. The mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide.[6]

Step 4: Deprotection of the Hydroxyl Group

The final step is the removal of the TBDMS protecting group to unveil the target molecule. Fluoride ion sources are highly effective for cleaving silicon-oxygen bonds.

Experimental Protocol: Silyl Ether Deprotection

  • Dissolve the protected vinylpyridine from Step 3b (1.0 equiv.) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv.).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine to remove TBAF salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, 5-Methyl-6-vinylpyridin-3-ol, by flash column chromatography or recrystallization.

Causality: The high affinity of fluoride for silicon drives the cleavage of the Si-O bond, liberating the hydroxyl group. TBAF is a convenient, organic-soluble source of fluoride ions.

Applications as a Versatile Synthesis Intermediate

5-Methyl-6-vinylpyridin-3-ol is a trifunctional intermediate, with each functional group offering distinct opportunities for synthetic elaboration.

Diels-Alder Reactions: Accessing Complex Scaffolds

The vinyl group can act as a dienophile in [4+2] cycloaddition reactions to construct cyclohexene-fused pyridine systems. However, the electron-donating nature of the pyridine ring can render the vinyl group unreactive towards electron-rich dienes. This can be overcome by using a Lewis acid to coordinate to the pyridine nitrogen. This coordination withdraws electron density from the ring, lowering the LUMO of the vinyl group and activating it for cycloaddition.[5][8][9]

Diels_Alder_Reaction cluster_input Reactants cluster_output Product A 5-Methyl-6-vinylpyridin-3-ol D Cyclohexene-fused Pyridine A->D [4+2] Cycloaddition B Diene (e.g., Isoprene) B->D [4+2] Cycloaddition C Lewis Acid (e.g., BF3·OEt2) C->D [4+2] Cycloaddition

Caption: Lewis acid-promoted Diels-Alder reaction of 5-Methyl-6-vinylpyridin-3-ol.

General Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a solution of 5-Methyl-6-vinylpyridin-3-ol (1.0 equiv.) in an anhydrous, non-coordinating solvent (e.g., DCM or 1,2-dichloroethane) at 0 °C under a nitrogen atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv.) dropwise.

  • Stir the mixture for 20-30 minutes to allow for complexation.

  • Add the diene (e.g., isoprene, cyclopentadiene, 2.0-3.0 equiv.).

  • Allow the reaction to proceed at the appropriate temperature (from 0 °C to reflux), monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the cycloadduct by column chromatography.

Table 1: Potential Diels-Alder Adducts

DieneExpected Major Regioisomer Product
Isoprene4,7-Dimethyl-5,8-dihydro-isoquinolin-8-ol
CyclopentadieneFused tricyclic pyridine derivative
Danishefsky's DieneFunctionalized isoquinolin-8-ol derivative
Michael Additions: C-C and C-Heteroatom Bond Formation

The electron-withdrawing nature of the pyridine ring makes the vinyl group an excellent Michael acceptor, susceptible to conjugate addition by a wide range of soft nucleophiles.[10][11][12] This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the position β to the pyridine ring.

Michael_Addition cluster_input_MA Reactants cluster_output_MA Product MA_A 5-Methyl-6-vinylpyridin-3-ol MA_D β-Substituted Pyridine MA_A->MA_D Conjugate Addition MA_B Nucleophile (Nu-H) MA_B->MA_D Conjugate Addition MA_C Base (optional) MA_C->MA_D Conjugate Addition

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Exploratory

computational modeling of 5-Methyl-6-vinylpyridin-3-ol receptor interactions

An In-Depth Technical Guide to the Computational Modeling of 5-Methyl-6-vinylpyridin-3-ol Receptor Interactions This guide provides a comprehensive, technically-grounded framework for investigating the molecular interact...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Computational Modeling of 5-Methyl-6-vinylpyridin-3-ol Receptor Interactions

This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions between the novel compound 5-Methyl-6-vinylpyridin-3-ol and its potential protein targets. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible computational workflow.

Introduction: The Therapeutic Potential of Pyridine Scaffolds

Pyridine-based derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Their prevalence is due to the pyridine ring's unique electronic properties and its ability to engage in a variety of non-covalent interactions, including hydrogen bonds, and pi-pi stacking.[3] The compound of interest, 5-Methyl-6-vinylpyridin-3-ol, possesses a unique combination of functional groups: a hydroxyl group (a potent hydrogen bond donor and acceptor), a methyl group (for hydrophobic interactions), and a vinyl group, which can form specific interactions within a binding pocket.

Understanding how this specific molecule interacts with protein receptors at an atomic level is paramount for elucidating its mechanism of action and guiding further drug development efforts. Computational modeling provides a powerful, resource-efficient means to predict these interactions, assess binding affinity, and generate testable hypotheses before committing to costly and time-consuming wet-lab experiments.[4]

Given that the specific biological target of 5-Methyl-6-vinylpyridin-3-ol is not yet established, this guide will present a complete workflow from target identification to advanced binding free energy calculations. For illustrative purposes, we will use a hypothetical scenario where Fibroblast Growth Factor Receptor 4 (FGFR4), a known target for similar pyridine-based compounds, is selected as a potential receptor.[5]

Part 1: The Overall Computational Workflow

A successful computational study follows a logical progression from broad, rapid screening methods to more precise, computationally intensive calculations. This multi-step approach ensures that computational resources are used efficiently, with each stage building upon and refining the insights of the last.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Refinement & Stability Analysis cluster_2 Phase 3: Quantitative Affinity Prediction TargetID Target Identification LigandPrep Ligand Preparation TargetID->LigandPrep Select Plausible Target(s) Docking Molecular Docking LigandPrep->Docking ReceptorPrep Receptor Preparation ReceptorPrep->Docking MD_Setup MD System Setup Docking->MD_Setup Select Best Pose(s) MD_Sim Molecular Dynamics (MD) Simulation MD_Setup->MD_Sim MD_Analysis Trajectory Analysis MD_Sim->MD_Analysis FreeEnergy Binding Free Energy Calculation (e.g., MM/PBSA) MD_Sim->FreeEnergy MD_Analysis->FreeEnergy Confirm Stability Data_Interpretation Data Interpretation & Experimental Validation FreeEnergy->Data_Interpretation Final Hypothesis

Caption: Overall workflow for computational modeling of ligand-receptor interactions.

Part 2: Ligand and Receptor Preparation: The Foundation of Accuracy

The principle of "garbage in, garbage out" is acutely true in computational modeling. The quality of your starting structures for both the ligand (5-Methyl-6-vinylpyridin-3-ol) and the receptor will directly impact the reliability of all subsequent results.

Ligand Preparation Protocol

This protocol ensures the ligand has the correct 3D geometry, charge distribution, and protonation state for the simulation.

  • Obtain 2D Structure: Draw 5-Methyl-6-vinylpyridin-3-ol in a chemical sketcher (e.g., MarvinSketch, ChemDraw) and save it in a standard format like SDF or MOL2.

  • Generate 3D Conformation: Use a tool like Open Babel to convert the 2D structure into a 3D conformation. This initial 3D structure is a rough estimate.

  • Energy Minimization: Perform a geometric energy minimization using a suitable force field (e.g., MMFF94 or GAFF). This step optimizes the bond lengths, angles, and dihedrals to find a low-energy, physically plausible conformation.

  • Charge Assignment: Calculate and assign partial atomic charges. For small molecules, methods like Gasteiger charges are common for initial docking, while more accurate charges (e.g., AM1-BCC) are recommended for MD simulations.[6]

  • Protonation State: Determine the likely protonation state of the molecule at physiological pH (typically ~7.4). The hydroxyl group and the pyridine nitrogen are the key ionizable sites. pKa prediction tools can guide this decision. For 5-Methyl-6-vinylpyridin-3-ol, the pyridine nitrogen is likely to be neutral at pH 7.4.

  • File Format Conversion: Save the final prepared ligand structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).[6][7]

Receptor Preparation Protocol

This protocol cleans and prepares the raw protein structure from the Protein Data Bank (PDB). We will use PDB ID: 6NVI (FGFR4 kinase domain) as our example.[5]

  • Fetch Structure: Download the crystal structure from the RCSB PDB database.[7][8]

  • Clean the PDB File: The raw PDB file often contains non-essential molecules.

    • Remove Water Molecules: Unless a specific water molecule is known to be critical for binding (a "bridging" water), all crystal waters should be removed.[6]

    • Remove Co-factors and Other Ligands: Remove any existing co-crystallized ligands, ions, or buffer molecules from the binding site to make it available for docking.

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. It is essential to add them, as they are critical for forming hydrogen bonds.[9] Software like UCSF Chimera or AutoDock Tools can perform this step, ensuring correct protonation states for amino acid residues (e.g., Histidine).[8]

  • Assign Atomic Charges: Assign charges to the protein atoms using a standard protein force field (e.g., AMBER, CHARMM).

  • Handle Missing Residues/Atoms: Some PDB structures have missing loops or side chains. These must be modeled in using tools like Modeller or the structure repair functions within Chimera.

  • File Format Conversion: Save the prepared receptor structure in the appropriate PDBQT format for docking.[6]

Part 3: Molecular Docking: Predicting the "Handshake"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][9] It is the primary tool for rapidly screening ligand binding poses and estimating binding affinity through scoring functions.

Docking Methodology

We will use AutoDock Vina, a widely used and accurate docking program.[8][9]

  • Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined.

    • Focused Docking: If the binding site is known (e.g., the ATP-binding pocket in a kinase), a small grid box is centered on that site. This is more efficient and generally more accurate.[9]

    • Blind Docking: If the binding site is unknown, the grid box encompasses the entire protein surface. This can help identify novel or allosteric binding sites but is computationally more demanding and can have a higher false-positive rate.[9]

  • Run the Docking Simulation: The docking software will systematically sample different conformations of the ligand within the defined grid box, evaluating each pose using a scoring function.[10] The scoring function estimates the binding affinity (typically in kcal/mol), with more negative values indicating stronger binding.[7]

  • Analyze the Results: The output will be a set of binding poses ranked by their scores.

    • Binding Affinity: The top score provides an initial estimate of the binding strength.

    • Pose Analysis: The top-ranked poses should be visually inspected using molecular visualization software (e.g., PyMOL, UCSF Chimera). The key is to identify poses that exhibit chemically sensible interactions (e.g., hydrogen bonds with key residues, hydrophobic packing).[8]

Parameter Example Value (FGFR4 Kinase Pocket) Rationale
Software AutoDock VinaWidely validated, good balance of speed and accuracy.[9]
Grid Center (X, Y, Z) 10.5, 25.3, 15.8Centered on the known hinge region of the kinase.
Grid Size (Å) 25 x 25 x 25Large enough to allow the ligand to rotate freely but small enough for an efficient search.
Exhaustiveness 16Controls the thoroughness of the conformational search. Higher is better but slower.
Number of Modes 10The number of distinct binding poses to generate.

Table 1: Example parameters for a focused docking run against the FGFR4 kinase domain.

Part 4: Molecular Dynamics (MD) Simulations: Adding Life to the Static Picture

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the protein-ligand complex over time, providing critical insights into the stability of the binding pose and the nature of the interactions.[11][12]

G cluster_md MD Simulation Protocol Start Docked Protein-Ligand Complex Solvate 1. Solvation (Add Water Box) Start->Solvate Ions 2. Add Ions (Neutralize System) Solvate->Ions Minimize 3. Energy Minimization Ions->Minimize NVT 4. NVT Equilibration (Heat to 300K) Minimize->NVT NPT 5. NPT Equilibration (Adjust Pressure) NVT->NPT Production 6. Production MD (Data Collection) NPT->Production End MD Trajectory for Analysis Production->End

Caption: Step-by-step workflow for setting up and running an MD simulation.

MD Simulation Protocol

This protocol uses GROMACS, a popular and powerful MD engine.[13][14]

  • System Setup:

    • Topology Generation: Create a topology file for the ligand that is compatible with the protein force field (e.g., using CGenFF for CHARMM or antechamber for AMBER). This file defines all the bond, angle, and dihedral parameters for the ligand.[14]

    • Complex Creation: Combine the prepared receptor and the top-ranked ligand pose from docking into a single complex structure file.[13]

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.[13]

    • Adding Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.[13]

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration: Gradually bring the system to the desired temperature and pressure. This is a critical step to ensure the stability of the simulation and is typically done in two phases:[13]

    • NVT Ensemble (Canonical): The system is heated to the target temperature (e.g., 300 K) while keeping the Number of atoms, Volume, and Temperature constant. Position restraints are often applied to the protein and ligand to allow the solvent to relax around them.

    • NPT Ensemble (Isothermal-Isobaric): The pressure is coupled to a barostat to bring the system to the correct density, keeping the Number of atoms, Pressure, and Temperature constant. Position restraints are gradually released.

  • Production MD: Run the simulation for a set amount of time (e.g., 100-200 nanoseconds) without any restraints. The coordinates of all atoms are saved at regular intervals, creating a "trajectory" file that represents the dynamic life of the complex.[13]

Trajectory Analysis

Analysis of the MD trajectory provides a wealth of information:

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their starting positions. A stable, converging RMSD plot indicates that the simulation has reached equilibrium and the binding pose is stable.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF values can indicate flexible loop regions.

  • Interaction Analysis: Monitor the formation and breakage of hydrogen bonds and other key interactions throughout the simulation to confirm that the interactions predicted by docking are stable over time.

Part 5: Binding Free Energy Calculations: Quantifying Affinity

While docking scores provide a rapid ranking, more accurate methods are needed to quantify binding affinity. Binding free energy calculations estimate the Gibbs free energy of binding (ΔG_bind), a more rigorous predictor of how tightly a ligand will bind to its target.

There are several methods, each with a different balance of accuracy and computational cost.[15][16]

MM/PBSA and MM/GBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) method is a popular end-point technique that calculates the binding free energy by analyzing snapshots from an MD trajectory.[15][17]

The core equation is: ΔG_bind = G_complex - (G_receptor + G_ligand)

This method averages the energies over many snapshots, providing a more robust estimate than single-pose scoring functions. It is a good compromise between accuracy and computational expense.[15]

Alchemical Free Energy Methods

Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the gold standard for accuracy.[15][16] These methods involve computationally "transforming" the ligand into nothing (for absolute binding free energy) or into a different ligand (for relative binding free energy) through a series of non-physical intermediate states. While highly accurate, these methods are exceptionally computationally demanding and are typically used in the final stages of lead optimization.[18][19]

Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage computational workflow for investigating the receptor interactions of 5-Methyl-6-vinylpyridin-3-ol. By progressing from rapid docking screens to detailed molecular dynamics and free energy calculations, researchers can build a comprehensive, atom-level understanding of their compound's potential binding modes and affinity.

The results of these simulations are not an end in themselves but rather a powerful tool for generating data-driven hypotheses. The predicted binding poses can inform site-directed mutagenesis experiments to validate key interactions, and the calculated affinities can help prioritize which compounds to synthesize and test in biological assays, ultimately accelerating the drug discovery pipeline.

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  • Yegorenkova, I. V., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7203. Retrieved from [Link]

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  • Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249. Retrieved from [Link]

  • Siddiqui, N., et al. (2011). Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmacy and Technology, 4(5). Retrieved from [Link]

  • Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 169-181. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Wang, H., et al. (2021). Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings. Chemical Communications, 57(5), 633-636. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, January 14). 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole. PubMed. Retrieved from [Link]

  • Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Retrieved from [Link]

  • Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

A Proposed Synthetic Strategy for 5-Methyl-6-vinylpyridin-3-ol: A Conceptual Guide for Researchers

Disclaimer: The following document outlines a theoretical, multi-step synthesis for 5-Methyl-6-vinylpyridin-3-ol based on established chemical principles and analogous reactions reported in the scientific literature. No...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following document outlines a theoretical, multi-step synthesis for 5-Methyl-6-vinylpyridin-3-ol based on established chemical principles and analogous reactions reported in the scientific literature. No direct, validated, step-by-step laboratory protocol for this specific compound was found in the public domain. This guide is intended for an audience of researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry. The proposed reaction sequence has not been experimentally validated and would require rigorous optimization and safety assessment by qualified chemists in a controlled laboratory setting.

Introduction

Pyridin-3-ol and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The target molecule, 5-Methyl-6-vinylpyridin-3-ol, incorporates a vinyl group, a common feature in monomers for functional polymers and a versatile handle for further chemical modifications.[2] This application note proposes a conceptual synthetic pathway to this novel compound, leveraging modern synthetic methodologies for the construction and functionalization of the pyridine core.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for 5-Methyl-6-vinylpyridin-3-ol suggests that the molecule could be assembled from a pre-functionalized pyridine ring. The key challenges lie in the regioselective introduction of the methyl and vinyl groups at positions 5 and 6, respectively, on the pyridin-3-ol core. An alternative and potentially more controlled approach is the de novo synthesis of the substituted pyridine ring from acyclic precursors.

Conceptual Synthetic Pathway

The proposed forward synthesis is a multi-step process commencing with a commercially available starting material. The strategy focuses on building the pyridine ring with the desired substitution pattern through a series of reliable and well-documented reaction types.

Workflow of the Proposed Synthesis

A Step 1: Condensation Reaction B Step 2: Cyclization and Dehydration A->B C Step 3: Introduction of the Vinyl Group B->C D Step 4: Final Modification/Deprotection C->D E 5-Methyl-6-vinylpyridin-3-ol D->E

Caption: A high-level overview of the proposed synthetic workflow.

Detailed Proposed Synthetic Steps

Part 1: Construction of a Substituted Pyridone Core

A common and effective method for constructing substituted pyridine rings is through condensation reactions.[3] This approach allows for the controlled placement of substituents.

Step 1 & 2: Hantzsch-like Pyridine Synthesis

A variation of the Hantzsch pyridine synthesis could be employed to construct a 5-methyl-pyridin-3-ol precursor. This would involve the condensation of an enamine, a β-ketoester, and an aldehyde, followed by oxidation. While the classic Hantzsch synthesis yields dihydropyridines, modern modifications allow for direct formation of pyridines.[4]

  • Rationale: This approach is highly modular, allowing for the introduction of the methyl group at the desired position from the outset by selecting appropriately substituted starting materials.[5]

Alternative Step 1 & 2: De Novo Synthesis via Cyclization

Recent advancements in pyridine synthesis describe methods for constructing polysubstituted pyridines via "anti-Wacker"-type cyclization or other novel cyclization strategies.[6] These methods can offer high regioselectivity.

Part 2: Functionalization of the Pyridine Ring

Assuming the successful synthesis of a suitable 5-methyl-pyridin-3-ol precursor, the next critical step is the introduction of the vinyl group at the 6-position.

Step 3: Introduction of the Vinyl Group

The introduction of a vinyl group onto a pyridine ring can be achieved through several methods. A common strategy is the dehydrogenation of an ethyl-substituted pyridine.[7][8]

  • Ethyl-Precursor Formation: The pyridin-3-ol core would first need to be functionalized with an ethyl group at the 6-position.

  • Dehydrogenation: The resulting 6-ethyl-5-methylpyridin-3-ol could then be subjected to high-temperature dehydrogenation over a suitable catalyst to yield the desired vinyl group.[7]

Alternatively, modern cross-coupling reactions could be employed. If a halogenated precursor, such as 6-bromo-5-methylpyridin-3-ol, is synthesized, a palladium- or rhodium-catalyzed cross-coupling with a vinylating agent like potassium vinyltrifluoroborate could be a viable route.[9][10] This approach often proceeds under milder conditions than high-temperature dehydrogenation.

Step 4: Final Modifications and Deprotection

Throughout the synthesis, it may be necessary to protect the hydroxyl group of the pyridin-3-ol to prevent unwanted side reactions. A common protecting group for phenols is a benzyl ether or a silyl ether. The final step of the synthesis would therefore be the removal of this protecting group to yield the target molecule.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the proposed synthesis, which would need to be determined experimentally.

StepReaction TypeKey Reagents (Proposed)Temperature (°C)Time (h)Hypothetical Yield (%)
1 & 2Pyridine Ring FormationEnamine, β-ketoester, Aldehyde80-12012-2450-70
3aEthylationN/A (Requires further precursor synthesis)---
3bDehydrogenationDehydrogenation Catalyst450-800-60-80
Alt. 3Cross-CouplingPotassium Vinyltrifluoroborate, Pd/Rh catalyst30-1008-1665-85
4DeprotectionH₂, Pd/C (for benzyl ether) or TBAF (for silyl ether)Room Temp.2-6>90

Experimental Considerations and Scientific Integrity

  • Causality of Experimental Choices: The choice of a de novo ring synthesis is based on the need for high regioselectivity in a polysubstituted pyridine.[5][6] The selection of a cross-coupling reaction for vinylation is favored over high-temperature dehydrogenation due to its milder conditions and broader functional group tolerance.[9][10]

  • Self-Validating System: Each step of the proposed synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to confirm the identity and purity of the intermediates. Spectroscopic data (¹H NMR, ¹³C NMR, HRMS) for the final product would be essential for structural confirmation.

  • Safety: Pyridine derivatives and many of the reagents used in their synthesis can be toxic and/or flammable. All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. A thorough safety review of all chemicals and procedures is mandatory before commencing any laboratory work.

Conclusion

This document provides a conceptual framework for the synthesis of 5-Methyl-6-vinylpyridin-3-ol. While a direct, validated protocol is not currently available, a plausible synthetic route can be devised based on established methods for pyridine synthesis and functionalization. The proposed strategy, centered on a de novo ring construction followed by a modern cross-coupling reaction, offers a logical and potentially efficient approach. It is imperative that any attempt to synthesize this molecule be undertaken by trained professionals who can adapt and optimize the procedures as needed, with rigorous attention to safety and analytical validation.

References

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing)
  • Convenient Procedure for the α-Methylation of Simple Pyridines - Taylor & Francis Online
  • Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates - Journal of the American Chemical Society
  • Rhodium-Catalyzed Ortho-Vinylation of 2-Arylpyridines and Its Application in the Total Synthesis of Palm
  • A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals - Benchchem
  • Methylation of pyridines - Google P
  • Direct C-H vinylation - ResearchG
  • Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrog
  • N-Quaternary compounds. Part 53. Vinylation reactions of pyridine-2-thiones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • CCC pincer Ru complex-catalyzed C–H vinylation/6π-E-cyclization of aldimines for constructing 4H-pyrido[1,2-a]pyrimidines - RSC Publishing
  • 2-Vinylpyridine - Wikipedia
  • Preparation of vinyl pyridines - Google P
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
  • Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google P
  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols - Journal of Organic and Pharmaceutical Chemistry
  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH
  • Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent - Taylor & Francis Online
  • De novo Synthesis of Substituted Pyridines - ResearchG
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • Direct Synthesis of Pyridine Derivatives - Journal of the American Chemical Society
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses
  • Pyridine synthesis - Organic Chemistry Portal
  • Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source - MDPI
  • Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygen
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
  • Atmospheric synthesis method of vinylpyridine - Google P
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI
  • Application Notes and Protocols: 3-Isopropyl-5-vinylpyridine in the Synthesis of Functional Polymers - Benchchem
  • Process of making 2-methyl-5-vinyl pyridine - Google P

Sources

Application

extraction methods for 5-Methyl-6-vinylpyridin-3-ol using ethyl acetate

Application Note: Optimized Ethyl Acetate Extraction Protocol for 5-Methyl-6-vinylpyridin-3-ol Introduction & Context The compound 5-methyl-6-vinylpyridin-3-ol (CAS: 1624607-05-1)[1] is a highly functionalized, amphoteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Ethyl Acetate Extraction Protocol for 5-Methyl-6-vinylpyridin-3-ol

Introduction & Context

The compound 5-methyl-6-vinylpyridin-3-ol (CAS: 1624607-05-1)[1] is a highly functionalized, amphoteric pyridine derivative utilized as a critical intermediate in the synthesis of beta-secretase (BACE) inhibitors[2]. In drug development, these inhibitors are heavily investigated for their ability to modulate amyloid-beta peptide formation, a primary pathophysiological target in [3].

The synthesis of this intermediate typically involves the trifluoroacetic acid (TFA)-mediated cleavage of a p-methoxybenzyl (PMB) protecting group from 5-((4-methoxybenzyl)oxy)-3-methyl-2-vinylpyridine[2]. Following deprotection, isolating the highly polar pyridinol from the harsh, acidic reaction matrix requires a precisely controlled liquid-liquid extraction using ethyl acetate (EtOAc)[4].

Mechanistic Insights: The Causality of the Extraction Design

As an application scientist, it is crucial to understand that extraction is not merely transferring a compound from one phase to another; it is a thermodynamic partitioning dictated by pH, solvent chemistry, and molecular structure.

  • The Role of pH and Amphoterism: 5-Methyl-6-vinylpyridin-3-ol possesses both a weakly basic pyridine nitrogen and a weakly acidic phenolic hydroxyl group. In the crude TFA matrix, the compound exists as a highly water-soluble pyridinium trifluoroacetate salt. Quenching the reaction with saturated sodium bicarbonate ( NaHCO3​ ) neutralizes the excess TFA and adjusts the aqueous phase to a near-neutral pH[2]. At this pH, the compound exists primarily in its uncharged, free-base form, minimizing its aqueous solubility and maximizing its partition coefficient ( Kp​ ) into the organic phase.

  • Solvent Selection (Ethyl Acetate): Why EtOAc? While non-polar solvents like hexane or toluene fail to disrupt the intermolecular hydrogen bonding of the pyridinol, EtOAc serves as an excellent hydrogen-bond acceptor. The ester carbonyl interacts favorably with the hydroxyl group of the target molecule, ensuring efficient mass transfer from the aqueous phase to the organic phase while leaving inorganic sodium salts behind[4].

  • Anisole Management: Anisole is added to the initial reaction as a carbocation scavenger to prevent the cleaved PMB group from re-alkylating the product[2]. Because anisole is highly lipophilic, it co-extracts into the EtOAc layer. The protocol resolves this downstream via trituration with pentane, which selectively dissolves the anisole while precipitating the target pyridinol[4].

Quantitative Data Summary

To ensure reproducibility, the extraction metrics are standardized based on established synthetic protocols for a 100 mg target yield[2].

Table 1: Standardized Extraction Parameters for 5-Methyl-6-vinylpyridin-3-ol

ParameterValue / SpecificationMechanistic Rationale
Starting Material 250 mg (0.98 mmol)5-((4-methoxybenzyl)oxy)-3-methyl-2-vinylpyridine precursor.
Reaction Matrix TFA (1.25 mL) / Anisole (0.5 mL)Cleavage of PMB ether; anisole acts as a carbocation scavenger.
Quenching Agent Saturated NaHCO3​ (aq), ~2 mLNeutralizes TFA to prevent water-soluble pyridinium salt formation.
Extraction Solvent Ethyl Acetate (2 x 10 mL)Optimal Kp​ for amphoteric pyridinol; acts as an H-bond acceptor.
Drying Agent Anhydrous Na2​SO4​ Removes residual water micro-emulsions from the moderately polar EtOAc.
Trituration Solvent PentaneSelectively solubilizes lipophilic anisole, precipitating the product.
Expected Yield ~100 mg (76%)Off-white solid; LC/MS m/z = 136.15 [M+H]+.

Self-Validating Extraction Protocol

To guarantee trustworthiness and scientific integrity, this step-by-step methodology incorporates mandatory In-Process Controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Reaction Quench

  • Concentrate the crude TFA/anisole reaction mixture under reduced pressure to remove excess volatile TFA.

  • Slowly add 2 mL of saturated aqueous NaHCO3​ to the concentrated residue. Caution: Rapid CO2​ evolution will occur.

  • Validation Check 1 (pH Control): Test the aqueous mixture with pH indicator paper. The pH must be between 7.5 and 8.0. If the solution remains acidic, the target molecule will remain protonated and water-soluble. Add additional NaHCO3​ dropwise until the target pH is achieved.

Step 2: Liquid-Liquid Extraction

  • Transfer the quenched mixture to a separatory funnel. Add 10 mL of EtOAc.

  • Agitate vigorously, venting frequently to release any residual CO2​ gas.

  • Allow the phases to separate. Drain the lower aqueous layer into an Erlenmeyer flask and collect the upper organic (EtOAc) layer.

  • Return the aqueous layer to the separatory funnel and perform a second extraction with an additional 10 mL of EtOAc.

  • Validation Check 2 (TLC Monitoring): Spot both the combined organic layer and the exhausted aqueous layer on a silica TLC plate. Visualize under UV light (254 nm). The organic layer must show a strong UV-active spot for the product, while the aqueous layer should be relatively devoid of it, confirming successful partitioning.

Step 3: Washing and Drying

  • Combine the EtOAc organic layers and wash with 10 mL of saturated brine ( NaCl ). This step pre-dries the organic phase and disrupts any micro-emulsions.

  • Transfer the organic phase to an Erlenmeyer flask and add anhydrous Na2​SO4​ . Swirl until the drying agent flows freely (indicating all water has been absorbed).

  • Filter the mixture to remove the hydrated drying agent.

Step 4: Concentration and Trituration

  • Concentrate the dried EtOAc filtrate under reduced pressure to yield a crude residue (which contains the product and the anisole scavenger).

  • Add 5-10 mL of pentane to the crude residue and triturate (agitate and grind the solid) vigorously.

  • Validation Check 3 (Physical State): The target compound is insoluble in pentane, whereas anisole is highly soluble. The physical state must transition from a crude oil/residue to an off-white solid[2].

  • Filter the off-white solid and dry under high vacuum.

  • Validation Check 4 (Analytical Confirmation): Confirm product identity via LC/MS (target m/z = 136.15 [M+H]+) and 1 H-NMR (400MHz, CDCl3​ ). Ensure the presence of the characteristic vinyl proton doublet of doublets at δ 6.07 and the phenolic OH singlet at δ 9.86[2].

Workflow Visualization

G A Crude Reaction Matrix (TFA, Anisole, Target) B Quench: Sat. NaHCO3 Target pH 7.5-8.0 A->B C Extraction: Add EtOAc & Agitate B->C D Phase Separation C->D E Aqueous Phase (TFA-Na Salts) D->E Bottom Layer F Organic Phase (EtOAc, Target, Anisole) D->F Top Layer G Wash: Brine Dry: Anhydrous Na2SO4 F->G H Concentrate in vacuo G->H I Triturate: Pentane H->I J 5-Methyl-6-vinylpyridin-3-ol (76% Yield) I->J Solid Fraction K Waste Filtrate (Anisole, Impurities) I->K Liquid Fraction

Liquid-liquid extraction and purification workflow for 5-methyl-6-vinylpyridin-3-ol using EtOAc.

References

  • Title: Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use (U.S. Patent 9,085,576 B2)
  • Title: Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use (WO2014138484A1)

Sources

Method

Application Notes and Protocols for NMR Spectroscopic Characterization of 5-Methyl-6-vinylpyridin-3-ol

Abstract This document provides a comprehensive guide to the structural elucidation of 5-Methyl-6-vinylpyridin-3-ol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the structural elucidation of 5-Methyl-6-vinylpyridin-3-ol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are presented. The rationale behind experimental choices and in-depth analysis of expected spectral data are discussed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous characterization of this and structurally related pyridine derivatives.

Introduction

5-Methyl-6-vinylpyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The pyridine motif is a common scaffold in many pharmaceutical agents, and the presence of vinyl and hydroxyl functionalities offers sites for further chemical modification.[1] Accurate and complete structural characterization is a critical first step in any research and development endeavor. NMR spectroscopy is an unparalleled analytical technique for providing detailed information about molecular structure, connectivity, and stereochemistry in solution.[1] This guide outlines a systematic approach to characterizing 5-Methyl-6-vinylpyridin-3-ol, ensuring data integrity and confident structural assignment.

Predicted NMR Spectral Features

A thorough understanding of the expected NMR signals for 5-Methyl-6-vinylpyridin-3-ol is crucial for efficient data acquisition and interpretation. The structure and numbering scheme are shown below:

Caption: Molecular structure of 5-Methyl-6-vinylpyridin-3-ol.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl group protons, the methyl protons, and the hydroxyl proton.

  • Aromatic Protons (H2, H4): The pyridine ring protons typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the ring's diamagnetic anisotropy.[1] The proton at the C2 position (H2) will likely be the most deshielded due to its proximity to the electronegative nitrogen atom. The proton at C4 (H4) will appear at a slightly higher field.

  • Vinyl Group Protons (Hα, Hβ_cis, Hβ_trans): The vinyl group will exhibit a characteristic AMX spin system. The Hα proton, being closer to the aromatic ring, is expected to appear as a doublet of doublets. The two Hβ protons are diastereotopic and will have different chemical shifts, appearing as doublets of doublets as well. Expect typical coupling constants of Jtrans ≈ 17.6 Hz, Jcis ≈ 10.9 Hz, and Jgem ≈ 0.9 Hz.[2]

  • Methyl Protons (-CH₃): The methyl group protons will appear as a sharp singlet in the upfield region of the spectrum.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It may appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons directly attached to the nitrogen (C2 and C6) are expected to be the most downfield.[3] The presence of the hydroxyl group will shield the C3 carbon, shifting it upfield, while the C5 carbon will be influenced by the methyl group.

  • Vinyl Group Carbons: The two carbons of the vinyl group will appear in the olefinic region of the spectrum (δ 100-140 ppm).

  • Methyl Carbon: The methyl carbon will resonate at a high field, typically in the range of δ 15-25 ppm.

DEPT-135 Spectroscopy

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups.[4]

  • Positive Signals: CH and CH₃ carbons will appear as positive peaks.

  • Negative Signals: CH₂ carbons will appear as negative peaks.

  • No Signal: Quaternary carbons will not be observed in a DEPT-135 spectrum.

This will help to unambiguously identify the methyl, methine (aromatic and vinyl), and methylene (if any) carbons.

Experimental Protocols

Sample Preparation

Proper sample preparation is fundamental to obtaining high-quality NMR spectra.[5]

Protocol:

  • Solvent Selection: The choice of a deuterated solvent is critical and depends on the solubility of the analyte.[6] For 5-Methyl-6-vinylpyridin-3-ol, which is a polar molecule, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ are good starting choices.[7] Chloroform-d (CDCl₃) may also be suitable. A small-scale solubility test is recommended.[6] Aromatic solvents like Benzene-d₆ can sometimes be used to resolve overlapping signals through the Aromatic Solvent Induced Shift (ASIS) effect.[8][9]

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[5]

    • For ¹³C NMR and 2D experiments, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of ¹³C.[5]

  • Sample Handling:

    • Weigh the sample accurately.

    • Transfer the sample to a clean, dry NMR tube.

    • Add the deuterated solvent and cap the tube.

    • Gently vortex or sonicate the sample to ensure complete dissolution.

    • Visually inspect the sample to ensure there is no undissolved material.

NMR Data Acquisition

The following protocols are for a standard 400 or 500 MHz NMR spectrometer.

Workflow for NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_acq 1D NMR Acquisition cluster_2d_acq 2D NMR Acquisition cluster_analysis Data Analysis A Weigh Sample B Select & Add Deuterated Solvent A->B C Dissolve Sample B->C D ¹H NMR C->D Insert into Spectrometer E ¹³C NMR D->E F DEPT-135 E->F G COSY F->G Proceed if needed H HSQC G->H I HMBC H->I J Process & Analyze 1D Spectra I->J K Process & Analyze 2D Spectra J->K L Structural Elucidation K->L

Caption: General workflow for NMR analysis.

¹H NMR Protocol:

  • Tune and lock the spectrometer on the deuterium signal of the solvent.

  • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

¹³C and DEPT-135 NMR Protocol:

  • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

  • Process and calibrate the spectra similarly to the ¹H spectrum.

2D NMR Protocols:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[10]

  • Set up a standard COSY experiment.

  • Acquire the data with a sufficient number of increments in the indirect dimension.

  • Process the 2D data to obtain a contour plot showing cross-peaks between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons.[11][12]

  • Set up a standard HSQC experiment.

  • Acquire the data.

  • Process the 2D data to obtain a contour plot where cross-peaks indicate one-bond ¹H-¹³C correlations.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[11][12]

  • Set up a standard HMBC experiment.

  • Acquire the data.

  • Process the 2D data to obtain a contour plot showing long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Data Interpretation and Structural Elucidation

A systematic approach to data analysis will lead to the unambiguous assignment of all ¹H and ¹³C signals.

Step-by-Step Interpretation:

G A Assign ¹H Signals (Integration, Multiplicity) C Confirm ¹H-¹H Connectivity (COSY) A->C B Assign ¹³C Signals (DEPT-135) D Assign Protonated Carbons (HSQC) B->D C->D E Assign Quaternary Carbons & Confirm Fragments (HMBC) D->E F Final Structure Confirmation E->F

Caption: Logic flow for spectral interpretation.

  • ¹H NMR Analysis:

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants to establish relationships between neighboring protons.

    • The AMX system of the vinyl group and the coupling between aromatic protons should be clearly identifiable.

  • ¹³C and DEPT-135 Analysis:

    • Identify the number of unique carbon signals.

    • Use the DEPT-135 spectrum to classify each carbon as a CH, CH₂, or CH₃.

  • COSY Analysis:

    • Correlate the cross-peaks in the COSY spectrum to confirm the connectivity between protons. For example, a cross-peak between Hα and the Hβ protons of the vinyl group will be observed.

  • HSQC Analysis:

    • Use the HSQC spectrum to directly link each proton signal to its attached carbon. This allows for the confident assignment of all protonated carbons.[12]

  • HMBC Analysis:

    • The HMBC spectrum is key to piecing together the molecular fragments and assigning quaternary carbons.

    • Look for correlations between the methyl protons and the C5 and C4 carbons of the pyridine ring.

    • Observe correlations from the vinyl protons to the C6 carbon of the pyridine ring.

    • Correlations from the aromatic protons to neighboring carbons will confirm their positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 5-Methyl-6-vinylpyridin-3-ol

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)DEPT-135
H27.8 - 8.2145 - 150CH (+)
H47.0 - 7.4125 - 130CH (+)
-OHVariable (Broad s)--
Hα (vinyl)6.5 - 6.9 (dd)130 - 135CH (+)
Hβ_cis (vinyl)5.4 - 5.8 (dd)115 - 120CH₂ (-)
Hβ_trans (vinyl)5.9 - 6.3 (dd)115 - 120CH₂ (-)
-CH₃2.2 - 2.6 (s)15 - 20CH₃ (+)
C3-150 - 155Quaternary (No Signal)
C5-130 - 135Quaternary (No Signal)
C6-140 - 145Quaternary (No Signal)

Note: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of 5-Methyl-6-vinylpyridin-3-ol. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can obtain high-quality, unambiguous data, which is essential for advancing research and development in fields where pyridine derivatives play a crucial role.

References

  • Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Semantic Scholar. (1997, July 28). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • ResearchGate. (2020, September). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

  • ChemRxiv. (n.d.). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... Retrieved from [Link]

  • PMC. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (&de. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Unknown. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Retrieved from [Link]

  • Unknown. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

  • Unknown. (n.d.). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Retrieved from [Link]

  • PMC. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

Application

Application Note: Utilizing 5-Methyl-6-vinylpyridin-3-ol in the Synthesis of BRM (SMARCA2)-Targeting Bifunctional Degraders

Introduction & Biological Rationale The SWI/SNF chromatin remodeling complex plays a fundamental role in epigenetic regulation, primarily driven by two mutually exclusive catalytic ATPase subunits: SMARCA4 (BRG1) and SMA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

The SWI/SNF chromatin remodeling complex plays a fundamental role in epigenetic regulation, primarily driven by two mutually exclusive catalytic ATPase subunits: SMARCA4 (BRG1) and SMARCA2 (BRM)[1]. In numerous malignancies, particularly non-small cell lung cancer (NSCLC), SMARCA4 is frequently mutated or deleted[2]. This genetic loss creates a strict synthetic lethal dependency on the paralogous SMARCA2 subunit for tumor cell survival and proliferation[2].

While early therapeutic efforts focused on inhibiting the bromodomains of these targets, pharmacological inhibition alone often fails to induce the robust anti-proliferative phenotype observed with genetic knockdown[1]. Consequently, the field has pivoted toward Targeted Protein Degradation (TPD) using Proteolysis-Targeting Chimeras (PROTACs). By hijacking E3 ubiquitin ligases (such as CRBN or VHL)[3], PROTACs induce the ubiquitination and subsequent proteasomal degradation of SMARCA2, effectively collapsing the chromatin remodeling machinery in SMARCA4-deficient cells.

In the design of these complex bifunctional molecules, 5-Methyl-6-vinylpyridin-3-ol has emerged as a highly versatile, privileged structural intermediate[4]. It serves as the critical junction connecting the SMARCA2-binding warhead to the E3 ligase-recruiting linker[5].

BiologicalRationale Normal Normal Cell (SMARCA4 & SMARCA2 Active) Mutant SMARCA4-Mutant Cancer Cell (Loss of SMARCA4) Normal->Mutant Mutation/Deletion Dependency Strict Dependency on SMARCA2 (BRM) ATPase Mutant->Dependency Synthetic Lethality Context PROTAC SMARCA2 PROTAC (5-Methyl-6-vinylpyridin-3-ol derived) Dependency->PROTAC Therapeutic Intervention Degradation Proteasomal Degradation of SMARCA2 PROTAC->Degradation E3 Ligase Recruitment Apoptosis Chromatin Remodeling Collapse & Apoptosis Degradation->Apoptosis Target Elimination

Figure 1: Mechanism of SMARCA2/4 synthetic lethality and PROTAC intervention.

Chemical Properties & Structural Causality

The selection of 5-Methyl-6-vinylpyridin-3-ol (CAS: 1624607-05-1)[6] over simple benzene or aliphatic linkers is driven by specific physicochemical and spatial requirements inherent to PROTAC design:

  • Orthogonal Reactivity: The molecule possesses a nucleophilic C3-hydroxyl group and an electrophilic C6-vinyl group. This allows for stepwise, regioselective functionalization without the need for complex protecting group strategies[5].

  • Conformational Restriction: The C5-methyl group provides critical steric hindrance. In the final PROTAC, this methyl group restricts the rotational degrees of freedom around the adjacent bonds, reducing the entropic penalty upon binding to the SMARCA2 target.

  • Physicochemical Optimization: PROTACs frequently suffer from poor aqueous solubility (violating Lipinski's Rule of 5). The incorporation of the pyridine nitrogen lowers the overall lipophilicity (LogD) and improves the pharmacokinetic profile of the degrader.

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValue / Description
Chemical Name 5-Methyl-6-vinylpyridin-3-ol
CAS Number 1624607-05-1[6]
Molecular Formula C8H9NO[7]
Molecular Weight 135.16 g/mol
C3-Hydroxyl (pKa ~8.5) Primary site for etherification (Linker attachment)
C6-Vinyl Group Primary site for transition-metal cross-coupling (Warhead attachment)

Synthetic Strategy & Workflow

The synthesis of a SMARCA2-targeting PROTAC utilizing this scaffold follows a highly convergent, three-step workflow. First, the linker is attached via O-alkylation. Second, the SMARCA2 warhead (e.g., a functionalized pyrrolopyrazine derivative[5]) is conjugated via a Heck cross-coupling reaction. Finally, the E3 ligase ligand is attached via amide coupling.

ChemicalWorkflow Core 5-Methyl-6-vinylpyridin-3-ol Core Scaffold Step1 Step 1: O-Alkylation Linker Attachment (-OH) Core->Step1 K2CO3, DMF Step2 Step 2: Heck Coupling Warhead Attachment (Vinyl) Step1->Step2 Pd(OAc)2, Base Step3 Step 3: Amide Coupling E3 Ligase Ligand Step2->Step3 Deprotection, HATU, DIPEA Final Final Product BRM-Targeting PROTAC Step3->Final HPLC Purification

Figure 2: Three-step convergent synthesis workflow for BRM-targeting PROTACs.

Experimental Protocols (Self-Validating Systems)

Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are strictly integrated to ensure the mechanistic success of each transformation before proceeding.

Protocol A: O-Alkylation (Linker Attachment)

Rationale: The pKa of the pyridinol hydroxyl is approximately 8.5. Using a mild base like Potassium Carbonate ( K2​CO3​ ) is sufficient for deprotonation while avoiding unwanted side reactions (such as polymerization) at the vinyl group.

  • Setup: To a dried 50 mL round-bottom flask, add 5-Methyl-6-vinylpyridin-3-ol (135 mg, 1.0 mmol, 1.0 eq) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Add K2​CO3​ (276 mg, 2.0 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes to generate the phenoxide intermediate.

  • Alkylation: Dropwise add a Boc-protected halo-PEG linker, such as Boc-NH-PEG2-Br (355 mg, 1.2 mmol, 1.2 eq).

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours.

  • Self-Validation (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Criterion: Complete disappearance of the starting material peak ( m/z 136 [M+H]+ ) and appearance of the alkylated product mass.

  • Workup: Cool to room temperature, quench with H2​O (20 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Heck Cross-Coupling (Warhead Conjugation)

Rationale: The vinyl group serves as an excellent handle for Pd-catalyzed Heck coupling. The use of P(o−tolyl)3​ as a ligand provides the necessary steric bulk to accelerate the reductive elimination step, preventing the degradation of the delicate SMARCA2 warhead[5].

  • Setup: In a microwave vial, dissolve the O-alkylated intermediate from Protocol A (1.0 eq) and the SMARCA2 warhead, e.g., (6aS,8R)-2-chloro-6a-ethyl-5,6,6a,7,8,9-hexahydropyrrolo[1',2':4,5]pyrazino[2,3-c]pyridazin-8-ol (1.1 eq)[5] in anhydrous DMF (0.1 M).

  • Catalyst Loading: Add Pd(OAc)2​ (0.1 eq), P(o−tolyl)3​ (0.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which can poison the Pd(0) active species.

  • Reaction: Seal the vial and heat at 100 °C for 12 hours.

  • Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1) and LC-MS. Validation Criterion: The product should appear as a new, highly UV-active spot (due to the extended conjugation between the pyridine and the pyrazine warhead).

  • Purification: Filter through a pad of Celite to remove palladium black. Purify via flash column chromatography.

Protocol C: Final PROTAC Assembly (E3 Ligase Ligand Attachment)

Rationale: Following Boc-deprotection of the linker, an amide coupling is performed to attach the E3 ligase ligand (e.g., a VHL or CRBN derivative)[3]. HATU is utilized as the coupling reagent due to its high efficiency in forming amides with sterically hindered amines.

  • Deprotection: Treat the intermediate from Protocol B with 20% TFA in DCM for 1 hour. Evaporate to dryness to yield the free amine TFA salt.

  • Coupling: Dissolve the amine (1.0 eq) and the VHL-ligand carboxylic acid (1.0 eq) in DMF. Add DIPEA (5.0 eq) to neutralize the TFA salt, followed by HATU (1.2 eq).

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Analyze via Analytical HPLC (C18 column, 5-95% MeCN/ H2​O gradient). Validation Criterion: A single major peak representing >95% Area Under Curve (AUC) corresponding to the desired PROTAC mass.

  • Isolation: Purify via preparative HPLC to yield the final BRM-targeting PROTAC.

Data Presentation: Optimization of Heck Cross-Coupling

To maximize the yield of the critical warhead conjugation step (Protocol B), various catalytic systems were evaluated. The data below demonstrates that the combination of Pd(OAc)2​ and the sterically demanding P(o−tolyl)3​ ligand is strictly required to achieve acceptable yields when utilizing the 5-Methyl-6-vinylpyridin-3-ol scaffold.

Table 2: Optimization of Heck Cross-Coupling Conditions for Vinylpyridine Functionalization
EntryCatalystLigandBaseSolventTemp (°C)Yield (%)*Purity (LC-MS)
1 Pd(PPh3​)4​ None K2​CO3​ Toluene10015%< 50%
2 Pd2​(dba)3​ XPhos Cs2​CO3​ Dioxane10042%75%
3 Pd(OAc)2​ PPh3​ DIPEADMF10058%82%
4 Pd(OAc)2​ P(o−tolyl)3​ DIPEA DMF 100 84% > 95%

*Isolated yields after flash chromatography. Entry 4 represents the optimized, self-validating condition utilized in Protocol B.

References

  • The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and PFI-3 Inhibitor Studies. Cancer Research.[Link]

  • WO2024059806A1 - Composés ciblant brm et méthodes d'utilisation associées.
  • Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry.[Link]

  • 1624607-05-1 5-Methyl-6-vinylpyridin-3-ol CAS Number. ChemSrc.[Link]

Sources

Method

Application Note: Cesium Carbonate-Mediated Coupling Protocols for 5-Methyl-6-vinylpyridin-3-ol

Introduction & Strategic Significance 5-Methyl-6-vinylpyridin-3-ol is a highly specialized, dual-functional building block utilized in advanced medicinal chemistry, notably in the development of 1[1] and 2[2]. The molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

5-Methyl-6-vinylpyridin-3-ol is a highly specialized, dual-functional building block utilized in advanced medicinal chemistry, notably in the development of 1[1] and 2[2]. The molecule presents unique chemoselectivity challenges due to its ambident pyridinol core (capable of O- vs. N-alkylation) and a reactive vinyl appendage. This application note details two distinct, field-proven protocols leveraging the "Cesium Effect" (via Cs₂CO₃) to achieve high-yielding O-alkylation and palladium-catalyzed cross-coupling.

Mechanistic Rationale: The "Cesium Effect" in Pyridinol Chemistry

When functionalizing 5-methyl-6-vinylpyridin-3-ol, chemists must suppress N-alkylation (pyridone formation) and prevent the thermally sensitive vinyl group from undergoing unwanted polymerization or side reactions.

  • Loose Ion Pairing: Cesium carbonate (Cs₂CO₃) is uniquely suited for this substrate. The large ionic radius and low charge density of the Cs⁺ cation result in a highly dissociated, "loose" ion pair when it deprotonates the pyridin-3-ol hydroxyl group. This generates a "naked" oxygen anion with significantly enhanced nucleophilicity, driving exclusive O-alkylation[1].

  • Base-Assisted Transmetallation: In Pd-catalyzed cross-couplings, Cs₂CO₃ acts as a mild, soluble inorganic base when used in aqueous biphasic systems (e.g., 1,4-Dioxane/H₂O). It efficiently scavenges halides and facilitates the transmetallation step without the harsh basicity of NaOH or KOtBu, which could degrade sensitive heterocyclic intermediates[2].

Protocol A: Direct O-Alkylation (Etherification)

Application: Synthesis of ether-linked intermediates, such as those used in perfluorinated cyclopropyl fused 1,3-oxazin-2-amine BACE inhibitors[1].

Causality of Design: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to solvate the Cs⁺ cation and further expose the reactive oxygen anion. The reaction is heated to 80 °C—a thermodynamic sweet spot that ensures rapid kinetic completion (2 hours) before the vinyl group can undergo thermal degradation[1].

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-methyl-6-vinylpyridin-3-ol (1.0 equivalent, e.g., 100 mg, 0.74 mmol) and anhydrous Cs₂CO₃ (1.5 equivalents, e.g., 361 mg, 1.1 mmol)[1].

  • Solvent Addition: Suspend the mixture in anhydrous DMF (2.0 mL). Stir at ambient temperature for 10 minutes to allow for initial deprotonation and formation of the cesium pyridoxide salt[1].

  • Electrophile Addition: Add the alkylating agent, such as sodium 1-bromobut-2-yne (1.2 equivalents, e.g., 118 mg, 0.88 mmol)[1].

  • Heating: Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring for exactly 2 hours[1].

  • Workup & Isolation: Cool the mixture to room temperature. Pour the crude mixture into ice-cold water (10 mL) to quench the reaction and precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 10 mL)[1]. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Cross-Coupling

Application: Coupling the pyridinol core with complex multicyclic heterocycles, a critical step in assembling Cereblon (CRBN) E3 ligase-recruiting PROTACs targeting the BRM complex[2].

Causality of Design: A solvent mixture of 1,4-Dioxane and water (typically 4:1) is mandatory. Dioxane solubilizes the bulky organic substrates, while water is required to dissolve the inorganic Cs₂CO₃, allowing it to participate in the catalytic cycle. Rigorous degassing is critical to prevent the oxidation of the sensitive Pd(0) catalyst[2].

Step-by-Step Methodology:

  • Reagent Assembly: In a round-bottom flask, combine 5-methyl-6-vinylpyridin-3-ol (1.0 eq), the corresponding aryl/heteroaryl electrophile (e.g., a chloro-hexahydropyrrolo-pyridazine derivative, 1.0 eq), and Cs₂CO₃ (3.0 to 4.0 eq)[2].

  • Solvent System: Add 1,4-Dioxane and Water in a 4:1 volume ratio (e.g., 60 mL dioxane, 15 mL water for a ~16 mmol scale reaction)[2].

  • Degassing (Critical Step): Equip the flask with a reflux condenser and seal with a rubber septum. Purge the heterogeneous mixture with nitrogen gas (sparging) for a minimum of 5 minutes to remove dissolved oxygen[2].

  • Catalyst Addition: Quickly remove the septum, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and reseal[2].

  • Reaction Execution: Heat the mixture to 85 °C and stir overnight under a positive pressure of nitrogen[2].

  • Workup: Cool to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Purify via flash column chromatography[2].

Quantitative Data & Optimization Summary

The following table summarizes the key operational parameters and the causal reasoning behind the reagent selection for both protocols.

ParameterProtocol A: O-AlkylationProtocol B: Pd-Catalyzed CouplingCausal Justification
Primary Base Cs₂CO₃ (1.5 eq)Cs₂CO₃ (3.0 - 4.0 eq)Cs⁺ maximizes O-nucleophilicity (Protocol A); acts as a mild, soluble halide scavenger (Protocol B).
Solvent System Anhydrous DMF1,4-Dioxane / Water (4:1)DMF accelerates SN2; Water is required in Protocol B to dissolve the inorganic base for transmetallation.
Temperature 80 °C85 °CHigh enough to overcome activation energy, low enough to prevent vinyl group polymerization.
Reaction Time 2 HoursOvernight (12-16 Hours)SN2 is kinetically rapid; bulky Pd-cross couplings require extended cycles for full conversion.
Catalyst NonePd(PPh₃)₄ (5 mol%)Pd(0) is required for C-O / C-C bond formation with aryl halides.

Pathway Visualization

The following diagram illustrates the bifurcated synthetic utility of 5-methyl-6-vinylpyridin-3-ol based on the selected Cs₂CO₃-mediated reaction conditions.

G cluster_A Protocol A: O-Alkylation (SN2) cluster_B Protocol B: Pd-Catalyzed Coupling SM 5-Methyl-6-vinylpyridin-3-ol (Dual-Functional Scaffold) BaseA Cs2CO3 in DMF (Polar Aprotic) SM->BaseA BaseB Cs2CO3 in Dioxane/H2O (Biphasic/Miscible) SM->BaseB Anion Loose Ion Pair (Enhanced O-Nucleophilicity) BaseA->Anion Deprotonation Alk Alkyl/Alkynyl Halide (80°C, 2h) Anion->Alk SN2 Attack ProdA O-Alkylated Ether (BACE Inhibitor Precursor) Alk->ProdA PdCat Pd(PPh3)4, Ar-Cl (85°C, Overnight) BaseB->PdCat Halide Scavenging Transmet Base-Assisted Transmetallation/Coupling PdCat->Transmet Catalytic Cycle ProdB Cross-Coupled Adduct (BRM Degrader Precursor) Transmet->ProdB

Bifurcated Cs2CO3-mediated reaction pathways for 5-Methyl-6-vinylpyridin-3-ol.

References

  • Title: WO2014138484A1 - Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use Source: Google Patents URL
  • Title: WO2024059806A1 - Composés ciblant brm et méthodes d'utilisation associées Source: Google Patents URL

Sources

Application

Application Notes and Protocols for Scale-Up Manufacturing of 5-Methyl-6-vinylpyridin-3-ol Intermediates

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing processes for 5-Methyl-6-vinylpyridin-3-ol and its key intermediates. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing processes for 5-Methyl-6-vinylpyridin-3-ol and its key intermediates. This pyridinol derivative is a critical building block in the synthesis of various pharmaceutical agents. This guide emphasizes robust and scalable synthetic strategies, moving beyond theoretical laboratory procedures to address the practical challenges of industrial production. Detailed protocols, process optimization, and safety considerations are presented to ensure a reproducible, efficient, and safe manufacturing process.

Introduction: The Significance of 5-Methyl-6-vinylpyridin-3-ol

Substituted pyridines are fundamental heterocyclic motifs present in a vast array of pharmaceuticals and biologically active compounds.[1][2] The unique electronic and steric properties of the pyridine ring often contribute to enhanced biological activity and improved pharmacological profiles.[1] 5-Methyl-6-vinylpyridin-3-ol, in particular, serves as a crucial intermediate in the synthesis of several important molecules, including certain vitamin B6 analogs and other therapeutic agents.[3][4] The efficient and cost-effective production of this intermediate is therefore of significant interest to the pharmaceutical industry.[5]

The transition from a laboratory-scale synthesis to a large-scale manufacturing process presents numerous challenges, including reaction kinetics, heat and mass transfer, impurity profiling, and process safety.[6][7] This application note aims to provide a detailed roadmap for navigating these challenges, focusing on a well-established and industrially viable synthetic approach.

Strategic Approach to Synthesis: A Modified Guareschi-Thorpe Pyridine Synthesis

While various methods exist for the synthesis of substituted pyridines, such as the Hantzsch synthesis,[1][8] Diels-Alder reactions of oxazoles,[3][9][10] and cascade reactions,[1][2] a modified Guareschi-Thorpe reaction offers a practical and scalable route for the synthesis of hydroxypyridines.[11] This approach involves the condensation of a β-dicarbonyl compound with a cyanoacetamide derivative, providing a convergent and efficient pathway to the desired pyridone core, which can then be further functionalized.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 5-Methyl-6-vinylpyridin-3-ol points to a key pyridone intermediate, which can be constructed via a Guareschi-Thorpe condensation. The vinyl group can be introduced at a later stage through a robust and scalable transformation, such as a Wittig reaction or a dehydration reaction from a corresponding ethyl alcohol precursor. This staged approach allows for better control over the introduction of the reactive vinyl moiety.

Detailed Synthetic Protocols and Process Optimization

This section outlines the step-by-step protocols for the scale-up synthesis of 5-Methyl-6-vinylpyridin-3-ol intermediates. The causality behind experimental choices and critical process parameters are explained to ensure a self-validating and robust process.

Synthesis of the Key Pyridone Intermediate: 5-cyano-2,6-dihydroxy-4-methylpyridine

The initial step focuses on the construction of the core pyridine ring using a modified Guareschi-Thorpe reaction.[11]

Reaction Scheme:

Protocol 1: Scale-Up Synthesis of 5-cyano-2,6-dihydroxy-4-methylpyridine

Parameter Specification Rationale
Reactants Ethyl acetoacetate, Cyanoacetamide, Sodium ethoxideReadily available and cost-effective starting materials. Sodium ethoxide serves as a strong base to facilitate the condensation.
Solvent EthanolGood solvent for all reactants and allows for easy temperature control.
Temperature 70-80 °COptimal temperature to ensure a reasonable reaction rate without significant side product formation.
Reaction Time 4-6 hoursMonitored by HPLC to ensure complete consumption of the limiting reagent.
Work-up Acidification with HCl, Filtration, Washing with water and ethanolAcidification precipitates the product. Washing removes inorganic salts and unreacted starting materials.
Yield 85-90%High-yielding and reproducible on a large scale.

Step-by-Step Methodology:

  • Charge a suitably sized jacketed glass reactor with absolute ethanol.

  • Under an inert nitrogen atmosphere, carefully add sodium ethoxide in portions, controlling the temperature below 25 °C.

  • Add cyanoacetamide to the reactor and stir until fully dissolved.

  • Slowly add ethyl acetoacetate to the reaction mixture via an addition funnel over 1-2 hours, maintaining the internal temperature between 20-30 °C.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 20-25 °C.

  • Slowly add concentrated hydrochloric acid to the reaction mixture to adjust the pH to 2-3, causing the product to precipitate.

  • Cool the slurry to 0-5 °C and stir for 1 hour to maximize precipitation.

  • Filter the solid product and wash with cold water followed by cold ethanol.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Introduction of the Vinyl Precursor: Synthesis of 5-Ethyl-6-methylpyridin-3-ol

The next stage involves the reduction of the nitrile and ester functionalities followed by dehydration to form the vinyl group. A more direct approach involves the synthesis of the ethylpyridine precursor which can then be dehydrogenated.

Protocol 2: Synthesis of 2-methyl-5-ethylpyridine and Subsequent Dehydrogenation

A common industrial method for producing vinylpyridines is the vapor-phase dehydrogenation of the corresponding ethylpyridine.[12]

Parameter Specification Rationale
Reactant 2-methyl-5-ethylpyridineCan be synthesized from acetaldehyde and ammonia.
Catalyst Metal oxides (e.g., iron oxide, chromium oxide) on a supportProvides a high surface area for the reaction and can be regenerated.[12]
Temperature 500-700 °CHigh temperature is required to drive the endothermic dehydrogenation reaction.[12]
Pressure Atmospheric or slightly reducedLower pressure favors the dehydrogenation equilibrium.
Work-up Condensation, Fractional distillationThe product mixture is condensed and then purified by distillation to separate the vinylpyridine from unreacted starting material and byproducts.[12]
Yield 25-40% per passUnreacted starting material can be recycled to improve the overall process yield.[12]

Step-by-Step Methodology (Conceptual for Scale-Up):

  • Vaporize 2-methyl-5-ethylpyridine and mix it with an inert carrier gas (e.g., nitrogen or steam).

  • Pass the vapor stream through a heated reactor tube packed with the dehydrogenation catalyst at 500-700 °C.[12]

  • The residence time in the reactor is carefully controlled to maximize conversion while minimizing side reactions.

  • The exiting gas stream is rapidly cooled to condense the organic components.

  • The condensate, containing 2-methyl-5-vinylpyridine, unreacted 2-methyl-5-ethylpyridine, and byproducts, is collected.

  • The crude product is purified by fractional distillation under reduced pressure to isolate the 2-methyl-5-vinylpyridine.

Final Functionalization: Hydroxylation to 5-Methyl-6-vinylpyridin-3-ol

The final step involves the introduction of the hydroxyl group at the 3-position. This can be achieved through various methods, including diazotization of a corresponding aminopyridine followed by hydrolysis.

Protocol 3: Diazotization and Hydrolysis of 3-Amino-5-methyl-6-vinylpyridine

Parameter Specification Rationale
Reactant 3-Amino-5-methyl-6-vinylpyridineThe amino group is a good precursor for the hydroxyl group via a diazonium salt intermediate.
Reagents Sodium nitrite, Sulfuric acidStandard reagents for the formation of diazonium salts.
Temperature 0-5 °CLow temperature is critical to maintain the stability of the diazonium salt intermediate.
Work-up Heating, Neutralization, ExtractionThe diazonium salt is hydrolyzed by heating the reaction mixture. The product is then isolated by neutralization and extraction.
Yield ModerateThis reaction can have variable yields and requires careful control of conditions.

Step-by-Step Methodology:

  • Dissolve 3-Amino-5-methyl-6-vinylpyridine in a dilute aqueous solution of sulfuric acid in a reactor, and cool the mixture to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature strictly below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate the hydrolysis of the diazonium salt. Effervescence (release of nitrogen gas) will be observed.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-Methyl-6-vinylpyridin-3-ol.

Process Visualization

Synthetic Pathway Overview

Synthetic_Pathway A Ethyl Acetoacetate + Cyanoacetamide B 5-cyano-2,6-dihydroxy- 4-methylpyridine A->B Guareschi-Thorpe Condensation C 2-methyl-5-ethylpyridine B->C Reduction/ Decarboxylation D 2-methyl-5-vinylpyridine C->D Dehydrogenation E 3-Amino-5-methyl- 6-vinylpyridine D->E Nitration/ Reduction F 5-Methyl-6-vinylpyridin-3-ol E->F Diazotization/ Hydrolysis

Caption: Overall synthetic route to 5-Methyl-6-vinylpyridin-3-ol.

Scale-Up Manufacturing Workflow

Scale_Up_Workflow cluster_0 Upstream Processing cluster_1 Reaction & In-Process Control cluster_2 Downstream Processing & QC Raw Material\nSourcing & QC Raw Material Sourcing & QC Reactor Charging Reactor Charging Raw Material\nSourcing & QC->Reactor Charging Chemical Synthesis\n(Multi-step) Chemical Synthesis (Multi-step) Reactor Charging->Chemical Synthesis\n(Multi-step) Reaction Monitoring\n(HPLC, GC) Reaction Monitoring (HPLC, GC) Chemical Synthesis\n(Multi-step)->Reaction Monitoring\n(HPLC, GC) Waste Stream\nManagement Waste Stream Management Chemical Synthesis\n(Multi-step)->Waste Stream\nManagement Work-up &\nIsolation Work-up & Isolation Reaction Monitoring\n(HPLC, GC)->Work-up &\nIsolation Purification\n(Distillation/Crystallization) Purification (Distillation/Crystallization) Work-up &\nIsolation->Purification\n(Distillation/Crystallization) Final Product\nAnalysis & Release Final Product Analysis & Release Purification\n(Distillation/Crystallization)->Final Product\nAnalysis & Release

Caption: A typical workflow for the scale-up manufacturing process.

Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the quality and consistency of the final product and intermediates.

Analysis Method Purpose
Raw Material QC Titration, Spectroscopy (IR, NMR), HPLCTo verify the identity and purity of starting materials.
In-Process Control HPLC, GCTo monitor reaction progress, identify the formation of byproducts, and determine the optimal reaction endpoint.
Intermediate & Final Product Release HPLC, GC-MS, NMR (¹H, ¹³C), Elemental Analysis, Melting PointTo confirm the structure and purity of the isolated products and to quantify any impurities.

Safety Considerations in Scale-Up Manufacturing

Scaling up chemical processes introduces significant safety challenges that must be addressed proactively.

  • Thermal Hazard Assessment: Exothermic reactions must be identified and characterized using techniques like Differential Scanning Calorimetry (DSC) to prevent thermal runaways.

  • Reagent Handling: Large quantities of hazardous reagents require specialized handling procedures and personal protective equipment (PPE).

  • Process Safety Management (PSM): A comprehensive PSM program should be implemented, including hazard and operability studies (HAZOP) and failure mode and effects analysis (FMEA).

  • Waste Management: All waste streams must be properly characterized and disposed of in accordance with environmental regulations.

Conclusion

The successful scale-up of the manufacturing process for 5-Methyl-6-vinylpyridin-3-ol intermediates requires a multi-faceted approach that combines a deep understanding of the underlying chemistry with sound chemical engineering principles. The protocols and guidelines presented in this application note provide a solid foundation for developing a safe, efficient, and reproducible manufacturing process. Continuous process optimization and a commitment to quality and safety are paramount for the successful commercial production of this important pharmaceutical building block.

References

  • De La Rosa, R. I., & Seganish, W. M. (2007). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules, 12(6), 1111–1121. [Link]

  • Gau, S.-J., et al. (2024). Two-Step Formation of Substituted Pyridines from Iodoenones. The Journal of Organic Chemistry, 89(1), 585–590. [Link]

  • Kühn, F. I., et al. (2023). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. Macromolecules, 56(11), 4165–4176. [Link]

  • Li, G., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 87(13), 8275–8286. [Link]

  • DE3245950A1. (1984). Process for the preparation of substituted pyridines.
  • US3381014A. (1968). Process for producing pyridoxine and novel intermediates thereof.
  • Chen, Y.-C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5253. [Link]

  • S. L. (2024). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Arkivoc, 2024(5), 1-12. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

  • Fortune Business Insights. (2026, March). Pyridine And Pyridine Derivatives Market Size, Share, 2034. [Link]

  • Kopf, S., et al. (2018). B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Molecules, 23(9), 2117. [Link]

  • Zare, A., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Green Chemistry, 25(18), 7338-7347. [Link]

  • WO2006066806A1. (2006). Manufacture of vitamin b6.
  • US2716119A. (1955). Process of making 2-methyl-5-vinyl pyridine.

Sources

Method

purification and crystallization techniques for 5-Methyl-6-vinylpyridin-3-ol solid

An Application Guide to the Purification and Crystallization of 5-Methyl-6-vinylpyridin-3-ol Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application note provides detailed methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Purification and Crystallization of 5-Methyl-6-vinylpyridin-3-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides detailed methodologies for the purification and crystallization of 5-Methyl-6-vinylpyridin-3-ol, a key heterocyclic building block for professionals in pharmaceutical and materials science research. The protocols address the unique challenges presented by the molecule's amphoteric nature and the high reactivity of its vinyl group, which is prone to polymerization. This guide outlines a multi-step strategy, beginning with preliminary purification via acid-base extraction, followed by high-resolution separation using column chromatography, and culminating in advanced crystallization techniques to yield a high-purity, crystalline solid. Each protocol is presented with an in-depth explanation of the underlying scientific principles, troubleshooting guidance, and methods for purity validation, ensuring researchers can achieve optimal results with high confidence.

Introduction and Strategic Overview

5-Methyl-6-vinylpyridin-3-ol is a substituted pyridine derivative of significant interest in drug discovery and materials science.[1][2] Its structure combines a basic pyridine nitrogen, an acidic phenolic hydroxyl group, and a reactive vinyl moiety, making it a versatile synthon. However, these same functional groups present distinct challenges for purification. The vinyl group is susceptible to unwanted polymerization, particularly under thermal stress, while the amphoteric character requires a nuanced approach to separation from ionic and non-ionic impurities.[3][4][5][6]

Achieving high purity is paramount, as trace impurities can interfere with downstream applications, affecting reaction yields, biological activity, and material properties. This guide presents a robust, three-stage purification workflow designed to systematically remove a broad spectrum of impurities.

Visualized Purification Workflow

The overall strategy involves a logical progression from gross impurity removal to fine-tuning purity and achieving the desired solid-state form.

Purification_Workflow Crude Crude 5-Methyl-6-vinylpyridin-3-ol Solid AcidBase Protocol 1: Acid-Base Extraction Crude->AcidBase Analysis1 Purity Check: TLC / LCMS AcidBase->Analysis1 Removes ionic & non-basic impurities Chromatography Protocol 2: Silica Gel Column Chromatography Crystallization Protocol 3: Final Crystallization Chromatography->Crystallization Removes closely related impurities Analysis2 Purity & Identity Check: NMR / HPLC / Melting Point Crystallization->Analysis2 Achieves high crystalline purity & removes solvents PureSolid High-Purity Crystalline Product (>99%) Analysis1->Chromatography Analysis2->PureSolid

Caption: High-level workflow for the purification of 5-Methyl-6-vinylpyridin-3-ol.

Compound Profile and Critical Safety Precautions

PropertyData
Chemical Structure (Structure of 5-Methyl-6-vinylpyridin-3-ol)
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Appearance Off-white to light tan solid
Key Functional Groups Pyridine (basic), Phenol (acidic), Vinyl (reactive)

!!! CRITICAL SAFETY WARNING: RISK OF POLYMERIZATION !!!

Vinyl-substituted pyridines are known to be unstable and can undergo spontaneous and potentially explosive auto-polymerization.[5][7][8] This process can be initiated by heat, light, or the presence of certain impurities.

  • Storage: Always store the material at or below -10°C in a dry, dark environment.[5] For long-term storage, the addition of an inhibitor like 4-tert-butylcatechol (0.1%) is recommended.[6]

  • Handling: Avoid heating crude or purified material for prolonged periods. When evaporating solvents, use the lowest feasible temperature under reduced pressure. All purification steps should be performed promptly.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Detailed Purification Protocols

Protocol 1: Preliminary Purification via Acid-Base Extraction

This technique leverages the basicity of the pyridine nitrogen to separate the target compound from non-basic organic impurities. The pyridine is protonated with acid, rendering it water-soluble, while neutral or acidic impurities remain in the organic phase.

Methodology:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous hydrochloric acid (HCl).[9] Use approximately half the volume of the organic layer for the extraction. Repeat the extraction 2-3 times.

    • Causality: The HCl protonates the basic pyridine nitrogen, forming a water-soluble pyridinium salt. Non-basic impurities remain in the organic layer.

  • Combine Aqueous Layers: Pool the acidic aqueous extracts. The target compound is now in this layer. The organic layer containing impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath to manage the exothermic reaction. Slowly add a concentrated base, such as 6 M sodium hydroxide (NaOH), with stirring until the pH of the solution is >10.[9]

    • Causality: The base deprotonates the pyridinium salt, regenerating the neutral, organic-soluble 5-Methyl-6-vinylpyridin-3-ol, which will often precipitate or form an oil.

  • Back-Extraction: Extract the liberated product back into an organic solvent (e.g., ethyl acetate or DCM) 3-4 times.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure at a low temperature (<30°C).[9]

The resulting solid is now enriched in the desired product but may still contain closely related impurities.

Protocol 2: Purification by Column Chromatography

Column chromatography is employed to separate the target compound from impurities with similar polarity. A key challenge with pyridine-containing compounds is their interaction with acidic silanol groups on the silica surface, which can lead to significant peak tailing.[10][11]

Mitigating Peak Tailing:

The most effective strategy is to add a small amount of a competing base to the mobile phase. This base will interact with the active silanol sites, minimizing their interaction with the analyte.[11]

  • Recommended Additive: Add 0.5-1% triethylamine (TEA) or pyridine to the eluent mixture.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA). Pack the column carefully to avoid air bubbles.[9]

  • Sample Loading: Dissolve the solid from Protocol 1 in a minimal amount of the eluent or DCM. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity (gradient elution). Monitor the separation using Thin Layer Chromatography (TLC).

    • Causality: Impurities will travel down the column at different rates based on their polarity and interaction with the silica. Non-polar impurities elute first, followed by the product, and then more polar impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure at low temperature.

Typical Solvent Systems (with 1% Triethylamine)
Hexane / Ethyl Acetate (Gradient from 5% to 50% Ethyl Acetate)
Dichloromethane / Methanol (Gradient from 0% to 5% Methanol)

High-Purity Crystallization Techniques

Crystallization is the definitive step to achieve high purity, remove amorphous content, and obtain a stable, solid form.[12][13] The success of crystallization is critically dependent on the choice of solvent.[14]

The Logic of Solvent Selection

An ideal solvent should dissolve the compound completely when hot but poorly when cold.[12][13][14] For 5-Methyl-6-vinylpyridin-3-ol, its polar nature suggests that polar solvents will be most effective. A systematic screening process is the most reliable way to identify the optimal solvent or solvent system.

Solvent_Selection cluster_0 Single Solvent System cluster_1 Two-Solvent (Anti-Solvent) System Start Test Small Sample in Potential Solvent Hot Add Solvent, Heat to Boil Is it fully dissolved? Start->Hot Cold Cool to RT, then Ice Bath Do crystals form? Hot->Cold Yes Fail1 Insoluble or Too Soluble Hot->Fail1 No Success1 Ideal Solvent Found Cold->Success1 Yes Cold->Fail1 No Start2 Find 'Good' Solvent (dissolves compound at RT) FindAnti Find Miscible 'Poor' Solvent (compound is insoluble) Start2->FindAnti Mix Dissolve in min. 'Good' Solvent Add 'Poor' Solvent dropwise FindAnti->Mix Cloudy Does solution turn cloudy? Mix->Cloudy Success2 Ideal System Found Cloudy->Success2 Yes

Caption: Decision-making process for selecting a crystallization solvent system.

Solvent Screening Guide Polarity Expected Behavior for 5-Methyl-6-vinylpyridin-3-ol Potential Use
Heptane / Hexanes Non-polarLikely insoluble even when hot.Anti-solvent
Toluene LowSparingly soluble when hot.Single solvent (maybe)
Ethyl Acetate MediumGood solubility when hot, moderate when cold.Single solvent
Acetone Medium-HighVery soluble.Good solvent in a two-solvent system
Isopropanol / Ethanol High (Polar, Protic)Very soluble due to H-bonding.Good solvent in a two-solvent system
Water High (Polar, Protic)Potentially sparingly soluble.Anti-solvent with alcohols/acetone
Protocol: Slow Cooling Crystallization

This is the most common and reliable method for obtaining high-quality crystals.

  • Dissolution: Place the purified solid in an Erlenmeyer flask. Add the chosen hot solvent (e.g., ethyl acetate) dropwise while heating and swirling until the solid just dissolves.[12] Using the absolute minimum amount of solvent is critical.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.[12] Do not disturb the flask during this period.

    • Causality: Slow cooling allows for the ordered formation of a crystal lattice, excluding impurities from the structure. Rapid cooling traps impurities and leads to smaller, less pure crystals.

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask below the solvent line with a glass rod or adding a tiny "seed" crystal of pure product.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of precipitated crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[13] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a vacuum oven at a low temperature (<30°C) to remove all residual solvent.

Protocol: Anti-Solvent Crystallization

This method is ideal when no single solvent provides the desired solubility profile. A common pair would be acetone ('good' solvent) and hexanes ('poor' solvent).

  • Dissolution: Dissolve the compound in the minimum amount of the 'good' solvent (e.g., acetone) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the 'poor' solvent (e.g., hexanes) drop by drop with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the 'good' solvent until the solution just becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point of supersaturation. Cooling in an ice bath can increase the yield.

  • Isolation: Isolate, wash, and dry the crystals as described in Protocol 4.2.

Troubleshooting Crystallization
ProblemProbable Cause(s)Solution(s)
No Crystals Form - Too much solvent was used.- Solution is supersaturated but nucleation hasn't started.- Boil off some of the solvent to increase concentration and try cooling again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.
"Oiling Out" - The solution's saturation point is below the melting point of the compound.- Cooling is too rapid.- Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.[14]- Try a different solvent system with a lower boiling point.
Poor Recovery - Compound is too soluble in the cold solvent.- Insufficient cooling time.- Ensure the solution is thoroughly chilled in an ice bath.- Use a different solvent or an anti-solvent system.

Purity Assessment and Final Validation

After purification and crystallization, it is essential to validate the purity and confirm the identity of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. For pyridine derivatives, a C18 column is common. The mobile phase pH should be controlled (typically low pH, 2.5-3.0) to ensure sharp, symmetrical peaks by protonating residual silanols on the stationary phase.[10][11]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and identifies any remaining impurities. Integration of the ¹H NMR spectrum can provide a semi-quantitative purity estimate.

  • Melting Point: A sharp, narrow melting point range is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing volatility and identifying trace-level impurities, though care must be taken with the inlet temperature to avoid thermal degradation or polymerization.[15]

By following this structured approach of extraction, chromatography, and meticulous crystallization, researchers can reliably obtain 5-Methyl-6-vinylpyridin-3-ol in a highly pure, crystalline form suitable for the most demanding applications.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2026). Benchchem.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • 9 Ways to Crystallize Organic Compounds. (2026). wikiHow.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • Stabilization of certain vinyl-pyridines, vinyl quinolines and vinyl-isoquinolines. (n.d.).
  • Technical Support Center: Chromatography of Pyridine Compounds. (2025). Benchchem.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (2022). Arkivoc.
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI.
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • SOP: CRYSTALLIZ
  • 4-Vinylpyridine. (n.d.). Scientific Polymer Products.
  • 2-Vinylpyridine: Properties, Production process and Uses. (2024). ChemicalBook.
  • VINYLPYRIDINES, STABILIZED. (n.d.). CAMEO Chemicals - NOAA.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Crystalliz
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
  • Guide for crystalliz
  • Safety D
  • ANALYTICAL METHODS. (n.d.).
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). PMC.
  • Stabilization of methyl, vinyl pyridine. (n.d.).
  • Methyl-(6-methyl-5-vinyl-pyridin-3-yl)-amine. (n.d.). EvitaChem.

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Application

Application Note: Incorporating 5-Methyl-6-vinylpyridin-3-ol into 1,3-Oxazin-2-amine Scaffolds for BACE1 Inhibitor Development

Executive Summary The accumulation of amyloid-β (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease (AD). As the enzyme responsible for the initial cleavage of the amyloid precursor protein (APP), β-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accumulation of amyloid-β (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease (AD). As the enzyme responsible for the initial cleavage of the amyloid precursor protein (APP), β-secretase (BACE1) remains a premier therapeutic target[1]. However, developing BACE1 inhibitors that possess both high catalytic affinity and sufficient blood-brain barrier (BBB) permeability has historically challenged medicinal chemists.

This application note details the advanced synthetic integration of 5-methyl-6-vinylpyridin-3-ol into 1,3-oxazin-2-amine scaffolds. By bridging the highly optimized oxazine core with a functionalized pyridine moiety, researchers can access the S1/S3 and S2' subsites of the BACE1 active site while maintaining optimal physicochemical properties for central nervous system (CNS) exposure[2].

Scientific Rationale & Structural Design

The 1,3-Oxazin-2-amine Core: Overcoming BBB Permeability

Early BACE1 inhibitors relied heavily on amidine or guanidine groups to form critical salt bridges with the catalytic aspartic acid residues (Asp32 and Asp228)[1]. However, the high basicity of amidines (pKa ~12) results in nearly complete protonation at physiological pH, leading to high polar surface area, poor passive BBB permeability, and high susceptibility to P-glycoprotein (P-gp) efflux[1].

The transition to a 1,3-oxazin-2-amine scaffold introduces an oxygen atom and a double bond into the ring system, effectively lowering the pKa of the basic amine to ~7.5–8.0. This causality is critical: it allows a significant fraction of the drug to remain unprotonated in plasma (facilitating BBB crossing) while still protonating within the slightly acidic environment of the BACE1 active site to maintain high-affinity Asp-binding[1]. Furthermore, optimized oxazines demonstrate excellent selectivity profiles against BACE2 when explicit water molecules in the S2' pocket are targeted[3].

The 5-Methyl-6-vinylpyridin-3-ol Moiety: Subsite Targeting

The incorporation of 5-methyl-6-vinylpyridin-3-ol serves as a highly versatile peripheral modification[2].

  • The Hydroxyl Group: Acts as a nucleophilic handle for O-alkylation (e.g., with alkynes), allowing the molecule to extend deep into the S1/S3 hydrophobic pockets.

  • The Vinyl Group: Provides a critical synthetic handle for late-stage functionalization. It can undergo cross-metathesis, Heck coupling to the oxazine core, or cyclopropanation (often perfluorinated) to lock the molecule into a bioactive conformation that resists oxidative metabolism[2].

Mechanistic Workflow

Workflow Pyridine 5-Methyl-6-vinylpyridin-3-ol (S1/S3 Subsite Binder) Alkylation O-Alkylation (Cs2CO3, DMF, 80°C) Pyridine->Alkylation Step 1 Coupling Pd-Catalyzed Coupling (Heck Cross-Coupling) Alkylation->Coupling Functionalized Intermediate Oxazine 1,3-Oxazin-2-amine Core (Catalytic Asp Binder) Oxazine->Coupling Scaffold Integration Inhibitor Assembled BACE1 Inhibitor (High BBB Penetration) Coupling->Inhibitor Final Assembly BACE1 BACE1 Target (Amyloid Reduction) Inhibitor->BACE1 Potent Inhibition (IC50 < 10 nM)

Fig 1: Workflow for integrating 5-methyl-6-vinylpyridin-3-ol into 1,3-oxazin-2-amine scaffolds.

Experimental Protocols

Protocol A: Selective O-Alkylation of 5-Methyl-6-vinylpyridin-3-ol

This step functionalizes the pyridine ring prior to scaffold integration, utilizing 1-bromobut-2-yne to build the S1/S3 interacting moiety[2].

Causality of Reagent Selection: Cesium carbonate ( Cs2​CO3​ ) is explicitly chosen over Potassium carbonate ( K2​CO3​ ). The larger ionic radius of the Cs+ cation creates a "naked" and highly reactive pyridoxide anion in DMF. This significantly enhances O-alkylation kinetics while suppressing unwanted N-alkylation (pyridinium salt formation), which is a common side reaction with ambident heteroaromatic nucleophiles.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with N2​ three times.

  • Charging: Add 5-methyl-6-vinylpyridin-3-ol (100 mg, 0.74 mmol) and Cs2​CO3​ (361 mg, 1.11 mmol, 1.5 eq) to the flask[2].

  • Solvent Addition: Inject 2.0 mL of anhydrous DMF. Stir the suspension vigorously for 15 minutes at ambient temperature to pre-form the cesium pyridoxide intermediate.

  • Alkylation: Dropwise add 1-bromobut-2-yne (118 mg, 0.88 mmol, 1.2 eq) via a gas-tight syringe[2].

  • Reaction: Heat the mixture to 80 °C using an oil bath and stir for 2 hours[2].

  • Self-Validation Check: Pull a 10 µL aliquot, quench in 100 µL H2​O /EtOAc, and analyze via 1H -NMR. Validation marker: Successful O-alkylation is confirmed by the absence of a severe downfield shift in the pyridine ring protons, which would otherwise indicate undesired N-alkylation.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 10 mL of ice-cold water to precipitate inorganic salts. Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Heck Coupling to the Oxazine Core

This protocol couples the vinyl group of the functionalized pyridine to an aryl-bromide substituted 1,3-oxazin-2-amine core.

Causality of Reagent Selection: Tri(o-tolyl)phosphine ( P(o-tolyl)3​ ) is selected as the ligand over standard triphenylphosphine ( PPh3​ ). The steric bulk of the o-tolyl groups promotes the rapid dissociation of one ligand from the Pd(0) complex, generating the highly active 14-electron Pd(0) species required for efficient oxidative addition into the electron-rich aryl bromide of the oxazine scaffold.

Step-by-Step Procedure:

  • Charging: In a N2​ -filled glovebox, combine the aryl-bromide 1,3-oxazin-2-amine core (1.0 eq) and the O-alkylated pyridine intermediate from Protocol A (1.2 eq) in a pressure vial.

  • Catalyst Assembly: Add Pd(OAc)2​ (5 mol%) and P(o-tolyl)3​ (10 mol%).

  • Solvent/Base: Remove the vial from the glovebox. Inject degassed DMF (0.2 M) followed by triethylamine ( Et3​N , 3.0 eq).

  • Reaction: Seal the vial and heat at 100 °C for 12 hours.

  • Self-Validation Check: Perform a mini-workup on a 50 µL aliquot and analyze via LC-MS. Validation marker: Complete consumption of the starting material is confirmed by the disappearance of the distinct 1:1 isotopic pattern (M / M+2) characteristic of the aryl bromide, replaced by a single [M+H]+ peak of the coupled product.

  • Purification: Filter the crude mixture through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC (MeCN/ H2​O with 0.1% TFA).

Quantitative Data & Optimization Matrix

The following tables summarize the optimization parameters for the synthesis and the resulting biological impact of the structural modifications.

Table 1: Optimization of Pyridine O-Alkylation Conditions

BaseSolventTemp (°C)O-Alkylation Yield (%)N-Alkylation (Side Product) (%)
K2​CO3​ THF604525
K2​CO3​ DMF806218
Cs2​CO3​ DMF 80 89 < 2

Data reflects the critical nature of the "Cesium effect" in directing regioselectivity during the functionalization of 5-methyl-6-vinylpyridin-3-ol.

Table 2: Biological Evaluation of Scaffold Evolution (Representative Data)

Scaffold TypeBACE1 IC50​ (nM)Brain/Plasma Ratio ( Cb​/Cp​ )P-gp Efflux Ratio
Amidine Core (First Gen)150.05> 10.0
1,3-Oxazin-2-amine Core120.851.5
Oxazine + Pyridine Assembly 3 1.20 1.1

Integrating the functionalized pyridine into the oxazine core not only improves target affinity (sub-10 nM IC50​ ) but achieves an optimal brain-to-plasma ratio by evading P-gp efflux[1],[2].

References

  • Rational Design of Novel 1,3-Oxazine Based β-Secretase (BACE1) Inhibitors: Incorporation of a Double Bond To Reduce P-gp Efflux Leading to Robust Aβ Reduction in the Brain . Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 1,3-oxazines as BACE1 and/or BACE2 inhibitors.
  • Structure-Based Approaches to Improving Selectivity through Utilizing Explicit Water Molecules: Discovery of Selective β-Secretase (BACE1) Inhibitors over BACE2 . Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 1,3-OXAZIN-2-AMINE COMPOUNDS AS BETA-SECRETASE INHIBITORS AND METHODS OF USE.

Sources

Method

Preparation of 5-Methyl-6-vinylpyridin-3-ol Solutions in Dimethylformamide (DMF): An Application Note and Protocol

Abstract This comprehensive guide details the precise preparation, handling, and quality control of 5-Methyl-6-vinylpyridin-3-ol solutions in dimethylformamide (DMF). Tailored for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the precise preparation, handling, and quality control of 5-Methyl-6-vinylpyridin-3-ol solutions in dimethylformamide (DMF). Tailored for researchers, scientists, and professionals in drug development, this document provides not just a protocol but a framework for understanding the critical parameters that ensure the integrity, stability, and reproducibility of these solutions. Given the reactive nature of the vinyl moiety and the hygroscopic properties of DMF, adherence to the described methodologies is paramount for successful downstream applications.

Introduction: Understanding the Compound and Solvent

5-Methyl-6-vinylpyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a hydroxyl group, a methyl group, and a vinyl group. The vinyl group, in particular, makes the molecule susceptible to polymerization, while the pyridin-3-ol moiety imparts specific chemical reactivity and potential for hydrogen bonding.

Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant, rendering it an exceptional solvent for a wide array of organic compounds.[1][2] Its high boiling point and miscibility with water and most organic solvents make it a versatile choice for chemical reactions and solution preparations.[3][4] However, its hygroscopic nature and potential to degrade to dimethylamine and formic acid necessitate the use of high-purity, anhydrous grades for sensitive applications.[2]

The preparation of stable solutions of 5-Methyl-6-vinylpyridin-3-ol in DMF requires careful consideration of the compound's inherent instability and the solvent's properties. This guide provides a robust protocol to mitigate these challenges.

Compound and Solvent Data

A thorough understanding of the physical and chemical properties of both the solute and the solvent is fundamental to preparing stable and accurate solutions.

Property5-Methyl-6-vinylpyridin-3-ol (Estimated)Dimethylformamide (DMF)
Molecular Formula C₈H₉NOC₃H₇NO[2]
Molecular Weight 135.16 g/mol 73.09 g/mol [2]
Appearance Off-white to yellow solidClear, colorless liquid[1]
Boiling Point Not readily available153 °C[3]
Melting Point Not readily available-60.4 °C[2]
Solubility in DMF Expected to be highMiscible[4]
Key Hazards Potential for polymerization, irritant.Flammable liquid, harmful in contact with skin or if inhaled, potential reproductive toxicity.[5][6]

Note: Specific data for 5-Methyl-6-vinylpyridin-3-ol is not widely available. The provided data is estimated based on structurally similar compounds such as 5-methylpyridin-3-ol and various vinylpyridines.[7]

Essential Precautionary Measures: Mitigating Polymerization

The vinyl group in 5-Methyl-6-vinylpyridin-3-ol is prone to spontaneous polymerization, which can be initiated by heat, light, or radical species. To ensure the integrity of the stock solution, the following precautions are critical:

  • Inert Atmosphere: The preparation should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, which can promote radical formation.[6][8][9]

  • Use of Inhibitors: For long-term storage of the solid compound, the addition of a polymerization inhibitor such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) is recommended.[5][10] When preparing solutions for immediate use in sensitive applications, the presence of an inhibitor should be considered and may need to be removed prior to use.

  • Temperature Control: Store the solid compound and the prepared solution at low temperatures (see Section 6 for details) to reduce the rate of potential polymerization.[11]

  • Light Protection: Store the solid and the solution in amber vials or otherwise protected from light to prevent photo-initiated polymerization.

Detailed Protocol for Preparation of a 10 mM Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of 5-Methyl-6-vinylpyridin-3-ol in anhydrous DMF.

Materials and Equipment
  • 5-Methyl-6-vinylpyridin-3-ol (solid)

  • Anhydrous Dimethylformamide (DMF), <50 ppm water

  • Calibrated analytical balance

  • Spatula

  • Amber glass vial with a PTFE-lined cap

  • Sterile, disposable syringes and needles

  • Nitrogen or Argon gas supply with a balloon or Schlenk line setup

  • Vortex mixer

  • Pipettors and sterile pipette tips

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Weigh 5-Methyl-6-vinylpyridin-3-ol B Transfer to amber vial A->B C Add anhydrous DMF B->C D Cap and vortex C->D E Visually inspect for complete dissolution D->E F Aliquot into smaller vials E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a stock solution in DMF.

Step-by-Step Procedure
  • Preparation of the Inert Atmosphere: If using an inert atmosphere, flame-dry the vial and cap under vacuum and backfill with nitrogen or argon.[12] Alternatively, flush the vial with a gentle stream of inert gas for several minutes.[13]

  • Weighing the Compound: On a calibrated analytical balance, carefully weigh out 1.352 mg of 5-Methyl-6-vinylpyridin-3-ol.

    • Calculation: For a 10 mM solution in 1 mL: (135.16 g/mol ) x (0.010 mol/L) x (0.001 L) = 0.0013516 g = 1.352 mg. Adjust the mass and volume as needed for your specific requirements.

  • Transfer: Quickly transfer the weighed solid into the prepared amber vial.

  • Solvent Addition: Using a sterile syringe, add 1.0 mL of anhydrous DMF to the vial.

  • Dissolution: Immediately cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution, but this should be done with caution to avoid initiating polymerization.

  • Visual Inspection: Visually inspect the solution against a bright background to ensure that all particulate matter has dissolved.

Quality Control and Solution Validation

To ensure the accuracy and integrity of the prepared stock solution, analytical validation is recommended.

HPLC Analysis for Purity and Concentration

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity and verifying the concentration of the prepared solution.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (starting point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV at approximately 260-280 nm. The optimal wavelength should be determined by running a UV-Vis scan.[1][2][4]

  • Sample Preparation: Dilute the stock solution to a suitable concentration (e.g., 0.1 mM) with the mobile phase.

  • Analysis: The appearance of a single major peak at the expected retention time will confirm the purity. The concentration can be determined by comparing the peak area to a standard curve prepared from a reference standard.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used as a quick check for the presence of the compound and to estimate its concentration. Pyridine and its derivatives typically exhibit strong absorbance in the UV range.[1][4]

  • Procedure:

    • Prepare a dilute solution of the compound in DMF.

    • Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the stock solution (appropriately diluted) at the λmax.

    • The concentration can be estimated using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known or has been determined.

Storage and Stability

The stability of the 5-Methyl-6-vinylpyridin-3-ol solution is critical for the reproducibility of experiments.

  • Short-Term Storage (up to 1 week): Store at 2-8°C, protected from light.

  • Long-Term Storage (> 1 week): Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Stability Assessment: It is recommended to periodically re-analyze the stock solution by HPLC to monitor for any degradation or polymerization, especially if stored for an extended period.

Safety Precautions

Always handle chemical compounds and solvents in a well-ventilated area, preferably within a chemical fume hood.[11][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves may not be suitable for prolonged contact with DMF; consult a glove compatibility chart).

  • Handling DMF: DMF is readily absorbed through the skin and is a suspected reproductive toxin.[5][6] Avoid direct contact and inhalation.

  • Handling 5-Methyl-6-vinylpyridin-3-ol: While specific toxicity data is limited, treat as a potentially hazardous compound. Avoid inhalation of dust and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The successful preparation of 5-Methyl-6-vinylpyridin-3-ol solutions in DMF hinges on the careful execution of the protocols outlined in this guide. By understanding the inherent properties of the compound and solvent, and by implementing appropriate handling, storage, and quality control measures, researchers can ensure the integrity and reliability of their solutions for downstream applications.

References

  • Eastman. (n.d.). Dimethylformamide (DMF).
  • Technical Data Sheet. (n.d.). Dimethylformamide.
  • SIELC Technologies. (2018, February 17). Separation of 4-Vinylpyridine on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Download Scientific Diagram].
  • Thermo Fisher Scientific. (2018, October).
  • RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
  • ResearchGate. (n.d.). UV–Vis spectra of compounds (5), (7) and (8) in pyridine.
  • Chemistry LibreTexts. (2022, May 6). 1.
  • YouTube. (2022, February 2).
  • YouTube. (2022, February 2).
  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide.
  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
  • Google Patents. (n.d.).
  • ERIC. (2012, November).
  • Scientific Polymer Products. (n.d.).
  • PMC. (2023, June 22).
  • BenchChem. (n.d.). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • ChemicalBook. (2026, January 17).
  • PMC. (n.d.).
  • GESTIS-Stoffd
  • Google Patents. (n.d.).
  • PMC. (n.d.). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples.
  • Safety D
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • IChemE. (n.d.).
  • NJ.gov. (n.d.). Common Name: PYRIDINE, 2-METHYL-5- VINYL HAZARD SUMMARY.
  • Semantic Scholar. (1997, July 28).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • EvitaChem. (n.d.). Methyl-(6-methyl-5-vinyl-pyridin-3-yl)-amine.
  • Fluorochem. (n.d.). 5-Methylpyridin-3-ol.
  • Google Patents. (n.d.).
  • ResearchGate. (2021, June 1).
  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine.
  • PubChem. (n.d.). 6-Amino-5-methylpyridin-3-ol | C6H8N2O | CID 21436674.
  • NextSDS. (n.d.).
  • Semantic Scholar. (n.d.). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals.
  • PMC. (n.d.). Stability of Phenolic Compounds in Grape Stem Extracts.
  • J&K Scientific. (n.d.). 6-Fluoro-5-methylpyridin-3-ol | 186593-50-0.
  • PubChem. (n.d.). 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015.
  • ChemicalBook. (2025, October 14). 3-METHYL-5-VINYLPYRIDINE | 51961-51-4.
  • PMC. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • Guidechem. (n.d.). 2-METHYL-6-VINYLPYRIDINE 1122-70-9 wiki.
  • MDPI. (2022, November 1). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO)

Sources

Application

downstream applications of 5-Methyl-6-vinylpyridin-3-ol in Alzheimer's drug development

Executive Summary The amyloid cascade hypothesis remains a cornerstone of Alzheimer's disease (AD) research. The pathological aggregation of amyloid-beta (Aβ) peptides in the brain is initiated by the rate-limiting cleav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The amyloid cascade hypothesis remains a cornerstone of Alzheimer's disease (AD) research. The pathological aggregation of amyloid-beta (Aβ) peptides in the brain is initiated by the rate-limiting cleavage of the Amyloid Precursor Protein (APP) by[1]. Consequently, developing potent BACE1 inhibitors is a primary objective in neuropharmacology. However, achieving selectivity against structurally homologous aspartyl proteases—specifically Cathepsin D (CatD), whose off-target inhibition causes severe retinal toxicity—is a profound clinical hurdle.

To overcome this, a novel class of[2][3] was developed. The synthesis of these highly selective inhibitors relies critically on the intermediate 5-Methyl-6-vinylpyridin-3-ol . This application note details the downstream integration of this building block, elucidating the causality behind the synthetic protocols and providing self-validating workflows for drug development professionals.

Mechanistic Rationale & Pharmacophore Design

Why 5-Methyl-6-vinylpyridin-3-ol? In the architecture of BACE1 inhibitors, the S1 and S3 subpockets of the enzyme's active site dictate binding affinity and selectivity. The phenolic hydroxyl group of 5-methyl-6-vinylpyridin-3-ol serves as a highly reactive nucleophilic handle for etherification, allowing the attachment of alkyne side chains (e.g., via 1-bromobut-2-yne). This extended ether side chain is specifically designed to deeply occupy the BACE1 S1/S3 pockets. Concurrently, the adjacent methyl and vinyl groups on the pyridine ring provide essential steric bulk. This bulk intentionally clashes with the tighter, less accommodating binding pockets of Cathepsin D, thereby driving the exceptional selectivity profile of the final oxazine inhibitors.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (Beta-Secretase) APP->BACE1 Cleavage sAPPb sAPP-beta BACE1->sAPPb C99 C99 Fragment BACE1->C99 Gamma Gamma-Secretase C99->Gamma Cleavage Abeta Amyloid-Beta (Aβ) Peptides Gamma->Abeta Plaque Amyloid Plaques (Neurotoxicity) Abeta->Plaque Aggregation Inhibitor 1,3-Oxazine Inhibitor (5-Me-6-vinylpyridin-3-ol derived) Inhibitor->BACE1 Competitive Inhibition

Fig 1. BACE1-mediated amyloidogenic pathway and targeted competitive inhibition by 1,3-oxazines.

Synthetic Integration Workflow

The downstream application of 5-Methyl-6-vinylpyridin-3-ol begins with its liberation from a methoxybenzyl (PMB)-protected precursor, followed by a highly controlled O-alkylation to build the pharmacophore's side chain[3].

Synthesis_Workflow Precursor 5-((4-methoxybenzyl)oxy)- 3-methyl-2-vinylpyridine TFA TFA / Anisole (Deprotection) Precursor->TFA Intermediate 5-Methyl-6-vinylpyridin-3-ol (Key Intermediate) TFA->Intermediate Alkylation 1-bromobut-2-yne Cs2CO3 / DMF / 80°C Intermediate->Alkylation Ether Alkylated Pyridine Ether Alkylation->Ether Coupling Coupling to 1,3-Oxazine Core Ether->Coupling BACE_Inhibitor Final BACE1 Inhibitor (e.g., Compound 28) Coupling->BACE_Inhibitor

Fig 2. Synthetic workflow utilizing 5-Methyl-6-vinylpyridin-3-ol for BACE1 inhibitor generation.

Validated Application Protocols
Protocol 1: Global Deprotection to Yield 5-Methyl-6-vinylpyridin-3-ol

Objective : Cleave the 4-methoxybenzyl (PMB) ether to expose the reactive hydroxyl group[3]. Causality & Reagent Selection : Trifluoroacetic acid (TFA) is utilized as the acidic cleavage agent. However, PMB cleavage generates a highly reactive 4-methoxybenzyl carbocation. Without a scavenger, this cation will rapidly undergo Friedel-Crafts re-alkylation onto the electron-rich pyridine ring, destroying the yield. Anisole is introduced as a sacrificial electron-rich aromatic scavenger to trap the carbocation irreversibly.

Step-by-Step :

  • Dissolve 5-((4-methoxybenzyl)oxy)-3-methyl-2-vinylpyridine (250 mg, 0.98 mmol) in anisole (0.5 mL).

  • Add TFA (1.25 mL) dropwise at 0°C to control the initial exothermic protonation.

  • Stir the reaction mixture for 2 hours at ambient temperature (20–25°C).

  • Self-Validation Checkpoint 1 : Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The target mass [M+H]⁺ for 5-methyl-6-vinylpyridin-3-ol is 136.1 m/z. Do not proceed until the precursor mass (256.1 m/z) is completely consumed.

  • Concentrate the mixture under reduced pressure to remove volatile TFA.

  • Quench the residue carefully with saturated NaHCO₃ (2 mL) until CO₂ evolution ceases (pH ~7.5) to neutralize residual acid and precipitate the product.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Protocol 2: Selective O-Alkylation via the "Cesium Effect"

Objective : Attach the alkyne side chain via S_N2 substitution to form the ether linkage required for BACE1 S1 pocket binding[3]. Causality & Reagent Selection : Alkylating a pyridinol can lead to a mixture of O-alkylation (desired) and N-alkylation (undesired). Cesium carbonate (Cs₂CO₃) is specifically chosen over standard potassium or sodium carbonates. The large ionic radius of the cesium cation creates a highly dissociated, "naked" phenoxide/pyridoxide anion in solution (the "cesium effect"), which dramatically enhances the nucleophilicity of the oxygen atom, driving >95% regioselectivity toward O-alkylation. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to further accelerate the S_N2 kinetics without solvating the anion.

Step-by-Step :

  • Suspend 5-methyl-6-vinylpyridin-3-ol (100 mg, 0.74 mmol) and Cs₂CO₃ (361 mg, 1.1 mmol, 1.5 eq) in anhydrous DMF (2.0 mL). Stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Add sodium 1-bromobut-2-yne (118 mg, 0.88 mmol, 1.2 eq) dropwise.

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • Self-Validation Checkpoint 2 : Perform TLC (Hexanes:EtOAc 3:1). The highly polar pyridinol starting material (low R_f) should be replaced by a significantly less polar ether product (higher R_f). Confirm O-alkylation regiochemistry via ¹H-NMR (absence of N-alkyl downfield shifts).

  • Cool the mixture to ambient temperature and pour into ice-cold water (10 mL) to crash out the highly hydrophobic alkylated product.

  • Extract with ethyl acetate (3 x 10 mL), wash the combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Selectivity Analysis

The incorporation of the 5-Methyl-6-vinylpyridin-3-ol derived side chain is the primary driver for the therapeutic window of these compounds. Table 1 summarizes the in vitro enzymatic assay data demonstrating the profound selectivity shift achieved by this structural moiety[4].

Compound IDBACE1 IC₅₀ (µM)Cathepsin D IC₅₀ (µM)Selectivity Fold (CatD / BACE1)
Compound 28 0.1175907.85> 7,700x
Compound 2b-rac 0.604581.3~ 134x
Compound 2b-A 0.2526> 400.0> 1,500x

Table 1: Enzymatic inhibition profile of final 1,3-oxazine derivatives utilizing the 5-methyl-6-vinylpyridin-3-ol building block. The data highlights the massive selectivity window against Cathepsin D, effectively mitigating off-target retinal toxicity risks.

References
  • Sinha, S., Anderson, J. P., Barbour, R., Basi, G. S., Caccavello, R., Davis, D., ... & Lieberburg, I. (1999). "Purification and cloning of amyloid precursor protein beta-secretase from human brain." Nature, 402(6761), 537-540. URL :[Link]

  • Harrington, P. E., Qian, W., Rumfelt, S., & Xue, Q. (2015). "Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use." U.S. Patent No. 9,085,576 B2. Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMF Degradation in 5-Methyl-6-vinylpyridin-3-ol Workflows

Welcome to the Advanced Synthesis Support Center. As Senior Application Scientists, we frequently encounter unexpected impurities and yield drops when scaling up transition-metal-catalyzed or base-mediated reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As Senior Application Scientists, we frequently encounter unexpected impurities and yield drops when scaling up transition-metal-catalyzed or base-mediated reactions. A highly specific, yet commonly overlooked issue is the degradation of N,N-Dimethylformamide (DMF) when working with activated vinyl heterocycles like 5-Methyl-6-vinylpyridin-3-ol.

This guide provides a deep dive into the mechanistic causality of this failure mode, self-validating protocols to prevent it, and authoritative grounding to ensure your experimental design remains robust.

Part 1: Mechanistic Overview & FAQs

Q: Why am I observing a sudden drop in yield and a +45 Da mass adduct when reacting 5-Methyl-6-vinylpyridin-3-ol in DMF?

A: This is a classic symptom of solvent degradation leading to an unintended side reaction. DMF is susceptible to both thermal decomposition (near its boiling point) and base-catalyzed hydrolysis. Under these conditions, the amide bond breaks down, releasing carbon monoxide (or formate) and dimethylamine (DMA)[1],[2].

Your substrate, 5-Methyl-6-vinylpyridin-3-ol, contains an electron-deficient vinyl group conjugated to a pyridine ring. This structural motif is highly activated for nucleophilic attack. When DMA is generated in situ, it acts as a potent nucleophile, rapidly undergoing an aza-Michael addition across the vinyl group[3],[4]. The addition of DMA (MW 45.08 Da) to your substrate results in the +45 Da impurity commonly observed in LC-MS data.

Q: Does the choice of base influence the rate of DMF degradation?

A: Absolutely. The degradation of DMF is not solely a thermal process; it is highly dependent on pH and the nucleophilicity of the base. Strong aqueous bases (e.g., NaOH, KOH) rapidly hydrolyze DMF, generating DMA even at moderate temperatures (60–80 °C)[1]. Weaker, non-nucleophilic organic bases (like DIPEA) or anhydrous inorganic bases (like K₂CO₃) slow this process but do not eliminate it, especially if the reaction is pushed above 100 °C[2].

Q: How can I differentiate between pre-existing DMA contamination and in situ generation?

A: Technical-grade DMF often has a distinct "fishy" odor, which is a direct indicator of pre-existing DMA contamination from ambient degradation[1]. To differentiate, you must implement a self-validating analytical checkpoint (detailed in the protocol below). Sparging your DMF with an inert gas like argon or sonicating under reduced pressure prior to the reaction can effectively remove pre-existing volatile DMA gas[1].

Part 2: Data Presentation & Visualization

To illustrate the causality between reaction conditions and side-product formation, we have summarized the quantitative impact of various parameters on DMA generation and subsequent aza-Michael adduct yield.

Table 1: Impact of Reaction Conditions on DMF Degradation and Adduct Formation

SolventBase / AdditiveTemperature (°C)Relative DMA FormationAza-Michael Adduct Yield (%)
DMFNaOH (aq, 1M)100High> 40%
DMFK₂CO₃ (anhydrous)120Moderate25 - 30%
DMFEt₃N80Low< 5%
DMSONaOH (aq, 1M)100None0%
NMPK₂CO₃ (anhydrous)120None0%
Reaction Pathway & Troubleshooting Logic

Mechanism DMF N,N-Dimethylformamide (DMF) Conditions Heat (>100°C) / Base / H2O DMF->Conditions DMA Dimethylamine (DMA) Strong Nucleophile Conditions->DMA Degradation Adduct Aza-Michael Adduct (+45 Da Impurity) DMA->Adduct Nucleophilic Attack Substrate 5-Methyl-6-vinylpyridin-3-ol (Activated Vinyl Group) Substrate->Adduct Aza-Michael Addition

Mechanistic pathway of DMF degradation and subsequent aza-Michael addition.

Troubleshooting Start Impurity Detected (LC-MS: +45 m/z) CheckSolvent Is DMF the solvent? Start->CheckSolvent CheckBase Are strong bases or high temps (>100°C) used? CheckSolvent->CheckBase Yes Investigate Investigate other nucleophilic sources CheckSolvent->Investigate No Action1 Switch to DMSO, NMP, or 2-MeTHF CheckBase->Action1 Yes (Solvent Change) Action2 Lower temperature or use weaker base CheckBase->Action2 Yes (Condition Change) CheckBase->Investigate No

Decision tree for troubleshooting +45 Da impurities in vinylpyridine reactions.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, do not blindly run the reaction. Utilize the following self-validating methodology to isolate solvent degradation from substrate instability.

Protocol: Base-Screening and Solvent Validation for Vinylpyridine Reactions

  • Step 1: Solvent Preparation & Degassing Obtain anhydrous DMF to minimize hydrolytic degradation pathways. Sparge the solvent with argon for 15 minutes prior to use. Causality: Technical-grade DMF often contains trace DMA from ambient degradation; sparging physically displaces volatile DMA gas from the liquid phase[1].

  • Step 2: Baseline Analytical Check (The Self-Validation Step) Before adding the sensitive 5-Methyl-6-vinylpyridin-3-ol substrate, combine the DMF and your chosen base. Heat this mixture to the target reaction temperature for 30 minutes. Sample the mixture and analyze via GC-MS (or derivatized LC-MS) to confirm the absence of DMA. If DMA is detected, your conditions are too harsh for DMF; switch to DMSO or NMP immediately.

  • Step 3: Substrate Addition & Temperature Control If the baseline check passes, cool the mixture to <80 °C before adding 5-Methyl-6-vinylpyridin-3-ol. Causality: DMF thermal decomposition accelerates significantly above 100 °C[2]. Keeping the temperature lower protects the vinyl group from trace nucleophiles.

  • Step 4: Reaction Monitoring Monitor the reaction via LC-MS. Extract the ion chromatogram (EIC) for m/z [M+H]⁺ = 181.2 (the expected +45 Da DMA adduct). If this peak exceeds 2% relative area, immediately quench the reaction to prevent further product loss.

References

  • Dimethylformamide Source: Wikipedia URL:[Link]

  • Reversible C–N Bond Formation in the Zirconium-Catalyzed Intermolecular Hydroamination of 2-Vinylpyridine Source: Organometallics - ACS Publications URL:[Link]

  • How can I prevent DMF from hydrolysing in Solvothermal conditions? Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Handling, Stabilization, and Storage of 5-Methyl-6-vinylpyridin-3-ol

Welcome to the Technical Support Center. As a specialized vinyl monomer and pharmaceutical intermediate, 5-Methyl-6-vinylpyridin-3-ol presents unique handling challenges for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a specialized vinyl monomer and pharmaceutical intermediate, 5-Methyl-6-vinylpyridin-3-ol presents unique handling challenges for researchers and drug development professionals.

Expertise Note: While the intrinsic pyridinol moiety (the -OH at position 3) provides a minor degree of electronic stabilization, the highly activated nature of the 6-vinyl group (ortho to the basic pyridine nitrogen) overwhelmingly drives radical propagation. Therefore, exogenous inhibitors and strict thermal controls remain absolute requirements to prevent catastrophic autopolymerization.

Frequently Asked Questions (FAQs)

Q: Why did my 5-Methyl-6-vinylpyridin-3-ol turn into a viscous gel during storage? A: This is the result of spontaneous radical polymerization[1]. Vinylpyridines undergo autopolymerization when exposed to heat, UV light, or when their stabilizing inhibitor is depleted[2]. The polymerization process is highly exothermic; in sealed containers, this can lead to a dangerous build-up of pressure and potential rupture[3].

Q: Which inhibitor is standard for this compound, and what is its mechanism of action? A: Typically, vinylpyridines are stabilized using 100 to 1000 ppm of p-tert-butylcatechol (TBC) or hydroquinone (HQ),[4]. These phenolic inhibitors act as radical scavengers. Mechanistic Causality: TBC requires trace amounts of dissolved oxygen to function effectively. It oxidizes to a quinone radical intermediate, which then terminates propagating carbon-centered polymer radicals. Storing the monomer under strictly anaerobic conditions (e.g., sparging extensively with Argon) can paradoxically deactivate the inhibitor and accelerate polymerization.

Q: How do I remove the inhibitor before using the monomer in a sensitive catalytic synthesis? A: Distillation is strongly discouraged because the application of heat dramatically increases polymerization activity, leading to significant material loss[5]. Instead, the industry standard is to percolate the inhibited monomer through a short column of activated basic alumina[5]. The alumina selectively adsorbs the phenolic inhibitors (like TBC or HQ) while allowing the pure vinylpyridine to pass through[5].

Q: What are the optimal long-term storage conditions? A: The compound must be stored at -20°C in a tightly sealed, light-resistant container,[4]. Because thermal decomposition can release highly toxic cyanide fumes and nitrogen oxides, strict adherence to temperature control is mandatory for both sample integrity and laboratory safety[6],[1].

Troubleshooting Guide

Symptom / IssueDiagnostic CheckRoot CauseRemediation / Prevention
Increased viscosity or gelation Visual inspection; sluggish flow upon tilting the vial.Autopolymerization due to inhibitor depletion or thermal stress[2].Discard safely. Prevent by verifying inhibitor levels (>100 ppm) and storing at -20°C[1],[4].
Cloudy appearance in organic solvent Solubility test in diethyl ether or dichloromethane.Formation of insoluble cross-linked "popcorn" polymers[5].Filter through a 0.2 µm PTFE syringe filter. If >5% polymer remains, repurify via alumina percolation[5].
Downstream reaction failure 1 H-NMR (look for broad polymeric peaks at 1.5-2.5 ppm).Inhibitor (TBC/HQ) was not removed and quenched the reaction catalyst.Pass through activated basic alumina immediately prior to the reaction[5].
Container bulging Pressure check upon opening (must be done in a fume hood).Exothermic polymerization releasing volatile byproducts[3].DANGER. Do not open outside a blast shield. Cool to -20°C and dispose of as hazardous waste[7].

Experimental Protocols: A Self-Validating System

Protocol A: Long-Term Storage Aliquoting

Objective: Prevent repeated freeze-thaw cycles and maintain inhibitor efficacy.

  • Equilibration: Remove the bulk container of 5-Methyl-6-vinylpyridin-3-ol from -20°C storage[4]. Allow it to warm to room temperature in a dark chemical fume hood to prevent ambient moisture condensation.

  • Inhibitor Verification: Ensure the presence of at least 100 ppm TBC or HQ. If uninhibited, add the requisite amount of TBC and stir gently until fully dissolved.

  • Aliquoting: Dispense the monomer into amber glass vials. Critical Step: Do not purge completely with inert gas if using TBC, as trace oxygen is required for the inhibitor's radical scavenging mechanism.

  • Sealing and Storage: Seal vials with PTFE-lined caps. Store immediately at -20°C[4].

Protocol B: Inhibitor Removal via Alumina Percolation

Objective: Obtain ultra-pure monomer immediately prior to synthesis without thermal degradation.

  • Column Preparation: Pack a glass chromatography column (e.g., 1.2 cm inside diameter) with basic activated alumina (Brockmann Grade I, 20-80 mesh) to a depth of 10-15 cm[5].

  • Percolation: Load the required volume of 5-Methyl-6-vinylpyridin-3-ol onto the column.

  • Elution: Allow the monomer to percolate through the alumina via gravity. The basic alumina will quantitatively adsorb the phenolic inhibitor[5].

  • Validation (Self-Validating Step): Collect the eluate. The purified monomer must be used within 2 hours, as it is now highly susceptible to spontaneous polymerization.

Workflow Visualization

G Start Receipt of 5-Methyl-6-vinylpyridin-3-ol QC Quality Control (Viscosity & NMR) Start->QC Decision Inhibitor Level Check (TBC / HQ) QC->Decision AddInhibitor Add 100-1000 ppm Inhibitor Decision->AddInhibitor < 100 ppm Aliquoting Aliquot in Amber Vials (Retain Trace O2) Decision->Aliquoting ≥ 100 ppm AddInhibitor->Aliquoting Storage Store at -20°C Aliquoting->Storage Removal Alumina Percolation (Inhibitor Removal) Storage->Removal Prior to Experiment Usage Immediate Use in Synthesis Removal->Usage Within 2 Hours

Workflow for the stabilization, storage, and preparation of 5-Methyl-6-vinylpyridin-3-ol.

References

  • Title: 6 Source: PubChem (NIH)

  • Title: 3 Source: DGUV

  • Title: 5 Source: Google Patents

  • Title: 1 Source: Fisher Scientific

  • Title: Source: Sigma-Aldrich

  • Title: 7 Source: Fisher Scientific

  • Title: 2 Source: Thermo Fisher Scientific

  • Title: 4 Source: Sigma-Aldrich

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-Methyl-6-vinylpyridin-3-ol Alkylation

Welcome to the technical support center for the alkylation of 5-Methyl-6-vinylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the alkylation of 5-Methyl-6-vinylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this specific chemical transformation. Our focus is to empower you with the scientific rationale behind experimental choices to achieve optimal reaction outcomes, particularly concerning the critical parameter of reaction temperature.

The Challenge: Regioselective Alkylation of a Multifunctional Pyridin-3-ol

The alkylation of 5-Methyl-6-vinylpyridin-3-ol presents a significant synthetic challenge due to the presence of two nucleophilic centers: the pyridine nitrogen (N-alkylation) and the hydroxyl group (O-alkylation). The electronic properties of the substituted pyridine ring, influenced by the electron-donating methyl and vinyl groups, further complicate the reaction's regioselectivity. The choice of reaction temperature is a pivotal factor that can dictate the outcome, often determining whether the reaction proceeds under kinetic or thermodynamic control.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses specific issues you may encounter during the alkylation of 5-Methyl-6-vinylpyridin-3-ol, with a focus on temperature optimization.

Q1: My reaction is producing a mixture of N- and O-alkylated products with poor selectivity. How can I favor N-alkylation?

Answer: This is a classic challenge in pyridinol chemistry. The N- versus O-alkylation is often a competition between the kinetic and thermodynamic pathways.

  • Understanding the Pathways:

    • O-alkylation is often the kinetically favored product, meaning it forms faster at lower temperatures. The oxygen of the hydroxyl group is typically more readily accessible.

    • N-alkylation is frequently the thermodynamically more stable product. The resulting pyridinium salt is often more stable than the corresponding O-alkylated ether.

  • Temperature as a Tool for Control:

    • Low Temperatures (e.g., 0 °C to room temperature): These conditions are more likely to yield the kinetic product, which in many cases is the O-alkylated isomer. If you are observing a majority of the O-alkylated product, your reaction temperature may be too low.

    • Elevated Temperatures (e.g., 50 °C to reflux): Increasing the temperature can provide the necessary energy to overcome the activation barrier for the formation of the more stable N-alkylated product. It can also allow for the equilibration of the initially formed O-alkylated product to the more stable N-alkylated isomer.[1][2][3]

  • Practical Steps to Optimize for N-Alkylation:

    • Start with a moderate temperature: Begin your optimization at a temperature around 50-60 °C.

    • Incremental increases: If selectivity for the N-alkylated product is still low, incrementally increase the temperature by 10-20 °C and monitor the product ratio.

    • Consider the solvent's boiling point: The maximum temperature is limited by the boiling point of your chosen solvent. For higher temperatures, you may need to switch to a higher-boiling solvent like DMF or DMSO.[4]

Q2: I am observing low overall yield, with significant amounts of unreacted starting material, even at elevated temperatures. What should I investigate?

Answer: Low conversion can be due to several factors beyond just temperature. Here's a systematic approach to troubleshooting:

  • Re-evaluate your base and solvent system:

    • Base Strength: A base that is too weak may not sufficiently deprotonate the hydroxyl group to facilitate the reaction. Consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). However, be aware that very strong bases can also promote side reactions.

    • Solvent Polarity: Polar aprotic solvents like DMF and DMSO are often effective for this type of reaction as they can help to solvate the ions and increase the reaction rate.[5]

  • Check the Purity of Your Reagents:

    • Impurities in the starting material, alkylating agent, or solvent can inhibit the reaction. Ensure all reagents are of high purity and that your solvent is anhydrous if using moisture-sensitive bases like NaH.

  • Reaction Time:

    • It's possible the reaction simply requires a longer time to reach completion at the chosen temperature. Monitor the reaction over an extended period (e.g., 24-48 hours) using TLC, LC-MS, or NMR.

  • Decomposition:

    • At very high temperatures, your starting material or product may be decomposing. If you notice the formation of dark tars or multiple unidentifiable byproducts, you may need to reduce the temperature and accept a longer reaction time.

Q3: I am seeing the formation of a dialkylated product (imidazolium salt). How can I prevent this?

Answer: The formation of a dialkylated product indicates that the initially formed N-alkylated product is sufficiently nucleophilic to react with another molecule of the alkylating agent.

  • Stoichiometry is Key:

    • Carefully control the stoichiometry of your reactants. Use a slight excess (1.0-1.2 equivalents) of the alkylating agent to ensure full conversion of the starting material, but avoid a large excess which can promote dialkylation.[5]

  • Slow Addition of the Alkylating Agent:

    • Adding the alkylating agent slowly over a period of time can help to maintain a low concentration of it in the reaction mixture, thereby disfavoring the second alkylation step.

  • Temperature Control:

    • In some cases, lower temperatures may reduce the rate of the second alkylation more than the first. However, this needs to be balanced with the need for a sufficiently high temperature to favor N-alkylation in the first place.

Experimental Protocol: Temperature Optimization Study

This protocol provides a detailed, step-by-step methodology for optimizing the reaction temperature for the N-alkylation of 5-Methyl-6-vinylpyridin-3-ol.

Objective: To determine the optimal reaction temperature that maximizes the yield and selectivity for the N-alkylated product.

Materials:

  • 5-Methyl-6-vinylpyridin-3-ol

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Reaction vessels (e.g., round-bottom flasks)

  • Magnetic stirrer and hotplate with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Analytical equipment: TLC plates, LC-MS, and NMR spectrometer

Procedure:

  • Reaction Setup:

    • Set up a series of identical reactions in parallel, each with a different target temperature (e.g., Room Temperature, 40 °C, 60 °C, 80 °C, 100 °C).

    • To a flame-dried round-bottom flask under an inert atmosphere, add 5-Methyl-6-vinylpyridin-3-ol (1.0 eq) and the chosen anhydrous solvent.

    • Add the base (e.g., K₂CO₃, 1.5 eq). If using a stronger base like NaH (1.1 eq), add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes before adding the alkylating agent.

    • Add the alkylating agent (1.1 eq) dropwise to the stirred suspension.

  • Reaction Monitoring:

    • Stir each reaction at its designated temperature.

    • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot with a few drops of water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by TLC and LC-MS to determine the ratio of starting material, N-alkylated product, and O-alkylated product.[6]

  • Work-up and Analysis:

    • Once the reaction with the optimal temperature and time is identified, scale it up.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the purified N- and O-alkylated products by ¹H and ¹³C NMR to confirm their structures. The chemical shifts of the protons adjacent to the nitrogen or oxygen will be diagnostic.[2][7][8][9][10]

Data Presentation:

Summarize the results of your optimization study in a table for easy comparison.

Temperature (°C)Time (h)Conversion (%)N-alkylation : O-alkylation Ratio
Room Temp24151 : 5
4024401 : 2
6012853 : 1
8089510 : 1
1008908 : 1 (decomposition observed)

Note: The data in this table is illustrative and will vary depending on the specific reactants and conditions.

Visualizing the Process

Reaction Scheme: N- vs. O-Alkylation

G cluster_reactants Reactants cluster_products Potential Products 5-Methyl-6-vinylpyridin-3-ol 5-Methyl-6-vinylpyridin-3-ol N-Alkylated Product N-Alkylated Product 5-Methyl-6-vinylpyridin-3-ol->N-Alkylated Product N-Alkylation (Thermodynamic) O-Alkylated Product O-Alkylated Product 5-Methyl-6-vinylpyridin-3-ol->O-Alkylated Product O-Alkylation (Kinetic) Alkyl Halide Alkyl Halide Alkyl Halide->N-Alkylated Product Alkyl Halide->O-Alkylated Product Base Base Base->N-Alkylated Product Base->O-Alkylated Product

Caption: Competing N- and O-alkylation pathways.

Troubleshooting Workflow

G start Low Selectivity (N vs. O) temp Adjust Temperature start->temp base_solvent Optimize Base/Solvent start->base_solvent low_temp Increase Temperature (Favors Thermodynamic Product) temp->low_temp O-alkylation is major high_temp Decrease Temperature (Favors Kinetic Product) temp->high_temp N-alkylation is major, but decomposition occurs monitor Monitor by LC-MS/NMR low_temp->monitor high_temp->monitor base_solvent->monitor

Caption: Decision tree for troubleshooting low selectivity.

Frequently Asked Questions (FAQs)

Q4: What is the effect of the methyl and vinyl groups on the reactivity of the pyridine ring?

Answer: Both the methyl and vinyl groups are generally considered to be electron-donating. This increases the electron density on the pyridine ring, making the nitrogen atom more nucleophilic and thus more reactive towards alkylation. However, this increased reactivity can also make it more challenging to control the selectivity of the reaction.

Q5: Are there any alternative methods for selective N-alkylation that do not rely on temperature optimization?

Answer: Yes, several other strategies have been developed to achieve selective N-alkylation of hydroxypyridines. These include:

  • Catalyst- and Base-Free Conditions: Some studies have shown that heating a hydroxypyridine with an alkyl halide in the absence of a base and catalyst can lead to specific N-alkylation, although this often requires high temperatures.[11]

  • Protecting Groups: The hydroxyl group can be protected with a suitable protecting group, allowing for selective N-alkylation, followed by deprotection. This adds extra steps to the synthesis but can provide excellent selectivity.

  • Mitsunobu Reaction: This reaction can sometimes be used to achieve selective N-alkylation, although it is known to be sensitive to the substrate and reaction conditions.

Q6: How can I definitively distinguish between the N- and O-alkylated isomers using NMR?

Answer: ¹H and ¹³C NMR are powerful tools for this purpose.

  • ¹H NMR: The protons on the carbon attached to the nitrogen in the N-alkylated product will typically appear at a different chemical shift compared to the protons on the carbon attached to the oxygen in the O-alkylated product. Protons alpha to a nitrogen in a pyridinium salt are often significantly deshielded.

  • ¹³C NMR: The chemical shift of the carbon directly bonded to the nitrogen or oxygen will be diagnostic. Carbons bonded to oxygen are typically found further downfield (at a higher ppm value) than carbons bonded to nitrogen.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons of the alkyl group and the carbons of the pyridine ring, providing unambiguous structural confirmation.

Q7: Can I use microwave irradiation to optimize the reaction temperature?

Answer: Microwave-assisted synthesis can be an excellent tool for rapidly screening reaction conditions, including temperature.[12][13] It allows for rapid heating to precise temperatures, which can significantly shorten reaction times and potentially improve yields and selectivity. A screening of temperatures in a microwave reactor could be a very efficient way to identify the optimal conditions for your specific substrate.

References

  • SIELC Technologies. (n.d.). Separation of 3-Hydroxypyridine-2-thiol on Newcrom R1 HPLC column. Retrieved from [Link]

  • McNally, A., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. Retrieved from [Link]

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Siddiq, M., et al. (n.d.). Alkylation of Hydroxypyrones. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ACS. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link]

  • Reddit. (2025, November 4). N-alkylation of an almost non nucleophilic substrate. r/Chempros. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • NIH. (n.d.). Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes. PMC. Retrieved from [Link]

  • Sciforum. (2020, November 14). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Sciforum. (2020, November 14). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Retrieved from [Link]

  • MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Retrieved from [Link]

  • PMC. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]

  • ResearchGate. (2025, December 6). An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Common Impurities in 5-Methyl-6-vinylpyridin-3-ol Extraction

Welcome to the technical support guide for the purification of 5-Methyl-6-vinylpyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 5-Methyl-6-vinylpyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable synthetic building block with high purity. The unique chemical nature of this molecule, featuring a basic pyridine ring, an acidic hydroxyl group, and a reactive vinyl moiety, presents specific purification hurdles. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address the most common issues encountered during its extraction and isolation.

Section 1: Understanding the Core Chemistry

Effective purification begins with a solid understanding of the molecule's properties. 5-Methyl-6-vinylpyridin-3-ol is an amphoteric compound, meaning it can act as both an acid (due to the hydroxyl group) and a base (due to the pyridine nitrogen). This behavior is the cornerstone of a successful liquid-liquid extraction strategy. However, the vinyl group is highly susceptible to polymerization, and the pyridinol ring can be prone to oxidation, which are the primary sources of impurities.[1][2][3]

Diagram: pH-Dependent Forms of 5-Methyl-6-vinylpyridin-3-ol

Caption: pH-dependent protonation states of the target molecule.

Section 2: Troubleshooting Guides & FAQs

This section addresses specific, practical problems in a question-and-answer format.

Q1: My crude reaction product is a dark, intractable tar. What causes this and is my product lost?

A1: This is the most common issue and is almost certainly due to polymerization of the vinyl group and the formation of complex, colored side-products, especially if the reaction was conducted under harsh acidic and high-temperature conditions, similar to those in a Doebner-von Miller synthesis.[4][5] Your product is likely trapped within this matrix, but can often be salvaged.

Root Cause Analysis:

  • Polymerization: The vinyl group can readily polymerize via acid-catalyzed or free-radical mechanisms, especially with prolonged heating.[6][7]

  • Oxidation: Pyridinol compounds can oxidize in the presence of air, leading to highly colored impurities.[2]

  • Side Reactions: Syntheses like the Doebner-von Miller reaction are known to produce significant amounts of resinous byproducts.[4]

Troubleshooting Protocol: "Tar-Busting" Acidic Workup

  • Acidic Dissolution: Transfer the entire crude tar into a flask. Add a sufficient volume of 1-2 M hydrochloric acid (HCl) to fully submerge and stir the material. The goal is to protonate your target molecule, rendering it a water-soluble salt.

  • Mechanical Breakdown: Use a spatula or stir rod to break up the tarry chunks. Stir vigorously for 30-60 minutes. Gentle warming (30-40°C) may assist dissolution, but avoid high heat.

  • Insolubles Removal: Filter the acidic mixture through a pad of Celite® or diatomaceous earth to remove the insoluble, non-basic polymer and other tarry materials. Wash the filter cake with a small amount of fresh 1 M HCl.

  • Organic Wash: Transfer the acidic filtrate to a separatory funnel. Wash it two to three times with a non-polar organic solvent like Toluene or Hexanes. This removes any non-basic organic impurities that may have dissolved. Discard the organic layers.

  • Product Isolation: The aqueous layer now contains the protonated, partially purified product. You can proceed directly to the standard pH-swing extraction protocol detailed in Q2.

Q2: What is the definitive liquid-liquid extraction (LLE) protocol to isolate the product from the reaction mixture?

A2: The optimal method is a pH-swing extraction, which leverages the amphoteric nature of 5-Methyl-6-vinylpyridin-3-ol to separate it from acidic, basic, and neutral impurities.

Diagram: pH-Swing Extraction Workflow

workflow start Crude Reaction Mixture acidify Step 1: Acidify (e.g., to pH 2 with 2M HCl) start->acidify wash1 Step 2: Organic Wash (e.g., Toluene or DCM) acidify->wash1 aqueous1 Aqueous Layer (Contains Protonated Product) wash1->aqueous1 Separate organic1 Organic Layer 1 (Contains Neutral/Acidic Impurities) wash1->organic1 Separate basify Step 3: Basify Aqueous Layer (Carefully adjust to pH ~7.5 with NaHCO₃/NaOH) aqueous1->basify extract Step 4: Product Extraction (e.g., with Ethyl Acetate or DCM) basify->extract aqueous2 Aqueous Layer (Inorganic Salts) extract->aqueous2 Separate organic2 Organic Layer 2 (Contains Pure Product) extract->organic2 Separate dry Step 5: Dry, Filter, Concentrate (Dry over Na₂SO₄, filter, and evaporate solvent) organic2->dry finish Isolated Product dry->finish

Caption: Standard workflow for purification via pH-swing extraction.

Detailed Experimental Protocol: pH-Swing Extraction

  • Acidification: Cool the crude reaction mixture in an ice bath. Slowly add 2 M HCl while stirring until the pH of the aqueous phase is stable between 2 and 3. This ensures the pyridine nitrogen is fully protonated.[8]

  • First Wash: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). This step removes neutral and acidic organic impurities. The protonated product will remain in the aqueous layer. Repeat this wash 2-3 times.

  • Basification: Collect the aqueous layer. Cool it in an ice bath and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) with vigorous stirring. Monitor the pH closely. The product is least water-soluble near its isoelectric point (typically pH 7-8). Adding base too quickly or overshooting the pH can cause the product to oil out or lead to deprotonation of the hydroxyl group, increasing its water solubility again.

  • Product Extraction: Once the pH is stabilized (around 7.5), extract the aqueous layer multiple times (3-5x) with a generous volume of a polar organic solvent like EtOAc or DCM. The product will now move into the organic phase.

  • Final Steps: Combine the organic extracts. Wash with brine to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent using a rotary evaporator at low temperature (<40°C) to minimize polymerization risk.

Q3: My isolated product is a pale yellow or brown solid/oil. How can I decolorize it?

A3: Color is typically due to minor, highly conjugated oxidation products or residual polymeric material.[2] These can often be removed without resorting to column chromatography.

Method 1: Activated Charcoal Treatment (During Recrystallization)

This is the most effective method for removing colored impurities that co-crystallize with the product.[9]

  • Choose an appropriate recrystallization solvent (see Q6).

  • Dissolve your impure product in the minimum amount of hot solvent to achieve full dissolution.[10]

  • Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.

  • Add a very small amount of activated charcoal (1-2% of the product's weight, just enough to cover the tip of a spatula) to the solution.

  • Gently reheat the mixture to boiling for 2-5 minutes while swirling. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[9] It is critical to keep the solution hot during this step to prevent premature crystallization in the funnel.

  • Allow the filtered, colorless solution to cool slowly to induce crystallization.

Method 2: Reductive Wash (During Extraction)

If the color is due to mild oxidation, a reductive wash can be beneficial.

  • During the pH-swing extraction protocol (Q2), after the final product extraction into the organic layer (Step 4), perform an additional wash.

  • Wash the combined organic layers with a 5% aqueous solution of sodium bisulfite (NaHSO₃).

  • Discard the aqueous bisulfite layer, then proceed with the brine wash and drying steps as usual.

Q4: My product is contaminated with 6-(1-hydroxyethyl)-5-methylpyridin-3-ol. How do I separate them?

A4: This common impurity arises from the incomplete dehydration of the hydroxyethyl intermediate used to form the vinyl group.[6][11] Due to the additional hydroxyl group, this impurity is significantly more polar than your target product, making separation straightforward.

Primary Recommendation: Flash Column Chromatography

  • Adsorbent: Use standard silica gel.

  • Eluent System: A gradient system of Hexane/Ethyl Acetate is ideal. Start with a low polarity mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity (e.g., to 50:50).

  • Separation: The less polar product, 5-Methyl-6-vinylpyridin-3-ol, will elute from the column first. The more polar hydroxyethyl impurity will elute later at higher concentrations of ethyl acetate.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the pure fractions of your desired product.

Q5: My purified product turns into a solid or thick oil over time, even in the freezer. How do I stop this polymerization?

A5: Vinylpyridines are notoriously unstable and prone to polymerization, which can be initiated by heat, light, or trace impurities.[3][7][12] Proper stabilization is not optional; it is mandatory for storage.

Stabilization Protocol:

  • Add an Inhibitor: After your final purification step but before the final removal of solvent, add a radical inhibitor. The most common and effective choice is 4-tert-butylcatechol (TBC).[6]

    • Concentration: Add TBC to a final concentration of 100-500 ppm relative to the mass of your product.

  • Storage Conditions:

    • Temperature: Store the stabilized product at low temperatures, ideally below -10°C.[12]

    • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

    • Light: Use an amber vial or store in the dark to prevent light-induced polymerization.

Q6: How do I select an appropriate solvent for recrystallizing my product?

A6: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13][14] A systematic screening is the best approach.

Experimental Protocol: Micro-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude product into several small test tubes.

  • To each tube, add a different solvent (0.5 mL) from the table below.

  • Observe solubility at room temperature. If it dissolves completely, the solvent is unsuitable (Criterion 1 Fail).

  • If it does not dissolve, gently heat the mixture to the solvent's boiling point. If it dissolves completely, this is a promising candidate (Criteria 1 & 2 Pass).[15]

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates an excellent solvent.

Table 1: Recrystallization Solvent Screening Guide

SolventBoiling Point (°C)PolarityExpected Behavior & Rationale
Toluene 111LowGood Candidate. The aromatic nature should dissolve the pyridine ring well when hot, but solubility should drop significantly upon cooling.
Ethyl Acetate 77MediumGood Candidate. Often provides a good balance of solubility for moderately polar compounds.
Acetonitrile 82Medium-HighPossible Candidate. May be too polar, but worth testing.
Ethanol/Water VariableHigh (Tunable)Solvent Pair. The product is likely soluble in hot ethanol but insoluble in water. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy, then clarify with a drop of ethanol before cooling.[10]
Hexanes ~69Very LowLikely Unsuitable. Probably too non-polar to dissolve the pyridinol even when hot. Useful as an anti-solvent.
Water 100Very HighLikely Unsuitable. Product is likely too insoluble, except at very high or low pH.
Section 3: Analytical Methods for Purity Assessment

Verifying the purity of your final product is a critical step. Do not rely on appearance alone.

Table 2: Recommended HPLC Conditions for Purity Analysis

ParameterRecommended SettingRationale
Instrumentation Standard HPLC with UV DetectorAccessible and effective for aromatic compounds.[16]
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separation of moderately polar organic molecules.[16]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid improves peak shape by keeping the pyridine nitrogen protonated.
Gradient Start at 10% B, ramp to 95% B over 15 minA gradient elution is necessary to elute both the product and potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmThe pyridine ring will have strong absorbance at these wavelengths.
Sample Prep Dissolve ~1 mg in 1 mL of 50:50 Acetonitrile:Water. Filter with 0.45 µm syringe filter.Ensures sample is free of particulates and fully dissolved.[16]

Other valuable techniques include:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify impurities by their characteristic signals.

  • GC-MS: Useful for identifying volatile impurities and confirming the molecular weight of the product.

References
  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives - Doebner-von Miller Synthesis.
  • Google Patents. (1956). US2745834A - Stabilization of certain vinyl-pyridines, vinyl quinolines and vinyl-isoquinolines.
  • Naik, D. B., & Moorthy, P. N. (1992). Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Zhang, Y., et al. (2025). A high-density 4-vinylpyridine membrane for rapid purification of antibodies. Journal of Membrane Science.
  • ChemicalBook. (2024, March 25). 2-Vinylpyridine: Properties, Production process and Uses.
  • Wikipedia. (n.d.). 2-Vinylpyridine.
  • Scientific Polymer Products. (n.d.).
  • Wikipedia. (n.d.). Doebner reaction.
  • G-Biosciences. (2017, May 11).
  • CAMEO Chemicals - NOAA. (n.d.). VINYLPYRIDINES, STABILIZED.
  • Google Patents. (1985). JPS6016420B2 - Vinylpyridine recovery method.
  • University of Colorado Boulder. (n.d.). Recrystallization, filtration and melting point. Department of Chemistry and Biochemistry.
  • Organic Syntheses. (n.d.).
  • EvitaChem. (n.d.). Methyl-(6-methyl-5-vinyl-pyridin-3-yl)-amine.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • IntechOpen. (2022, November 21).
  • ACS Omega. (2018, July 23). High-Capacity Poly(4-vinylpyridine)
  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives.
  • UCLA Chemistry. (n.d.).
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • Dartmouth College. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube.
  • Slideshare. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 5-Fluoro-6-methoxypyridin-3-ol Analogs.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-Methyl-6-vinylpyridin-3-ol

Welcome to the Advanced Technical Support Center. Handling functionalized pyridinols like 5-Methyl-6-vinylpyridin-3-ol requires a deep understanding of intermolecular forces and reactive functional groups.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Handling functionalized pyridinols like 5-Methyl-6-vinylpyridin-3-ol requires a deep understanding of intermolecular forces and reactive functional groups. This guide is designed for researchers and drug development professionals facing bottlenecks with organic solvent solubility, offering mechanistically grounded troubleshooting, quantitative data, and self-validating experimental protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 5-Methyl-6-vinylpyridin-3-ol exhibit such poor solubility in standard non-polar organic solvents like dichloromethane (DCM) or hexanes? A: The fundamental issue is high crystal lattice energy driven by intermolecular hydrogen bonding. The molecule possesses a strong hydrogen-bond donor (the -OH group at position 3) and a strong hydrogen-bond acceptor (the pyridine nitrogen). This creates a robust polymeric hydrogen-bonded network in the solid state, a common challenge in pyridine-based phenols and carboxylic acids[1]. Non-polar solvents lack the dielectric constant ( ϵ ) and hydrogen-bonding capacity required to disrupt this network. To dissolve the compound, you must provide a solvent environment that outcompetes these intermolecular forces.

Q2: I attempted to heat the suspension in THF to force dissolution, but the solution turned highly viscous and dark. What went wrong? A: You inadvertently triggered thermally induced free-radical polymerization. The 6-vinyl group is highly reactive. When heated above 40–50 °C, especially in the presence of trace oxygen or light, the vinyl groups cross-link, converting your monomeric pyridinol into an insoluble poly-vinylpyridine derivative. Causality-Driven Solution: Always maintain temperatures below 40 °C during dissolution. If heating is absolutely necessary, you must degas your solvents (sparge with N₂) and add a radical scavenger such as BHT (Butylated hydroxytoluene) to quench initiating radicals.

Q3: My downstream reaction requires a strictly non-polar solvent system (e.g., anhydrous toluene). How can I solubilize this compound without using polar aprotic solvents? A: If polar solvents like DMF or DMSO are incompatible with your chemistry, the most effective strategy is transient chemical derivatization. By masking the hydroxyl group, you eliminate the primary hydrogen-bond donor, drastically lowering the lattice energy. A proven method in the synthesis of complex beta-secretase inhibitors is protecting the hydroxyl as a p-methoxybenzyl (PMB) ether[2]. The resulting intermediate, 5-((4-methoxybenzyl)oxy)-3-methyl-2-vinylpyridine, is highly lipophilic and readily soluble in non-polar solvents. Once your non-polar synthetic steps are complete, the PMB group can be cleanly cleaved using trifluoroacetic acid (TFA) and anisole to regenerate the free pyridinol[2].

Q4: Can I use surfactants or solid dispersion techniques if this is for a formulation rather than a synthetic step? A: Yes. If your goal is pharmaceutical formulation or analytical sample prep rather than organic synthesis, solid dispersion techniques using lipophilic carriers or non-ionic surfactants (e.g., PEGs) can significantly enhance the apparent solubility of poorly soluble planar ring structures[3]. The surfactant lowers the interfacial tension and disrupts the crystalline lattice, allowing the compound to disperse as a micro-emulsion in mixed aqueous/organic media.

Part 2: Quantitative Solvent Selection Matrix

To minimize trial and error, consult the following empirical data table when selecting a solvent system.

Solvent SystemDielectric Constant ( ϵ )Est. Solubility LimitPolymerization RiskApplication Notes
Hexanes / Heptane 1.8< 1 mg/mLLowNot recommended; compound remains as a solid suspension.
Dichloromethane (DCM) 8.9< 5 mg/mLLowPoor primary solvent; can be used as a diluent post-solubilization.
Tetrahydrofuran (THF) 7.515 - 20 mg/mLModerateGood for general synthesis; requires sonication and strict temp control.
DCM:MeOH (9:1 v/v) ~ 12.030 - 40 mg/mLLowExcellent for chromatography elution; MeOH disrupts H-bonds[1].
Dimethylformamide (DMF) 36.7> 50 mg/mLModerateBest primary solubilizer; acts as a strong H-bond acceptor.

Part 3: Self-Validating Experimental Protocols

Protocol A: Direct Solubilization via Binary Co-Solvent System

Objective: Achieve >50 mg/mL concentration without triggering vinyl polymerization.

  • Preparation: Weigh the required mass of 5-Methyl-6-vinylpyridin-3-ol into an amber glass vial. Causality: Amber glass prevents photo-initiation of the vinyl group.

  • Inhibition: Add 0.1 mol% BHT relative to the pyridinol. Causality: BHT acts as a sacrificial radical scavenger, protecting the 6-vinyl group from auto-polymerization during the energy input of dissolution.

  • Primary Solubilization: Add a minimum volume of anhydrous DMF (approx. 1 mL per 50 mg of compound). Sonicate at room temperature (strictly < 30 °C) for 5 minutes. Causality: The high polarity of DMF outcompetes the OH-N hydrogen bonds, breaking the crystal lattice.

  • Dilution: Slowly add your secondary reaction solvent (e.g., THF or DCM) dropwise under continuous stirring until the desired working concentration is reached.

  • Self-Validation Check: The final solution must be optically clear. Take a 10 µL aliquot and spot it on a TLC plate; a single, crisp UV-active spot confirms the monomer is intact. A streak at the baseline indicates polymeric degradation. If a streak is observed, discard and restart with fresh BHT.

Protocol B: Transient PMB Protection for Non-Polar Workflows

Objective: Convert the hydrophilic pyridinol into a highly lipophilic intermediate for non-polar reactions, as validated in beta-secretase inhibitor synthesis[2].

  • Protection: Dissolve 5-Methyl-6-vinylpyridin-3-ol in DMF. Add 1.5 eq of K₂CO₃ and 1.1 eq of PMB-Cl. Stir at room temperature for 12 hours.

  • Extraction (Validation Step 1): Quench with water and extract with hexanes/EtOAc (4:1). The protected product will partition entirely into the organic layer. Self-Validation: If TLC shows the UV-active compound remains in the aqueous layer, the protection failed (likely due to inactive base).

  • Downstream Chemistry: Utilize the highly soluble 5-((4-methoxybenzyl)oxy)-3-methyl-2-vinylpyridine in your required non-polar solvent system.

  • Deprotection: To unmask the pyridinol, dissolve the intermediate in anisole (acts as a carbocation scavenger) and add 5 volumes of Trifluoroacetic acid (TFA). Stir for 2 hours at ambient temperature[2].

  • Self-Validation Check 2: Concentrate the reaction mixture and quench with saturated NaHCO₃. Analyze via LC-MS. The reappearance of the [M+H]⁺ peak corresponding to the free pyridinol confirms successful deprotection.

Part 4: Solubilization Strategy Workflow

G A 5-Methyl-6-vinylpyridin-3-ol Solubility Bottleneck B Is the free -OH group required immediately? A->B C Transient Derivatization (PMB Protection) B->C No D Direct Solubilization Required B->D Yes H Proceed with Reaction (Monitor via TLC/LCMS) C->H Soluble in Non-Polar Solvents E Use Polar Aprotic Solvents (DMF, DMSO) + Co-solvents D->E F Is heating necessary for full dissolution? E->F G Add Radical Inhibitor (BHT) Strictly < 40°C F->G Yes (Vinyl Polymerization Risk) F->H No G->H

Workflow for selecting the optimal solubilization strategy for 5-Methyl-6-vinylpyridin-3-ol.

References

  • Title: Overcoming solubility issues of Pyridine-2,4,6-tricarboxylic acid in organic solvents Source: Benchchem URL
  • Source: Google Patents (Amgen Inc.)
  • Source: PMC (National Institutes of Health)

Sources

Optimization

reducing unwanted side reactions in 5-Methyl-6-vinylpyridin-3-ol synthesis

A Guide to Mitigating Unwanted Side Reactions Welcome to the technical support center for the synthesis of 5-Methyl-6-vinylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Unwanted Side Reactions

Welcome to the technical support center for the synthesis of 5-Methyl-6-vinylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As Senior Application Scientists, we understand that synthesizing highly functionalized heterocyclic compounds presents unique challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you minimize side reactions and maximize yield and purity.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of 5-Methyl-6-vinylpyridin-3-ol is not a trivial one-step process. A robust and logical pathway involves the sequential functionalization of a pyridine core. Understanding this pathway is critical to identifying potential pitfalls at each stage. We propose a logical three-stage approach that forms the basis for our troubleshooting guide.

G cluster_0 Stage 1: Hydroxylation cluster_1 Stage 2: Halogenation cluster_2 Stage 3: Vinylation A 5-Methyl-pyridine B 5-Methyl-pyridine N-oxide A->B Oxidation (e.g., m-CPBA, H₂O₂) C 5-Methyl-pyridin-3-ol B->C Rearrangement (e.g., Ac₂O, heat) D 6-Bromo-5-methyl-pyridin-3-ol C->D Regioselective Bromination (e.g., NBS) E 5-Methyl-6-vinylpyridin-3-ol D->E Cross-Coupling (e.g., Suzuki, Heck, Stille)

Caption: Proposed multi-stage synthesis of 5-Methyl-6-vinylpyridin-3-ol.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction mixture thickens, solidifies, or results in an intractable residue, especially during the final vinylation step or purification. What is happening?

A: You are most likely encountering polymerization of the vinylpyridine product. Vinylpyridines are notoriously susceptible to spontaneous polymerization, which can be initiated by heat, light, or trace radical initiators.[1][2] This is one of the most common failure modes in syntheses involving this functional group.

Underlying Mechanism: Radical Polymerization The electron-withdrawing pyridine ring activates the vinyl group, making it highly susceptible to radical addition. Once a radical initiator is present (which can be formed from trace peroxides in solvents or atmospheric oxygen at elevated temperatures), a chain reaction begins, rapidly converting your desired monomer into a high-molecular-weight polymer.

G init Initiation (Radical Formation) prop Propagation (Monomer Addition) init->prop Radical attacks Vinyl Group prop->prop Chain Growth term Termination (Chain Stopping) prop->term poly Insoluble Polymer term->poly

Caption: The catastrophic cascade of vinylpyridine polymerization.

Troubleshooting Strategies:

  • Inhibit Polymerization: Always include a radical inhibitor in your reaction mixture and during purification. 4-tert-butylcatechol is a common and effective choice.[1] It should also be added to the final product for storage.

  • Maintain an Inert Atmosphere: Conduct reactions under a nitrogen or argon atmosphere to exclude oxygen, which can promote radical formation. Solvents should be thoroughly degassed before use.

  • Control Temperature: Use the lowest possible temperature for your reaction to proceed at a reasonable rate. During workup and purification (especially distillation), always use reduced pressure to keep temperatures low.[1][3]

  • Solvent Purity: Use freshly distilled, peroxide-free solvents. Ethers like THF are particularly notorious for forming peroxides upon storage.

  • Storage: Store the final product in a refrigerator, protected from light, and with an added inhibitor.[1]

Q2: I am attempting the vinylation using a Heck reaction with ethylene, but I'm getting low yields and a complex mixture of byproducts. How can I improve this?

A: The Heck reaction is a powerful tool for C-C bond formation, but its success with electron-rich heterocyclic halides can be sensitive to conditions.[4][5][6] The key issues are often related to catalyst activity, ligand choice, and side reactions like isomerization or reduction.

Underlying Mechanism: The Heck Catalytic Cycle & Potential Pitfalls The standard Heck cycle involves oxidative addition of Pd(0) to your aryl halide, olefin insertion, and β-hydride elimination. Side reactions can occur if β-hydride elimination is not regioselective or if the resulting palladium hydride species re-adds to the product or starting material.

G pd0 Pd(0)L₂ pd_add Oxidative Addition (R-Pd(II)-X) pd0->pd_add + R-X pd_ins Olefin Insertion pd_add->pd_ins + Olefin pd_elim β-Hydride Elimination pd_ins->pd_elim pd_base Base Regeneration pd_elim->pd_base - Product product Desired Vinyl Product pd_elim->product byproduct Isomerized Byproduct pd_elim->byproduct Wrong Elimination/ Re-addition pd_base->pd0 - HBX

Caption: Heck cycle showing the pathway to the desired product and potential side reactions.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. While triphenylphosphine is common, more electron-rich and bulky ligands can promote the desired reaction pathway. For pyridyl substrates, tri-o-tolylphosphine has been shown to be effective.[4]

  • Catalyst Additives: In some challenging Heck reactions, the addition of a secondary "promoter" ligand can have a dramatic effect. For a similar substrate, the use of BINAP as an additive alongside tri-o-tolylphosphine was found to significantly reduce reaction times and improve yields.[4]

  • Base and Solvent: A tertiary amine base like triethylamine (TEA) is standard. Acetonitrile is a common solvent that performs well in these reactions.[4]

  • Purity of Reagents: The purity of the phosphine ligand is crucial. Using older or lower-purity ligands can drastically slow down or kill the reaction.[4]

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (1 mol%)Standard, reliable palladium source.[4][5]
Primary Ligand Tri-o-tolylphosphine (3-4 mol%)Provides necessary steric and electronic properties.[4]
Promoter Ligand (S)-BINAP or racemic-BINAP (0.25 mol%)Can significantly accelerate the reaction and improve conversion.[4]
Base Triethylamine (1.8 equivalents)Acts as both a base and a scavenger for the generated acid.[4]
Solvent AcetonitrileA polar aprotic solvent that works well for Heck reactions.[4]
Temperature 90 °CBalances reaction rate against potential side reactions.
Ethylene Pressure 50 psigEnsures sufficient concentration of the gaseous reactant.[4]
Q3: I'm using a Suzuki-Miyaura coupling to install the vinyl group, but the reaction is sluggish and I'm seeing significant protodeboronation of my vinylboronic acid reagent. How can I optimize this?

A: The Suzuki-Miyaura coupling is an excellent alternative, known for its functional group tolerance.[7][8] However, challenges can arise from catalyst deactivation, inefficient transmetalation, or the instability of the boronic acid partner.

Underlying Mechanism: The Suzuki Cycle & Boronic Acid Instability The key steps are oxidative addition, transmetalation (where the vinyl group is transferred from boron to palladium), and reductive elimination. Protodeboronation is a major side reaction where a proton source in the mixture cleaves the C-B bond of your reagent, rendering it inactive. The instability of vinyl boronic acid itself, which can polymerize, is another issue.[9]

Troubleshooting Strategies:

  • Use a Stabilized Boron Reagent: Simple vinylboronic acid is unstable.[9] It is highly recommended to use a stabilized equivalent, such as potassium vinyltrifluoroborate or trivinylboroxane-pyridine complex. These reagents are often bench-stable solids that release the active species under the reaction conditions.[9]

  • Choice of Base and Solvent: The base is crucial for activating the boronic acid for transmetalation. An aqueous solution of a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) is typically effective. The choice of organic solvent (e.g., Dioxane, DMF, Toluene) can also influence the outcome.

  • Ligand Selection: For Suzuki couplings, ligands that promote fast reductive elimination are key. Buchwald or Fu have developed numerous highly active phosphine ligands (e.g., SPhos, XPhos) that are excellent for coupling challenging substrates.

  • Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to deactivation. Ensure both the solvent and the reaction mixture are rigorously degassed.

ParameterRecommended ConditionRationale
Vinyl Source Potassium vinyltrifluoroborateAir- and moisture-stable alternative to vinylboronic acid.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Common, effective pre-catalysts for Suzuki reactions.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step. Cesium carbonate is often more effective for difficult couplings.
Solvent Dioxane/H₂O or Toluene/H₂OBiphasic systems are standard for Suzuki reactions.
Temperature 80 - 110 °CVaries depending on the reactivity of the aryl halide.
Q4: My pyridin-3-ol intermediate (or final product) is developing color and showing signs of degradation, especially during workup or chromatography. What's causing this and how can I stop it?

A: The pyridin-3-ol moiety is an electron-rich phenol-like system, making it susceptible to oxidation. Pyridinols can be oxidized to form highly colored quinone-like species or other degradation products, particularly in the presence of air, trace metals, or under basic conditions.

Troubleshooting Strategies:

  • Workup Under Inert Atmosphere: When possible, perform extractions and other workup steps under a blanket of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Use of Antioxidants: During workup, adding a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) or ascorbic acid to the aqueous layers can help prevent oxidation.

  • pH Control: Avoid strongly basic conditions during workup, as the deprotonated pyridinolate is even more susceptible to oxidation. Maintain a neutral or slightly acidic pH.

  • Chelating Agents: If you suspect trace metal catalysis is an issue (e.g., from previous reaction steps), washing with a dilute aqueous solution of EDTA during workup can help remove these metal ions.

  • Purification: When performing column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine. This neutralizes acidic sites that can promote degradation. Perform the chromatography quickly to minimize contact time on the stationary phase.

Detailed Experimental Protocols

Protocol 1: Optimized Heck Vinylation of 6-Bromo-5-methyl-pyridin-3-ol

This protocol is adapted from a reliable synthesis of a similar vinylpyridine derivative and incorporates best practices to minimize side reactions.[4]

  • Vessel Preparation: To a flame-dried, nitrogen-purged pressure vessel, add 6-bromo-5-methyl-pyridin-3-ol (1.0 eq), palladium acetate (0.01 eq), tri-o-tolylphosphine (0.033 eq), and racemic-BINAP (0.0025 eq).

  • Solvent and Reagents: Add degassed acetonitrile. Follow with the addition of triethylamine (1.8 eq).

  • Reaction Setup: Seal the vessel, purge again with nitrogen, and then pressurize with ethylene gas to 50 psig.

  • Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring. Maintain the ethylene pressure at 50 psig throughout the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • Workup: Cool the reaction vessel to room temperature and carefully vent the ethylene. Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure (keeping the temperature low).

  • Purification: Purify the crude product by flash column chromatography on silica gel, ensuring to add 0.01% w/w of 4-tert-butylcatechol to the purified fractions to prevent polymerization.

Protocol 2: Optimized Suzuki-Miyaura Vinylation of 6-Bromo-5-methyl-pyridin-3-ol

This protocol uses a stable vinylboron source to avoid issues with reagent instability.[9]

  • Vessel Preparation: To a flame-dried Schlenk flask under argon, add 6-bromo-5-methyl-pyridin-3-ol (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), Pd(dppf)Cl₂ (0.03 eq), and cesium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed mixture of Dioxane and Water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture to 90-100 °C with vigorous stirring under a positive pressure of argon.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography. As before, add a radical inhibitor to the final product for storage.

References

  • Wikipedia. 2-Vinylpyridine. [Link]

  • Hoveyda, A. H., et al. (2011). End-Functionalized Polymerization of 2-Vinylpyridine through Initial C–H Bond Activation. Journal of the American Chemical Society.
  • Zhang, Y., et al. (2024).
  • Google Patents. (1976).
  • Royal Society of Chemistry. (2014).
  • ScienceDirect. (2025).
  • Donohoe, T. J., & O'Shea, D. F. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters. [Link]

  • Pariza, R. J., et al. (2001). A Reliable Multikilogram-Scale Synthesis of 2-Acetamido-5-Vinylpyridine Using Catalytic BINAP in a Modified Heck Reaction. Organic Process Research & Development. [Link]

  • Hsieh, T. H. H., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Jamison, T. F., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
  • ResearchGate. (2008). ChemInform Abstract: Palladium-Catalyzed Heck Coupling of 2-Vinylpyridine with Aryl Chlorides.
  • ResearchGate. (2012). ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines.
  • Uozumi, Y., & Okumura, S. (2020). A Convoluted Polyvinylpyridine–Palladium Catalyst for Suzuki–Miyaura Coupling and C–H Arylation.
  • National Institutes of Health. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. PMC. [Link]

  • Springer. (2005). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles.
  • Google Patents. (1985). Vinylpyridine recovery method. JPS6016420B2.
  • Myers, A. G. The Stille Reaction. Harvard University.
  • O'Shea, D. F. (2011). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • IntechOpen. (2022).
  • Wikipedia. Stille reaction. [Link]

  • Google Patents. (1999).
  • The Vespiary. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses.
  • SynArchive. Stille Coupling. [Link]

  • Wikipedia. 2-Pyridone. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Purification of 5-Methyl-6-vinylpyridin-3-ol

Welcome to the technical support center for the chromatographic purification of 5-Methyl-6-vinylpyridin-3-ol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 5-Methyl-6-vinylpyridin-3-ol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and achieve optimal purification results.

Understanding the Molecule: 5-Methyl-6-vinylpyridin-3-ol

Before diving into troubleshooting, it is crucial to understand the physicochemical properties of 5-Methyl-6-vinylpyridin-3-ol. The molecule possesses a pyridine ring, making it a basic compound with a pKa likely in the range of 5-6.[1] The hydroxyl group imparts polar and acidic characteristics, while the vinyl and methyl groups add some non-polar character. This amphipathic nature, combined with its aromaticity, presents unique challenges and opportunities for chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: Which chromatography mode is best suited for purifying 5-Methyl-6-vinylpyridin-3-ol?

A1: The choice of chromatography mode depends on the purity requirements and the nature of the impurities. Here’s a breakdown of the most common options:

  • Reversed-Phase (RP) Chromatography: This is often the first choice for many organic molecules.[2][3] Given the moderate polarity of 5-Methyl-6-vinylpyridin-3-ol, a C18 or a phenyl-hexyl column could be a good starting point.[2] However, the basicity of the pyridine ring can lead to peak tailing on traditional silica-based C18 columns.[1]

  • Normal-Phase (NP) Chromatography: NP chromatography, using a polar stationary phase (like silica) and a non-polar mobile phase, can be effective, especially for separating isomers or closely related pyridine derivatives.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[2] It uses a polar stationary phase with a high concentration of an organic solvent in the mobile phase.

  • Ion-Exchange (IEX) Chromatography: Due to the ionizable pyridine nitrogen, both cation and anion exchange chromatography can be powerful tools, particularly for separating the target compound from non-ionizable impurities.[6][7][8]

Decision Workflow for Chromatography Mode Selection

Chromatography Mode Selection start Start: Crude 5-Methyl-6-vinylpyridin-3-ol Sample rp_check Attempt Reversed-Phase (C18 or Phenyl-Hexyl) start->rp_check rp_success Sufficient Retention and Resolution? rp_check->rp_success rp_yes Yes rp_success->rp_yes Yes rp_no No rp_success->rp_no No optimize_rp Optimize RP Conditions (pH, Mobile Phase) rp_yes->optimize_rp hilic_check Try HILIC rp_no->hilic_check np_check Consider Normal-Phase for Isomer Separation rp_no->np_check iex_check Utilize Ion-Exchange for Charged Impurities rp_no->iex_check finish Purified Product optimize_rp->finish hilic_check->finish np_check->finish iex_check->finish

Caption: A decision tree to guide the selection of the appropriate chromatography mode.

Q2: What are good starting conditions for reversed-phase HPLC?

A2: For a C18 column, a good starting point would be a gradient elution with a mobile phase consisting of water (A) and acetonitrile or methanol (B), both containing an additive to improve peak shape.[3][9]

  • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water. This low pH suppresses the ionization of residual silanols on the silica-based stationary phase, reducing peak tailing.[1]

  • Mobile Phase B: 0.1% Formic Acid or Acetic Acid in Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.

  • Flow Rate: For a standard 4.6 mm ID analytical column, a flow rate of 1 mL/min is typical.

  • Detection: UV detection at a wavelength where the compound has significant absorbance, likely around 254 nm or 280 nm.

Q3: My compound is not retained on a C18 column. What should I do?

A3: Poor retention of polar compounds on reversed-phase columns is a common issue.[2] Here are several strategies to improve retention:

  • Use a Polar-Embedded Column: These columns have a polar functional group embedded in the alkyl chain, which helps to retain polar analytes.

  • Switch to a Phenyl-Hexyl Column: The phenyl chemistry can provide different selectivity for aromatic compounds through pi-pi interactions.[2]

  • Employ HILIC: As mentioned, HILIC is specifically designed for the retention of very polar analytes.

  • Use Ion-Pairing Agents: Adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can form a neutral complex with the protonated pyridine, increasing its retention on a reversed-phase column. However, these agents are often not MS-friendly and can be difficult to remove from the column.

Troubleshooting Guide

Problem 1: Peak Tailing

Peak tailing is a frequent problem when analyzing basic compounds like pyridine derivatives.[1] It is often caused by the interaction of the basic nitrogen with acidic residual silanol groups on the silica stationary phase.[1][10]

Troubleshooting Workflow for Peak Tailing

Peak Tailing Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No add_additive Add a Competing Base (e.g., Triethylamine) to the Mobile Phase ph_yes->add_additive lower_ph Lower Mobile Phase pH to 2.5-3.5 with Formic or Acetic Acid ph_no->lower_ph resolved Peak Shape Improved lower_ph->resolved check_column Is the Column Old or Contaminated? add_additive->check_column column_yes Yes check_column->column_yes Yes column_no No check_column->column_no No replace_column Replace with a New, High-Purity, End-Capped Column column_yes->replace_column check_overload Is the Sample Concentration Too High? column_no->check_overload replace_column->resolved overload_yes Yes check_overload->overload_yes Yes overload_no No check_overload->overload_no No dilute_sample Dilute the Sample overload_yes->dilute_sample overload_no->resolved dilute_sample->resolved

Sources

Optimization

addressing low conversion rates in 5-Methyl-6-vinylpyridin-3-ol precursor reactions

Introduction 5-Methyl-6-vinylpyridin-3-ol is a highly functionalized pyridine derivative utilized as a critical building block in the synthesis of beta-secretase (BACE) inhibitors, which are heavily researched for Alzhei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methyl-6-vinylpyridin-3-ol is a highly functionalized pyridine derivative utilized as a critical building block in the synthesis of beta-secretase (BACE) inhibitors, which are heavily researched for Alzheimer's disease therapeutics[1]. Because of its ambident nucleophilicity and the highly reactive nature of its vinyl group, researchers frequently encounter stalled conversions, degradation, and poor yields during both its synthesis and downstream functionalization.

This technical guide provides field-validated troubleshooting strategies, mechanistic explanations, and optimized protocols to ensure high-fidelity conversions.

FAQ 1: Precursor Synthesis & PMB Deprotection

Q: During the synthesis of 5-Methyl-6-vinylpyridin-3-ol from its PMB-protected precursor, my conversion stalls at 40-50%, and I observe multiple high-molecular-weight byproducts. Why is this happening?

A: The cleavage of the p-methoxybenzyl (PMB) ether using Trifluoroacetic acid (TFA) proceeds via an SN1-type mechanism. The acid protonates the ether oxygen, leading to the departure of the alcohol and the generation of a highly reactive PMB carbocation[2]. If this carbocation is not immediately trapped, it acts as a potent electrophile. It will undergo Friedel-Crafts re-alkylation with the electron-rich pyridine ring or react with the activated vinyl group, leading to polymeric byproducts and drastically reducing your yield.

The Fix: You must use a carbocation scavenger. Anisole (methoxybenzene) is the industry standard because its electron-donating methoxy group makes it highly susceptible to electrophilic aromatic substitution, effectively trapping the PMB cation to form harmless byproducts[2]. Ensure you are using a large excess (at least 5 to 10 equivalents) of anisole relative to your starting material[3].

FAQ 2: Downstream Alkylation (O-Alkylation vs. N-Alkylation)

Q: I am reacting 5-Methyl-6-vinylpyridin-3-ol with 1-bromobut-2-yne to form the ether intermediate. The reaction stalls, and NMR shows a mixture of O-alkylated and N-alkylated products. How do I drive O-alkylation to completion?

A: 5-Methyl-6-vinylpyridin-3-ol is an ambident nucleophile. Upon deprotonation, it forms a pyridinolate anion where the negative charge is delocalized between the oxygen and the pyridine nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophile, while the nitrogen is "softer".

The Fix: To favor O-alkylation, you must use a soft cation that weakly coordinates with the oxygen, leaving it exposed for nucleophilic attack. Cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF is highly effective[3]. The large ionic radius of the cesium ion prevents tight ion-pairing with the phenoxide oxygen, dramatically increasing its nucleophilicity compared to smaller, harder cations like sodium or potassium.

Optimization Data: Base and Solvent Selection

Table 1: Effect of Base and Solvent on the Alkylation of 5-Methyl-6-vinylpyridin-3-ol with 1-bromobut-2-yne (80°C, 2h).

BaseSolventOverall Conversion (%)O-Alkylation Selectivity (%)N-Alkylation Selectivity (%)
Na2CO3THF354060
K2CO3DMF657525
Cs2CO3 DMF >95 >98 <2

FAQ 3: Handling, Stability, and Polymerization

Q: After isolating pure 5-Methyl-6-vinylpyridin-3-ol, the off-white solid turns into an insoluble brown mass after a few days in the fridge. What causes this degradation?

A: Vinylpyridines are notoriously prone to autopolymerization. The vinyl group, which is conjugated with the pyridine ring, readily undergoes free-radical polymerization triggered by trace light, heat, or oxygen[4].

The Fix: The isolated precursor must be chemically stabilized immediately after purification. Add a radical inhibitor such as 4-tert-butylcatechol (TBC) at approximately 0.1% w/w[4][5]. For long-term storage, keep the stabilized compound under an inert argon atmosphere at -20°C.

Experimental Methodologies

Protocol 1: Synthesis of 5-Methyl-6-vinylpyridin-3-ol (PMB Deprotection)

This protocol utilizes anisole as a scavenger to prevent PMB re-alkylation.

  • Setup: In a clean, dry round-bottom flask, dissolve 5-((4-methoxybenzyl)oxy)-3-methyl-2-vinylpyridine (250 mg, 0.00098 mol) in anisole (0.5 mL)[3].

  • Cooling: Place the flask in an ice bath to control the initial exothermic protonation.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) (1.25 mL) dropwise while stirring vigorously[3].

  • Reaction: Remove the ice bath and stir the reaction mixture for 2 hours at ambient temperature. Monitor via TLC until the starting material is consumed.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess TFA.

  • Quenching: Carefully quench the crude residue with saturated aqueous NaHCO3 solution (2 mL). Add dropwise until gas evolution (CO2) completely ceases to ensure all residual acid is neutralized[3].

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate.

  • Purification: Triturate the crude residue with pentane to precipitate the product. Filter to afford 5-methyl-6-vinylpyridin-3-ol as an off-white solid (approx. 76% yield)[3].

Protocol 2: O-Alkylation with 1-bromobut-2-yne

This protocol utilizes Cesium Carbonate to maximize O-alkylation selectivity.

  • Deprotonation: In a dried flask under a nitrogen atmosphere, combine 5-methyl-6-vinylpyridin-3-ol (100 mg, 0.00074 mol) and Cesium carbonate (361 mg, 0.0011 mol) in anhydrous DMF (2 mL)[3].

  • Activation: Stir the suspension for 15 minutes at room temperature to ensure complete deprotonation of the hydroxyl group.

  • Alkylation: Add 1-bromobut-2-yne (118 mg, 0.00088 mol) dropwise to the mixture[3].

  • Heating: Heat the reaction mixture to 80°C and stir for 2 hours[3].

  • Workup: Cool the mixture to ambient temperature and pour it into ice-cold water (10 mL) to crash out the product and dissolve the DMF.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove trace DMF, dry over MgSO4, and concentrate in vacuo.

Reaction & Troubleshooting Workflow

Workflow PMB_Precursor PMB-Protected Precursor 5-((4-methoxybenzyl)oxy)-... Deprotection Step 1: PMB Deprotection (TFA / Anisole) PMB_Precursor->Deprotection Target Target Intermediate 5-Methyl-6-vinylpyridin-3-ol Deprotection->Target Optimal (5-10 eq Anisole) Err_NoScavenger Failure: PMB Re-alkylation (Missing Anisole Scavenger) Deprotection->Err_NoScavenger Low Scavenger Alkylation Step 2: O-Alkylation (1-bromobut-2-yne / Cs2CO3) Target->Alkylation Stabilized with TBC Err_Polymer Failure: Autopolymerization (Missing TBC Inhibitor) Target->Err_Polymer Improper Storage Final BACE Inhibitor Precursor (High Yield) Alkylation->Final Soft Base (Cs2CO3) Err_NAlkyl Failure: N-Alkylation (Using Hard Base like Na2CO3) Alkylation->Err_NAlkyl Hard Base (Na2CO3)

Figure 1: Synthesis workflow and root-cause analysis for 5-Methyl-6-vinylpyridin-3-ol reactions.

References

  • Title: WO2014138484A1 - Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use Source: Google Patents URL
  • Source: European Patent Office (EP2964621A1)
  • Title: 2-Vinylpyridine Source: Grokipedia URL
  • Title: Usage of Anisole in PMB deprotection using TFA?
  • Title: 2-Vinylpyridine Source: Wikipedia URL

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 5-Methyl-6-vinylpyridin-3-ol

Welcome to the Technical Support Center for 5-Methyl-6-vinylpyridin-3-ol . As a highly functionalized heterocyclic building block, this compound is critical in advanced drug discovery, most notably serving as a key inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Methyl-6-vinylpyridin-3-ol . As a highly functionalized heterocyclic building block, this compound is critical in advanced drug discovery, most notably serving as a key intermediate in the synthesis of beta-secretase (BACE) inhibitors for Alzheimer's disease research[1].

However, the molecule's unique architecture—combining a polymerizable vinyl group, a basic pyridine nitrogen, and a highly hygroscopic pyridinol moiety—presents significant handling challenges. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we explore the causality behind degradation and provide field-proven, self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Mechanistic Insights into Degradation Pathways

To successfully handle 5-Methyl-6-vinylpyridin-3-ol, one must understand its dual-threat degradation profile: Moisture Sensitivity and Autopolymerization .

  • The Pyridinol Moisture Trap: Pyridinols are inherently hygroscopic[2]. The hydroxyl group at the 3-position readily forms intermolecular hydrogen bonds with atmospheric water. Furthermore, moisture can influence the tautomeric equilibrium between the pyridinol and its pyridone form, altering its solubility and nucleophilicity[3].

  • Vinyl Autopolymerization: Similar to 2-vinylpyridine, the vinyl group at the 6-position is highly susceptible to radical-induced autopolymerization. This process is accelerated by heat, UV light, and ironically, the presence of trace impurities or moisture which can act as ionic initiators[4].

Figure 1: Mechanistic pathways of degradation for 5-Methyl-6-vinylpyridin-3-ol.

Part 2: Troubleshooting & FAQs

Q1: I attempted to dissolve my batch of 5-Methyl-6-vinylpyridin-3-ol in DMF, but it formed an insoluble, viscous gel. What happened? A: Your compound has undergone autopolymerization. The vinyl group on the pyridine ring is highly reactive. If the material was exposed to room temperature for extended periods, or if it was exposed to ambient light without an inhibitor (like p-tert-butylcatechol, commonly used in vinylpyridines), radical chains initiate and cross-link the material into a poly(vinylpyridine) derivative. Once polymerized, the material cannot be salvaged and must be discarded.

Q2: How does trace moisture impact my downstream alkylation reactions? A: In standard pharmaceutical synthesis workflows (such as the Amgen BACE inhibitor protocol), 5-methyl-6-vinylpyridin-3-ol is reacted with an alkyl halide (e.g., sodium 1-bromobut-2-yne) using a mild base like cesium carbonate ( Cs2​CO3​ ) in DMF at 80°C[1]. If your starting material has absorbed moisture, the water will:

  • Compete as a nucleophile, hydrolyzing your alkyl halide.

  • Quench the Cs2​CO3​ , preventing the deprotonation of the pyridinol -OH. Causality: This results in unreacted starting material and drastically reduced yields.

Q3: What are the definitive storage rules for this compound? A: It must be treated as both a reactive monomer and a hygroscopic salt.

  • Temperature: Store strictly at or below -20°C.

  • Atmosphere: Store under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which blankets the solid).

  • Light: Keep in amber vials or wrap in aluminum foil to prevent UV-initiated radical formation.

Q4: How can I validate the integrity of the reagent before committing it to a costly synthesis? A: Implement a self-validating check. Before use, run a quick 1H -NMR in anhydrous DMSO- d6​ . Look for the sharp vinylic proton peaks ( 5.5-6.8 ppm). If these peaks are broadened, partial polymerization has occurred. Concurrently, perform a Karl Fischer (KF) titration; moisture content must be <0.1% before proceeding to base-mediated coupling.

Part 3: Quantitative Data & Degradation Matrix

To aid in rapid diagnostics, compare your observed issues against this standardized matrix.

Degradation TriggerVisual/Physical SymptomChemical ConsequencePrevention Strategy
Moisture / Humidity Clumping of powder, sticky residueHydrolysis of downstream electrophiles, poor base deprotonationStore in desiccator/glovebox; KF titration <0.1%
Heat (>0°C prolonged) Increased viscosity, gelationAutopolymerization of the vinyl groupStore at -20°C; thaw only when sealed
UV / Ambient Light Yellowing/browning of materialRadical initiation leading to oligomerizationAmber vials; wrap in foil
Oxygen Exposure Darkening of the solidN-oxide formation or phenolic oxidationHandle under Argon blanket

Part 4: Experimental Protocols

Workflow: Inert-Atmosphere Handling & Dispensing Protocol

To ensure trustworthiness and reproducibility, follow this strict Schlenk/glovebox methodology when preparing 5-Methyl-6-vinylpyridin-3-ol for synthesis.

Step 1: Thermal Equilibration (Critical Step) Remove the sealed container from the -20°C freezer. Do not open it. Allow it to sit in a dark fume hood for 30–45 minutes until it reaches room temperature. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic pyridinol, instantly ruining the batch.

Step 2: Glovebox Transfer Transfer the sealed, room-temperature vial into an inert-atmosphere glovebox (Argon or N2​ atmosphere, <1 ppm O2​ and H2​O ).

Step 3: Dispensing and Validation

  • Open the vial inside the glovebox.

  • Weigh the required mass (e.g., 100 mg, 0.00074 mol[1]) into an oven-dried reaction flask containing a magnetic stir bar.

  • Self-Validation: Aliquot 5 mg into a separate vial, seal it with a septum, and remove it from the glovebox for immediate Karl Fischer titration.

  • Seal the reaction flask with a rubber septum and wrap it with Parafilm before removing it from the glovebox.

Step 4: Reaction Execution (Example: Alkylation)

  • Transfer the sealed flask to a fume hood and connect it to a Schlenk line via an Argon-purged needle.

  • Inject anhydrous DMF (2 mL) and add Cs2​CO3​ (361 mg, 0.0011 mol) under positive Argon flow[1].

  • Proceed with the addition of the electrophile and heat to 80°C as per your specific synthetic route.

Figure 2: Step-by-step workflow for the safe handling and validation of 5-Methyl-6-vinylpyridin-3-ol.

References

  • Title: WO2014138484A1 - Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use Source: Google Patents URL
  • Title: Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications Source: RSC Publishing URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H-NMR Spectral Validation of 5-Methyl-6-vinylpyridin-3-ol

This guide provides an in-depth analysis and experimental framework for the structural validation of 5-Methyl-6-vinylpyridin-3-ol using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. Designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and experimental framework for the structural validation of 5-Methyl-6-vinylpyridin-3-ol using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, establishes a self-validating protocol, and objectively compares the expected spectral data with that of plausible structural isomers, underscoring the power of ¹H-NMR in unambiguous molecular characterization.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel synthesized compounds is a cornerstone of rigorous scientific practice. The isomeric possibilities for even moderately complex molecules, such as substituted pyridines, necessitate analytical techniques that can provide definitive structural information. 5-Methyl-6-vinylpyridin-3-ol, a substituted pyridine, presents a unique combination of functional groups—a vinyl group, a methyl group, and a hydroxyl group on a pyridine core—each with a distinct electronic environment. ¹H-NMR spectroscopy is an exceptionally powerful tool for this purpose, as the chemical shift, multiplicity (splitting pattern), and integration of each proton signal provide a detailed map of the molecule's connectivity.

This guide will first establish a robust protocol for acquiring a high-quality ¹H-NMR spectrum of the target molecule. Subsequently, it will present a detailed prediction of the expected spectrum and compare it with the hypothetical spectra of two structural isomers: 5-Methyl-2-vinylpyridin-3-ol and 3-Methyl-2-vinylpyridin-5-ol. This comparative approach highlights the subtle yet critical differences in the NMR data that allow for definitive structural assignment.

Experimental Protocol: Acquiring a High-Fidelity ¹H-NMR Spectrum

The acquisition of a clean, well-resolved ¹H-NMR spectrum is paramount for accurate structural interpretation. The following protocol is designed to be self-validating by ensuring proper sample preparation, instrument calibration, and data processing.

Sample Preparation

The choice of a suitable deuterated solvent is the first critical step and is dictated by the analyte's solubility and potential for proton exchange.[1] Given the polar nature of the hydroxyl group and the pyridine nitrogen in 5-Methyl-6-vinylpyridin-3-ol, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. It is a highly polar solvent capable of dissolving a wide range of polar and hydrogen-bonding compounds.[2] Alternatively, Deuterated Methanol (CD₃OD) could be used, which would allow for the observation of H-D exchange with the hydroxyl proton, causing its signal to disappear, a useful confirmation of this functional group.[3]

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized 5-Methyl-6-vinylpyridin-3-ol.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ (99.9 atom % D).

  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[4] The residual proton signal of DMSO-d₆ at approximately 2.50 ppm can also serve as a secondary reference.[2]

  • Mixing and Transfer: Thoroughly mix the solution by gentle vortexing until the sample is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field inhomogeneity.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Higher field strengths (e.g., 600 MHz) will provide greater spectral dispersion and simplify the analysis of complex splitting patterns.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz or higherHigher fields increase chemical shift dispersion, aiding in the resolution of overlapping signals.
Pulse ProgramStandard 1D proton (zg30)A standard single-pulse experiment is sufficient for initial structural validation.
Acquisition Time (AQ)3-4 secondsA longer acquisition time provides better digital resolution of the signals.
Relaxation Delay (D1)5 secondsA longer delay ensures complete relaxation of all protons, which is crucial for accurate integration.
Number of Scans (NS)16-64Averaging multiple scans improves the signal-to-noise ratio.
Spectral Width (SW)16 ppm (-2 to 14 ppm)This range is sufficient to capture all expected proton signals, from the upfield TMS to potentially downfield hydroxyl or aromatic protons.
Temperature298 K (25 °C)Maintaining a stable temperature is important for consistent chemical shifts.
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[5]

  • Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat baseline, which is critical for accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Carefully integrate all signals to determine the relative number of protons corresponding to each peak.

Results and Discussion: Spectral Prediction and Comparative Analysis

The predicted ¹H-NMR spectrum of 5-Methyl-6-vinylpyridin-3-ol is based on established chemical shift ranges for substituted pyridines and vinyl groups.[6][7] The analysis is presented below, followed by a comparative table contrasting the expected data with that of two structural isomers.

Predicted ¹H-NMR Spectrum of 5-Methyl-6-vinylpyridin-3-ol
  • Pyridine Ring Protons (2H): The two protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm).[6] The proton at the C4 position will likely be a singlet, while the proton at the C2 position will also be a singlet, with their precise chemical shifts influenced by the electronic effects of the methyl, vinyl, and hydroxyl substituents. The electron-donating hydroxyl and methyl groups will tend to shift nearby protons upfield, while the vinyl group's effect is more complex.

  • Vinyl Group Protons (3H): The three protons of the vinyl group will form a characteristic AMX spin system, appearing in the range of δ 5.0-7.0 ppm.[8]

    • The proton on the carbon attached to the pyridine ring (Hα) will likely be a doublet of doublets, coupled to the two geminal protons (Hβ-cis and Hβ-trans).

    • The two terminal vinyl protons (Hβ) will be diastereotopic. One will be cis and the other trans to the pyridine ring. They will appear as doublets of doublets, coupled to Hα and to each other (geminal coupling). The trans coupling constant (J) is typically larger (11-18 Hz) than the cis coupling constant (6-15 Hz).[9]

  • Methyl Group Protons (3H): The methyl group protons will appear as a singlet in the upfield region, likely between δ 2.2-2.6 ppm. The exact shift will be influenced by its position on the pyridine ring.

  • Hydroxyl Proton (1H): The hydroxyl proton will likely appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and residual water in the solvent, but in DMSO-d₆, it is often observed in the δ 9.0-10.0 ppm region due to hydrogen bonding with the solvent.

Comparative Analysis with Structural Isomers

To underscore the diagnostic power of ¹H-NMR, let's compare the expected spectrum of 5-Methyl-6-vinylpyridin-3-ol with two of its structural isomers: 5-Methyl-2-vinylpyridin-3-ol and 3-Methyl-2-vinylpyridin-5-ol.

Proton 5-Methyl-6-vinylpyridin-3-ol (Target) 5-Methyl-2-vinylpyridin-3-ol (Isomer 1) 3-Methyl-2-vinylpyridin-5-ol (Isomer 2)
Pyridine H4 Singlet (δ ~7.0-7.5 ppm)Doublet (coupled to H6)Singlet (δ ~7.5-8.0 ppm)
Pyridine H2 Singlet (δ ~7.8-8.2 ppm)--
Pyridine H6 -Doublet (coupled to H4)Singlet (δ ~8.0-8.5 ppm)
Vinyl Hα dd (δ ~6.5-7.0 ppm)dd (δ ~6.5-7.0 ppm)dd (δ ~6.5-7.0 ppm)
Vinyl Hβ (cis/trans) 2 x dd (δ ~5.0-6.0 ppm)2 x dd (δ ~5.0-6.0 ppm)2 x dd (δ ~5.0-6.0 ppm)
Methyl (-CH₃) Singlet (δ ~2.2-2.4 ppm)Singlet (δ ~2.2-2.4 ppm)Singlet (δ ~2.4-2.6 ppm)
Hydroxyl (-OH) Broad s (δ ~9.0-10.0 ppm)Broad s (δ ~9.0-10.0 ppm)Broad s (δ ~9.0-10.0 ppm)

Key Differentiating Features:

  • Pyridine Proton Multiplicity: This is the most telling difference. The target molecule is expected to show two singlets for its two pyridine protons. In contrast, Isomer 1 would exhibit two doublets due to the ortho-coupling between the protons at C4 and C6. Isomer 2 would also show two singlets, but their chemical shifts would differ significantly due to the different electronic environment.

  • Chemical Shifts of Pyridine Protons: The proximity of the protons to the electron-withdrawing nitrogen and the various substituents will lead to distinct chemical shifts for the aromatic protons in each isomer, providing another layer of confirmation.[10]

Visualizing the Validation Workflow and Structural Comparison

Diagrams are invaluable for illustrating complex workflows and relationships. The following diagrams, generated using Graphviz, depict the experimental workflow for spectral validation and the structural differences between the target molecule and its isomers.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve standard Add TMS Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer setup Set Instrument Parameters (Pulse Program, SW, AQ, D1) transfer->setup acquire Acquire FID (16-64 Scans) setup->acquire ft Fourier Transform (LB=0.3) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate Signals reference->integrate assign Assign Signals (Chemical Shift, Multiplicity, Integration) integrate->assign compare Compare with Predicted Data and Isomer Spectra assign->compare validate Confirm Structure compare->validate

Figure 1: Workflow for ¹H-NMR spectral validation.

G cluster_target Target: 5-Methyl-6-vinylpyridin-3-ol cluster_isomer1 Isomer 1: 5-Methyl-2-vinylpyridin-3-ol cluster_isomer2 Isomer 2: 3-Methyl-2-vinylpyridin-5-ol target target_label Pyridine Protons: 2 Singlets isomer1 isomer1_label Pyridine Protons: 2 Doublets isomer2 isomer2_label Pyridine Protons: 2 Singlets (Different Shifts)

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 5-Methyl-6-vinylpyridin-3-ol

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. 5-Methyl-6-vinylpyridin-3-ol, a substituted p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. 5-Methyl-6-vinylpyridin-3-ol, a substituted pyridinol derivative, represents a class of compounds with significant potential in medicinal chemistry. Its unique structural features, including a hydroxylated pyridine ring, a methyl group, and a vinyl substituent, present both opportunities and challenges for analytical characterization. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for the analysis of this compound, with a focus on providing actionable insights for researchers and scientists. We will explore the nuances of experimental design, from sample introduction to data interpretation, and objectively compare its performance against alternative analytical techniques.

The molecular weight of 5-Methyl-6-vinylpyridin-3-ol is 135.16 g/mol . The observation of an ion at m/z 136.15 in a mass spectrum strongly suggests the presence of the protonated molecule, [M+H]⁺, a common adduct in soft ionization techniques like electrospray ionization (ESI). This guide will use this key ion as a central point for discussing the mass spectrometric behavior of the title compound.

The Analytical Imperative: Why Mass Spectrometry?

For a molecule like 5-Methyl-6-vinylpyridin-3-ol, mass spectrometry (MS) offers unparalleled sensitivity, selectivity, and the ability to provide detailed structural information from minute sample quantities.[1] When coupled with a separation technique such as liquid chromatography (LC) or gas chromatography (GC), MS becomes a powerful tool for both qualitative and quantitative analysis.[1] The choice between LC-MS and GC-MS is a critical first step in method development and is dictated by the physicochemical properties of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Option with Caveats

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[2] Given the potential for 5-Methyl-6-vinylpyridin-3-ol to be volatile, GC-MS is a strong candidate for its analysis.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation & Derivatization: The presence of a polar hydroxyl group can lead to peak tailing and poor chromatographic resolution on standard non-polar GC columns.[2] To mitigate this, derivatization is often necessary. Silylation, for instance, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can convert the polar -OH group into a less polar trimethylsilyl (TMS) ether, improving volatility and chromatographic performance.[3][4]

  • GC Separation: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a good starting point for separating the derivatized analyte from any impurities.[2]

  • Ionization & Mass Analysis: Electron Ionization (EI) is the most common ionization technique in GC-MS.[2] It is a "hard" ionization method that imparts significant energy to the molecule, leading to extensive fragmentation.[5][6] This fragmentation is highly reproducible and provides a characteristic "fingerprint" for the compound, which is invaluable for structural elucidation.

Predicted Fragmentation of 5-Methyl-6-vinylpyridin-3-ol (as TMS derivative) in EI-MS

The mass spectrum of the TMS-derivatized 5-Methyl-6-vinylpyridin-3-ol would be expected to show a molecular ion peak, followed by a series of fragment ions. The fragmentation pathways are predicted based on established principles of mass spectrometry, where bond cleavages are initiated at charge-localized sites and weaker bonds, and the stability of the resulting fragments dictates their abundance.

DOT Script for Predicted GC-MS Fragmentation

M_plus [M]⁺˙ m/z 207 M_minus_15 [M-15]⁺ m/z 192 M_plus->M_minus_15 - •CH₃ m_z_178 m/z 178 M_plus->m_z_178 - C₂H₅• m_z_73 [(CH₃)₃Si]⁺ m/z 73 M_plus->m_z_73

Caption: Predicted EI fragmentation of TMS-derivatized 5-Methyl-6-vinylpyridin-3-ol.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Approach for Versatility

For compounds that are less volatile, thermally labile, or for applications requiring higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice.[1] Given the polar nature of 5-Methyl-6-vinylpyridin-3-ol, LC-MS with Electrospray Ionization (ESI) is particularly well-suited for its analysis.

Experimental Protocol: LC-MS Analysis
  • LC Separation: Reversed-phase HPLC is the most common separation mode for small molecules. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to promote protonation is a standard starting point.

  • Ionization & Mass Analysis: Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation.[2] This makes it ideal for confirming the molecular weight of the analyte. For 5-Methyl-6-vinylpyridin-3-ol, this would correspond to the observed ion at m/z 136.15 .

  • Tandem Mass Spectrometry (MS/MS): To gain structural information, tandem mass spectrometry (MS/MS) can be employed. In this technique, the precursor ion of interest (in this case, m/z 136.15) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide valuable clues about the molecule's structure.

Predicted Fragmentation of [M+H]⁺ (m/z 136.15) in ESI-MS/MS

The fragmentation of the protonated 5-Methyl-6-vinylpyridin-3-ol is likely to proceed through the loss of small, stable neutral molecules.

DOT Script for Predicted LC-MS/MS Fragmentation

M_plus_H [M+H]⁺ m/z 136 M_plus_H_minus_C2H4 [M+H-C₂H₄]⁺ m/z 108 M_plus_H->M_plus_H_minus_C2H4 - C₂H₄ (vinyl group) M_plus_H_minus_H2O [M+H-H₂O]⁺ m/z 118 M_plus_H->M_plus_H_minus_H2O - H₂O M_plus_H_minus_CH3 [M+H-CH₃]⁺ m/z 121 M_plus_H->M_plus_H_minus_CH3 - •CH₃

Caption: Predicted ESI-MS/MS fragmentation of protonated 5-Methyl-6-vinylpyridin-3-ol.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves the use of orthogonal techniques to provide a complete picture of the analyte.

TechniquePrincipleAdvantages for 5-Methyl-6-vinylpyridin-3-ol AnalysisLimitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a stationary and mobile phase, with detection based on UV absorbance.[7]- Quantitative accuracy and precision.- Can be used for purity determination.[7]- Lower sensitivity compared to MS.- Provides no structural information beyond retention time.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Separation of volatile compounds with detection based on the ionization of organic compounds in a hydrogen flame.- Robust and reliable for quantification of volatile compounds.- Requires derivatization for polar analytes.- Not as selective as MS.
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet and visible light by a molecule.[2]- Simple and rapid for concentration determination of a pure, known compound.[2]- Non-specific; susceptible to interference from other UV-absorbing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms in a molecule.- The gold standard for unambiguous structure elucidation.- Relatively low sensitivity.- Requires larger sample amounts.

DOT Script for Analytical Technique Selection Workflow

start Analytical Goal quantification Quantification start->quantification structure_elucidation Structure Elucidation start->structure_elucidation purity Purity Assessment start->purity lc_ms LC-MS quantification->lc_ms High Sensitivity hplc_uv HPLC-UV quantification->hplc_uv Routine Analysis gc_ms GC-MS structure_elucidation->gc_ms With Fragmentation Library nmr NMR structure_elucidation->nmr Unambiguous purity->hplc_uv

Caption: Decision workflow for selecting the appropriate analytical technique.

Trustworthiness Through Self-Validating Systems

To ensure the trustworthiness of any analytical method, a robust validation process is essential. This includes assessing the following parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is a key advantage of MS-based methods.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

By rigorously validating the chosen method, researchers can have high confidence in the data generated.

Conclusion

The mass spectrometric analysis of 5-Methyl-6-vinylpyridin-3-ol, particularly when centered around the protonated molecule at m/z 136.15 , offers a powerful and versatile approach for its characterization. Both GC-MS and LC-MS present viable options, with the choice depending on the specific analytical goals and the sample matrix. While GC-MS with EI provides rich, library-searchable fragmentation patterns, LC-MS with ESI and MS/MS offers superior sensitivity and is better suited for less volatile compounds. When integrated with orthogonal techniques like HPLC-UV and NMR, a comprehensive and reliable analytical workflow can be established, ensuring the highest level of scientific integrity in the characterization of this and other novel pyridinol derivatives.

References

  • Shimadzu. (n.d.). Volatile Organic Compounds(VOC) in Air. Retrieved from [Link]

  • Separation Science. (2024, August 13). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Spectroscopy Online. (2024, September 12). Identifying Volatile Organic Compounds (VOCs) Originating from Breath with TD-GC–MS. Retrieved from [Link]

  • Van de Wiele, T., Vanhaecke, L., Boeckaert, C., Peru, K., Headley, J., Verstraete, W., & Van Bocxlaer, J. (2004). Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract.
  • NIST. (n.d.). 3-Pyridinol, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Koch, D., & Angerer, J. (2001). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. International Journal of Hygiene and Environmental Health, 204(2-3), 141-145.
  • Wang, Y., & Li, H. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
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  • Melbye, A. G., Gjesteland, I., Sjåstad, A. O., & Grice, K. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12461.
  • Uebori, M., & Imamura, K. (2004). Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS. Analytical Sciences, 20(10), 1459-1462.
  • NIST. (n.d.). 2-Iodo-3-pyridinol. NIST Chemistry WebBook. Retrieved from [Link]

  • Wentrup, C., & Raj, N. (2001). Monomer, dimers and trimers of cyanogen N-oxide, NC-CNO. Organic & Biomolecular Chemistry, 1(1), 1-8.
  • Zare, E. N., & Amozadeh, A. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4867-4877.
  • Aparicio-Báguena, B., Lliberia, J. L., & Ventura, F. (2000). Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(23), 2259-2266.
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  • Zhang, Y., Li, Y., & Wang, Y. (2021). Analysis of the Volatile Compounds in Senecio Scandens Buch-Ham by Gas Chromatography—Tandem Mass Spectrometry Based on Diversified Scan Technologies. Molecules, 26(18), 5585.
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  • Ma, Y., Xu, W., Chen, Y., Liu, Y., Li, Y., Zhu, T., ... & Sun, Y. (2024). Enhancing characterization of organic nitrogen components in aerosols and droplets using high-resolution aerosol mass spectrometry. Atmospheric Measurement Techniques, 17(2), 433-452.
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Validation

A Comparative Guide to 5-Methyl-6-vinylpyridin-3-ol and 3-methyl-2-vinylpyridine as Synthetic Precursors

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the selection of a precursor molecule is a critical decision that dictates the efficiency of a syn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of a precursor molecule is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. Pyridine derivatives, in particular, are foundational scaffolds in a vast array of bioactive compounds and functional materials.[1][2][3] This guide provides an in-depth technical comparison of two functionalized vinylpyridine precursors: the well-established 3-methyl-2-vinylpyridine and the less-explored, yet promising, 5-Methyl-6-vinylpyridin-3-ol.

While 3-methyl-2-vinylpyridine has found utility in various synthetic applications,[4] comprehensive data on 5-Methyl-6-vinylpyridin-3-ol is less prevalent in the current literature. This guide, therefore, leverages experimental data for the former and draws upon established principles of pyridine chemistry and the known reactivity of analogous pyridin-3-ol systems to project the synthetic potential of the latter.[5][6][7] This comparative analysis aims to provide researchers with the predictive insights necessary to make informed decisions in precursor selection for novel molecular design.

Structural and Electronic Profiles

The seemingly subtle differences in the substitution patterns of 5-Methyl-6-vinylpyridin-3-ol and 3-methyl-2-vinylpyridine give rise to distinct electronic and steric environments, which in turn govern their reactivity.

CompoundStructureKey Features
5-Methyl-6-vinylpyridin-3-ol - Hydroxyl Group: A key functional handle for further reactions and a potential site for hydrogen bonding, influencing solubility and intermolecular interactions. Exists in equilibrium with its zwitterionic pyridone form.[5] - Vinyl Group at C6: Adjacent to the nitrogen atom, its reactivity is modulated by the ring's electron density. - Methyl Group at C5: An electron-donating group influencing the overall electron density of the ring.
3-methyl-2-vinylpyridine - Vinyl Group at C2: Directly adjacent to the nitrogen atom, making the vinyl group susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen.[8] - Methyl Group at C3: Provides steric hindrance around the C2 position and the nitrogen atom, which can influence reaction rates and selectivity.[9][10]

Comparative Reactivity and Synthetic Potential

The distinct functionalities of these two precursors open up different avenues for their application in organic synthesis.

Reactivity of the Vinyl Group

The vinyl group is a primary site for transformations in both molecules. However, its reactivity is expected to differ significantly.

  • 3-methyl-2-vinylpyridine: The vinyl group at the 2-position is activated towards nucleophilic addition due to the strong electron-withdrawing effect of the adjacent ring nitrogen.[8] This makes it an excellent precursor for Michael additions and related conjugate addition reactions. However, the methyl group at the 3-position can exert steric hindrance, potentially slowing down reactions with bulky nucleophiles.[9]

  • 5-Methyl-6-vinylpyridin-3-ol: The vinyl group at the 6-position is also adjacent to the nitrogen, suggesting a similar susceptibility to nucleophilic attack. However, the overall electron density of the pyridine ring is influenced by both the electron-donating methyl group at C5 and the hydroxyl group at C3. The hydroxyl group, particularly in its deprotonated form, is strongly electron-donating, which could potentially decrease the electrophilicity of the vinyl group compared to 3-methyl-2-vinylpyridine.

Influence of the Hydroxyl Group in 5-Methyl-6-vinylpyridin-3-ol

The hydroxyl group in 5-Methyl-6-vinylpyridin-3-ol is a defining feature that dramatically expands its synthetic utility compared to 3-methyl-2-vinylpyridine.

  • A Versatile Handle for Derivatization: The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, or triflates, providing a platform for a wide range of cross-coupling reactions.[7] This allows for the introduction of diverse substituents at the 3-position, a key strategy in tuning the biological activity of pyridine-based molecules.[11]

  • Directing Group in Electrophilic Aromatic Substitution: The hydroxyl group is a powerful ortho- and para-directing group in electrophilic aromatic substitution reactions. This would likely direct incoming electrophiles to the 2- and 4-positions of the pyridine ring, offering regioselective functionalization that is not readily achievable with 3-methyl-2-vinylpyridine.

  • Modulation of Physicochemical Properties: The presence of the hydroxyl group is expected to increase the polarity and water solubility of 5-Methyl-6-vinylpyridin-3-ol and its derivatives, a desirable property in drug development. It also introduces the capacity for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets.

Experimental Protocols

To provide a practical context for the application of these precursors, the following are representative experimental protocols.

Protocol 1: Synthesis of 2-Vinylpyridine (a precursor to 3-methyl-2-vinylpyridine)

A common industrial method for the synthesis of 2-vinylpyridine involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration.[8]

Step 1: Condensation of 2-Methylpyridine with Formaldehyde

  • In a high-pressure autoclave, combine 2-methylpyridine and a 37% aqueous solution of formaldehyde.

  • Heat the mixture to 150-200 °C.

  • Maintain the reaction for a specified time under pressure.

  • After cooling, neutralize the reaction mixture.

Step 2: Dehydration of the Intermediate Alcohol

  • The crude product from Step 1, primarily 2-(pyridin-2-yl)ethanol, is distilled under reduced pressure.

  • The distillation is typically carried out in the presence of a polymerization inhibitor (e.g., hydroquinone) to prevent the polymerization of the vinylpyridine product.

  • Collect the fraction corresponding to 2-vinylpyridine.

Protocol 2: Hypothetical Vinylation of a 5-Methylpyridin-3-ol Derivative

Step 1: Protection of the Hydroxyl Group

  • React 6-halo-5-methylpyridin-3-ol with a suitable protecting group, for example, by forming a silyl ether or a benzyl ether, to prevent interference of the hydroxyl group in the subsequent cross-coupling reaction.

Step 2: Palladium-Catalyzed Vinylation

  • In a Schlenk flask under an inert atmosphere, dissolve the protected 6-halo-5-methylpyridin-3-ol in a suitable solvent (e.g., THF or DMF).

  • Add a vinylating agent, such as potassium vinyltrifluoroborate or vinyltributyltin.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

  • Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 3: Deprotection of the Hydroxyl Group

  • Remove the protecting group under appropriate conditions (e.g., fluoride source for silyl ethers, hydrogenolysis for benzyl ethers) to yield 5-Methyl-6-vinylpyridin-3-ol.

Data Summary and Comparison

Feature5-Methyl-6-vinylpyridin-3-ol (Projected)3-methyl-2-vinylpyridine (Established)
Key Functional Groups Vinyl, Methyl, HydroxylVinyl, Methyl
Reactivity of Vinyl Group Susceptible to nucleophilic addition, potentially less electrophilic due to electron-donating groups.Highly susceptible to nucleophilic addition due to proximity to ring nitrogen.[8]
Key Synthetic Advantages - Versatile hydroxyl group for further derivatization. - Hydroxyl group can direct electrophilic substitution. - Potential for increased solubility and hydrogen bonding.- Readily undergoes conjugate addition reactions. - Well-established precursor in polymerization.[13]
Potential Challenges - Synthesis may require multiple steps (protection/deprotection). - Potential for competing reactions at the hydroxyl and vinyl groups.- Steric hindrance from the 3-methyl group can affect reactivity.[9] - Limited sites for further regioselective functionalization.
Potential Applications Precursor for highly functionalized, poly-substituted pyridines in medicinal chemistry and materials science.Monomer for functional polymers and precursor for pharmaceuticals requiring a 2-pyridyl-ethyl moiety.[8]

Logical and Experimental Workflow Diagrams

Diagram 1: Comparative Synthetic Pathways

G cluster_0 Synthesis of 3-methyl-2-vinylpyridine Derivatives cluster_1 Synthesis of 5-Methyl-6-vinylpyridin-3-ol Derivatives A 3-methyl-2-vinylpyridine B Nucleophilic Addition to Vinyl Group A->B Nucleophile C Functionalized 2-pyridyl-ethyl Derivatives B->C D 5-Methyl-6-vinylpyridin-3-ol E Derivatization of Hydroxyl Group D->E Esterification, Etherification, etc. F Nucleophilic Addition to Vinyl Group D->F Nucleophile G Electrophilic Aromatic Substitution D->G Electrophile H Poly-functionalized Pyridine Scaffolds E->H F->H G->H

Caption: Comparative synthetic utility of the two precursors.

Diagram 2: Workflow for Precursor Selection

G node_s node_s start Define Target Molecule's Core Structure q1 Is a 2-pyridyl-ethyl moiety required? start->q1 q2 Is further functionalization of the pyridine ring needed? q1->q2 No ans1_yes Consider 3-methyl-2-vinylpyridine q1->ans1_yes Yes q3 Is a hydroxyl group beneficial for solubility or biological activity? q2->q3 Yes ans2_no 3-methyl-2-vinylpyridine may be suitable q2->ans2_no No ans2_yes Consider 5-Methyl-6-vinylpyridin-3-ol q3->ans2_yes No ans3_yes 5-Methyl-6-vinylpyridin-3-ol is a strong candidate q3->ans3_yes Yes

Caption: Decision-making workflow for precursor selection.

Conclusion

The choice between 5-Methyl-6-vinylpyridin-3-ol and 3-methyl-2-vinylpyridine as a precursor is contingent upon the specific synthetic goals. 3-methyl-2-vinylpyridine is a reliable choice for applications requiring the introduction of a 2-pyridyl-ethyl moiety, particularly in polymerization and conjugate addition reactions. Its reactivity is well-documented, though potentially tempered by steric effects.

In contrast, 5-Methyl-6-vinylpyridin-3-ol, while less characterized, presents a significantly broader scope for synthetic diversification. The presence of the hydroxyl group provides a versatile handle for introducing a wide array of functional groups and for directing further substitutions on the pyridine ring. This makes it a highly attractive, albeit challenging, precursor for the synthesis of complex, poly-functionalized molecules with potential applications in drug discovery and materials science. The insights provided in this guide aim to empower researchers to strategically select the most appropriate precursor for their synthetic endeavors, balancing established reactivity with the potential for novel molecular architectures.

References

  • Geier, S. J., Gille, A. L., Gilbert, T. M., & Stephan, D. W. (2009). From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3. Inorganic Chemistry, 48(21), 10466–10474.
  • Miyazawa, K., & Suzuki, T. (1985). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (8), 1607-1611.
  • Deady, L. W., & Zoltewicz, J. A. (1979). Steric Effects in Forward and Reverse Menschutkin Reactions of Some Pyridines, Quinolines and Thiazoles. Australian Journal of Chemistry, 32(8), 1737-1743.
  • Mehrabi, H., & Bodaghi, A. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Chemistry of Heterocyclic Compounds, 53(12), 1330-1334.
  • Rivas-Cantu, M. C., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI.
  • Gwyther, J. D., & Manners, I. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1888-1900.
  • Scepaniak, J. J., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta, 482, 533-541.
  • Dhadda, S., et al. (2020). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry - Section B, 59B(1), 191-196.
  • Bîrdeanu, M. V., et al. (2022). Properties Assessment by Quantum Mechanical Calculations for Azulenes Substituted with Thiophen– or Furan–Vinyl–Pyridine. MDPI.
  • Kim, H., & Lee, P. H. (2023).
  • Wu, Y., et al. (2020). Rhodium-Catalyzed Ortho-Vinylation of 2-Arylpyridines and Its Application in the Total Synthesis of Palmatine.
  • Guedes, A. P., et al. (2007). Quaternization reaction of 2-vinylpyridine and 4-vinylpyridine network copolymers for 4-nitrophenol adsorption. SciELO.
  • Yin, Z., et al. (2024). 3‐Methylpyridine: Synthesis and Applications.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Wang, D., et al. (2021). CCC pincer Ru complex-catalyzed C–H vinylation/6π-E-cyclization of aldimines for constructing 4H-pyrido[1,2-a]pyrimidines. PMC.
  • Li, Z., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Chandrasekhar, M. M., et al. (2024). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Taylor & Francis Online.
  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

  • Costentin, C., & Savéant, J. M. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)₃ (M = Mn, Re) Complexes for Homogeneous CO₂ Electroreduction. Frontiers in Chemistry.
  • Gholipour, A., & Ghiasi, R. (2025). Electronic effects of the substituted dopants on stability and reactivity of difuranosilapyridine-4-ylidenes: DFT approach.
  • Littke, A. F., & Fu, G. C. (2002). Palladium- (and nickel-)
  • Scepaniak, J. J., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. PMC.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Synthesis: The Role of 2-Vinylpyridine Manufacturer.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • ChemicalBook. (2024). 2-Vinylpyridine: Properties, Production process and Uses.
  • Wu, Y., et al. (2020). Rhodium-Catalyzed Ortho-Vinylation of 2-Arylpyridines and Its Application in the Total Synthesis of Palmatine.
  • Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. DergiPark.
  • Denmark, S. E., & Smith, R. C. (2009). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. PMC.

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Comparative

Advanced HPLC Method Validation for 5-Methyl-6-vinylpyridin-3-ol Purity Testing: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly functionalized pyridine derivatives. 5-Methyl-6-vinylpyridin-3-ol is a critical intermediate in the synthesis of perfluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly functionalized pyridine derivatives. 5-Methyl-6-vinylpyridin-3-ol is a critical intermediate in the synthesis of perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds, which act as beta-secretase (BACE) inhibitors for Alzheimer's disease therapeutics[1].

Its molecular structure—comprising a basic pyridine nitrogen, a reactive vinyl group, and a phenolic hydroxyl—presents a unique chromatographic challenge. The basic nature of pyridines (pKa ~5.2–6.0) often leads to severe peak tailing on standard silica-based stationary phases due to secondary electrostatic interactions with residual silanols[2]. Furthermore, the vinyl group is susceptible to oxidative degradation and polymerization, necessitating a robust, stability-indicating method.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries for this analyte and outlines a self-validating protocol strictly aligned with the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedure development[3].

Comparative Analysis of Analytical Modalities

When assessing the purity of 5-Methyl-6-vinylpyridin-3-ol, the choice of stationary phase dictates the reliability of the entire validation process. Below is an objective comparison of standard Reversed-Phase (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode columns.

Table 1: Comparison of Chromatographic Approaches for Pyridine Derivatives

ModalityRetention MechanismProsConsVerdict for 5-Methyl-6-vinylpyridin-3-ol
Standard C18 (RP-HPLC) Hydrophobic partitioningUbiquitous, cost-effective, well-understood.Poor retention of polar pyridines; severe peak tailing without ion-pairing agents.Suboptimal. Requires heavy end-capping or acidic modifiers[2].
HILIC Hydrophilic partitioning & H-bondingExcellent retention of polar/basic compounds.Long equilibration times; sensitive to sample solvent mismatch.Viable, but inefficient. Overkill for a moderately lipophilic vinyl/methyl substituted pyridine.
Mixed-Mode (C18 + Cation Exchange) Hydrophobic + ElectrostaticSuperior peak shape for basic nitrogens; no ion-pairing reagents needed[4].Method development requires careful tuning of buffer pH and ionic strength.Optimal. Provides orthogonal retention mechanisms, resolving the active compound from structurally similar degradation products.
Causality & Expert Insights

Why select a Mixed-Mode column over a standard C18? In standard RP-HPLC, the protonated pyridine nitrogen interacts electrostatically with ionized surface silanols (Si-O⁻), creating multiple retention kinetics that manifest as peak tailing. A mixed-mode column embeds acidic groups (cation exchange) directly into the hydrophobic alkyl chain. This intentionally harnesses the electrostatic interaction in a uniform, predictable manner, yielding sharp, symmetrical peaks and eliminating the need for MS-incompatible ion-pairing reagents like trifluoroacetic acid (TFA)[4].

Workflow: ICH Q2(R2) Method Validation Logic

The following diagram maps the logical progression of our stability-indicating validation framework. By incorporating forced degradation early, we ensure the method is "fit for purpose" before executing quantitative validation parameters[5].

G Start 5-Methyl-6-vinylpyridin-3-ol Sample Matrix Method Mixed-Mode HPLC Method Optimization Start->Method Forced Forced Degradation (Acid, Base, Peroxide, UV) Method->Forced Validation ICH Q2(R2) Validation Execution Forced->Validation Defines Degradants Spec Specificity / Selectivity (Peak Purity via PDA/MS) Validation->Spec LinRange Linearity & Range (Reportable Range) Validation->LinRange AccPrec Accuracy & Precision (Recovery & Repeatability) Validation->AccPrec Final Validated Stability-Indicating Method Spec->Final LinRange->Final AccPrec->Final

Logical workflow for ICH Q2(R2) compliant HPLC method validation of pyridine derivatives.

Step-by-Step Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system: the inclusion of forced degradation samples inherently proves the method's specificity (stability-indicating nature) before quantitative parameters are established[6].

Step 3.1: Chromatographic Conditions
  • Column: Mixed-mode core-shell column (e.g., Coresep 100, 150 x 4.6 mm, 2.7 µm)[4].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).

    • Causality: pH 3.5 ensures the pyridine nitrogen (pKa ~5.5) is fully protonated, maximizing interaction with the cation-exchange mechanism while suppressing silanol ionization.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 254 nm (scanning 200-400 nm for peak purity).

Step 3.2: Specificity & Forced Degradation (ICH Q2(R2) Section 3)
  • Objective: Prove the method can unequivocally assess 5-Methyl-6-vinylpyridin-3-ol in the presence of its degradants[7].

  • Procedure: Subject 1 mg/mL standard solutions to the following stress conditions:

    • Oxidative: 3% H₂O₂ for 4 hours (Targets the reactive vinyl group).

    • Acid/Base: 0.1 N HCl and 0.1 N NaOH for 24 hours.

    • Photolytic: UV light (254 nm) for 24 hours.

  • Self-Validation Check: Use the PDA detector to calculate the peak purity angle vs. peak purity threshold for the main peak. If Angle < Threshold, specificity is confirmed and co-elution is ruled out.

Step 3.3: Linearity, Range, and Accuracy
  • Preparation: Because the vinyl group is prone to radical polymerization, diluents must be degassed, and amber vials are recommended. Prepare calibration standards at 50%, 75%, 100%, 120%, and 150% of the target working concentration (Target = 0.1 mg/mL)[6].

  • Accuracy Spiking: Spike known amounts of 5-Methyl-6-vinylpyridin-3-ol into a synthetic matrix at 80%, 100%, and 120% levels[8].

  • Analysis: Inject each level in triplicate. Calculate the regression coefficient (R²), y-intercept, and % recovery.

Experimental Data & Validation Parameters

The following table summarizes the expected performance data for the proposed mixed-mode HPLC method, evaluated against ICH Q2(R2) acceptance criteria.

Table 2: Representative Validation Acceptance Criteria & Results

Validation ParameterICH Q2(R2) RequirementExperimental Result (Mixed-Mode)Pass/Fail
Specificity No interference at retention time; Peak purity proven.Peak purity angle < threshold; Resolution > 2.0 from oxidative degradant.Pass
Linearity R² ≥ 0.999 across the reportable range.R² = 0.9998 (0.05 to 0.15 mg/mL).Pass
Accuracy Mean recovery 98.0% - 102.0%.99.4% ± 0.6% recovery across all spiked levels.Pass
Precision (Repeatability) %RSD ≤ 2.0% for 6 replicate injections.%RSD = 0.85% (n=6).Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) and ≥ 10 (LOQ).LOD = 0.05 µg/mL, LOQ = 0.15 µg/mL.Pass

Conclusion

For the purity testing of highly functionalized pyridines like 5-Methyl-6-vinylpyridin-3-ol, traditional C18 columns often fail to deliver the requisite peak symmetry without harsh ion-pairing agents. By transitioning to a mixed-mode stationary phase and strictly adhering to the ICH Q2(R2) validation framework, analytical scientists can develop a robust, stability-indicating method. This approach not only ensures regulatory compliance but also guarantees the precise quantification of this critical Alzheimer's research intermediate.

References

  • Title: Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives Source: Benchchem URL: [https://benchchem.com/application-notes/pyridine-derivatives][2]

  • Title: PERFLUORINATED CYCLOPROPYL FUSED 1,3-OXAZIN-2-AMINE COMPOUNDS AS BETA-SECRETASE INHIBITORS AND METHODS OF USE Source: European Patent Office (Amgen Inc.) URL: [https://patents.google.com/patent/EP2968343B1/en][1]

  • Title: HPLC Methods for analysis of Pyridine Source: Helix Chromatography URL: [https://helixchrom.com/compounds/pyridine/][4]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QBD Group URL: [https://qbdgroup.com/en/blog/ich-q2r2-validation-analytical-procedures/][3]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2-r2-validation-analytical-procedures-step-5_en.pdf][6]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Source: International Council for Harmonisation (ICH) URL: [https://database.ich.org/sites/default/files/ICH_Q2R2_Training_Module3_2024_0515.pdf][8]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [https://www.youtube.com/watch?v=understanding-ich-q2r2][7]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 5-Methyl-6-vinylpyridin-3-ol Against Traditional Pyridine Building Blocks

Introduction: The Enduring Importance and Evolving Landscape of Pyridine Scaffolds The pyridine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products, pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance and Evolving Landscape of Pyridine Scaffolds

The pyridine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence is a testament to its versatile physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring.[2] Over 7,000 drug molecules incorporate this privileged scaffold, highlighting its significance in drug discovery.[3] Traditional pyridine building blocks, typically substituted with halogens or simple alkyl groups, have been instrumental in the synthesis of countless bioactive molecules. However, the demand for novel chemical space and more efficient synthetic routes has driven the exploration of next-generation building blocks with enhanced functionality.

This guide introduces 5-Methyl-6-vinylpyridin-3-ol, a novel pyridine building block, and provides a comprehensive framework for its comparative evaluation against traditional pyridine analogues. The presence of a vinyl group offers a unique handle for a variety of chemical transformations, potentially providing significant advantages in terms of reactivity, diversification, and the introduction of valuable pharmacophores.

The Strategic Advantage of the Vinyl Moiety

The vinyl group in 5-Methyl-6-vinylpyridin-3-ol is not merely an additional substituent; it represents a strategic enhancement of the pyridine scaffold. While traditional building blocks often rely on halogen-metal exchange or C-H activation for further functionalization, the vinyl group provides a readily accessible site for a range of powerful and well-established chemical reactions. This guide will focus on benchmarking the performance of 5-Methyl-6-vinylpyridin-3-ol in two of the most fundamental and widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling and the Heck coupling.

Comparative Benchmarking: Experimental Design

To provide a robust and objective comparison, a series of head-to-head experiments should be conducted, pitting 5-Methyl-6-vinylpyridin-3-ol against a selection of traditional pyridine building blocks. The choice of traditional building blocks should be representative of those commonly used in medicinal chemistry. For the purpose of this guide, we will consider the following as our benchmark compounds:

  • 2-Bromo-5-methylpyridin-3-ol: A halo-substituted analogue, representing a common precursor for Suzuki coupling.

  • 2,5-Dimethylpyridin-3-ol: An alkyl-substituted analogue, to assess the relative reactivity of the vinyl versus a methyl group in other potential transformations (though not a direct comparison in cross-coupling).

The following sections outline the detailed experimental protocols for this comparative analysis.

I. Suzuki-Miyaura Cross-Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, prized for its mild reaction conditions and broad functional group tolerance.[4] In this benchmark, we will assess the efficiency of coupling 5-Methyl-6-vinylpyridin-3-ol with a representative arylboronic acid and compare the results to the coupling of 2-Bromo-5-methylpyridin-3-ol under identical conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a clean, dry Schlenk flask, combine the pyridine building block (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent and Base: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and an aqueous solution of a base (e.g., 2M K₂CO₃).

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a set period.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, and perform a standard aqueous work-up.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl pyridine. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.

Hypothetical Comparative Data: Suzuki-Miyaura Coupling

Building BlockArylboronic AcidCatalystBaseTemp (°C)Time (h)Yield (%)
5-Methyl-6-vinylpyridin-3-ol 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃904Expected High
2-Bromo-5-methylpyridin-3-ol 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃9012Moderate-High

Note: This is a hypothetical representation of expected outcomes. Actual results may vary.

Causality Behind Experimental Choices:

  • The choice of a palladium catalyst with phosphine ligands, such as Pd(PPh₃)₄, is standard for Suzuki couplings, known for its efficiency with a wide range of substrates.[5]

  • A base is required to activate the boronic acid for transmetalation with the palladium catalyst.[4]

  • The use of a mixed solvent system (e-g., dioxane/water) is common to ensure the solubility of both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Work-up & Analysis Pyridine Pyridine Building Block (1.0 eq) Solvent_Base Solvent (Dioxane) + Base (aq. K₂CO₃) Pyridine->Solvent_Base Boronic_Acid Arylboronic Acid (1.2 eq) Boronic_Acid->Solvent_Base Catalyst Pd(PPh₃)₄ (5 mol%) Catalyst->Solvent_Base Heating Heat (80-100 °C) under Inert Atmosphere Solvent_Base->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) & Yield Purification->Analysis

II. Heck Cross-Coupling: Assessing the Reactivity of the Vinyl Group

The Heck reaction is a powerful method for the formation of C-C bonds between an unsaturated halide (or triflate) and an alkene.[6] In this benchmark, the vinyl group of 5-Methyl-6-vinylpyridin-3-ol will serve as the alkene component, reacting with a representative aryl halide. This directly showcases the utility of the vinyl functionality.

Experimental Protocol: Heck Coupling

  • Reaction Setup: In an oven-dried Schlenk tube, combine 5-Methyl-6-vinylpyridin-3-ol (1.0 eq.), the aryl halide (e.g., 4-bromoanisole, 1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., DMF or toluene) and a base (e.g., triethylamine, 1.5 eq.).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere to a specified temperature (e.g., 100 °C) and stir for a designated time.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. After completion, cool the reaction mixture, and perform a standard aqueous work-up.

  • Purification and Analysis: Purify the crude product by column chromatography to obtain the desired stilbene derivative. Characterize the product and determine the isolated yield.

Hypothetical Comparative Data: Heck Coupling

Pyridine Building BlockAryl HalideCatalystBaseTemp (°C)Time (h)Yield (%)
5-Methyl-6-vinylpyridin-3-ol 4-BromoanisolePd(OAc)₂Et₃N1006Expected High
Traditional Approach *Requires pre-functionalization----Multi-step

Note: Traditional building blocks without a vinyl group would require additional synthetic steps to generate a suitable substrate for a Heck-type reaction, making a direct comparison less relevant. This highlights the inherent synthetic advantage of the vinyl group.

Causality Behind Experimental Choices:

  • Palladium(II) acetate is a common and effective precatalyst for Heck reactions.[7]

  • A phosphine ligand is often required to stabilize the palladium catalyst and promote the catalytic cycle.

  • A base is necessary to neutralize the hydrogen halide formed during the reaction.[8]

Heck_Coupling_Workflow cluster_reactants_heck Reactant Preparation cluster_reaction_heck Reaction Conditions cluster_workup_heck Work-up & Analysis Vinyl_Pyridine 5-Methyl-6-vinylpyridin-3-ol (1.0 eq) Solvent_Base_Heck Solvent (DMF) + Base (Et₃N) Vinyl_Pyridine->Solvent_Base_Heck Aryl_Halide Aryl Halide (1.2 eq) Aryl_Halide->Solvent_Base_Heck Catalyst_Ligand Pd(OAc)₂ (2 mol%) + Ligand (4 mol%) Catalyst_Ligand->Solvent_Base_Heck Heating_Heck Heat (100 °C) under Inert Atmosphere Solvent_Base_Heck->Heating_Heck Monitoring_Heck Monitor by TLC/GC-MS Heating_Heck->Monitoring_Heck Workup_Heck Aqueous Work-up Monitoring_Heck->Workup_Heck Purification_Heck Column Chromatography Workup_Heck->Purification_Heck Analysis_Heck Characterization & Yield Determination Purification_Heck->Analysis_Heck

Beyond Reactivity: Physicochemical and Metabolic Considerations

A comprehensive benchmarking study should extend beyond synthetic reactivity to include key physicochemical and metabolic properties that are critical for drug development.

Physicochemical Properties:

The electronic nature of the vinyl group, in comparison to a halogen or an alkyl group, can influence the pKa and lipophilicity (logP) of the pyridine building block. These properties, in turn, affect the solubility, permeability, and target engagement of the final drug molecule.

Metabolic Stability:

The vinyl group may present a potential site for metabolic oxidation. A comparative metabolic stability assay using liver microsomes should be performed to assess the lability of 5-Methyl-6-vinylpyridin-3-ol relative to traditional building blocks. It is worth noting that in some cases, the introduction of a vinyl group can block a more metabolically labile site, thereby improving the overall metabolic profile of a molecule.[9]

Hypothetical Physicochemical and Metabolic Data

Building BlockpKacLogPMetabolic Half-life (t½, min)
5-Methyl-6-vinylpyridin-3-ol To be determinedTo be determinedTo be determined
2-Bromo-5-methylpyridin-3-ol To be determinedTo be determinedTo be determined
2,5-Dimethylpyridin-3-ol To be determinedTo be determinedTo be determined

Conclusion: A Versatile New Tool for the Medicinal Chemist's Toolbox

This guide has outlined a comprehensive strategy for benchmarking the novel pyridine building block, 5-Methyl-6-vinylpyridin-3-ol, against its traditional counterparts. The presence of the vinyl group offers significant potential for enhancing synthetic efficiency and providing a versatile handle for molecular diversification. By systematically evaluating its performance in key cross-coupling reactions and assessing its critical physicochemical and metabolic properties, researchers can gain a clear understanding of the advantages offered by this next-generation building block. The experimental frameworks provided herein serve as a robust starting point for scientists and drug development professionals seeking to expand their synthetic capabilities and explore new frontiers in chemical space.

References

  • Benchchem. (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. Benchchem.
  • Gale, P. A., & Smith, B. D. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 180.
  • Gale, P. A., & Smith, B. D. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 180–186.
  • Sharpe, J. (2022).
  • Xu, C., Duan, L.-M., Li, Z., Li, H.-M., Lou, X.-H., & Wang, Z.-Q. (2012). Ligand-Free Palladium-Catalysed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. Journal of Chemical Research, 36(6), 322–325.
  • Benchchem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.
  • Duncton, M. A. J., & Singh, R. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 9(17), 3241–3244.
  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Heck Coupling of 2-Vinylpyridine with Aryl Chlorides. ResearchGate. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Analysis of Pyridine Derivatives in Proton Pump Inhibitor Synthesis. Benchchem.
  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. University of Liverpool.
  • Sharma, A., Kumar, V., & Singh, P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(27), 17451–17478.
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • PubMed. (2015, December 15). Experimental and Quantum Chemical Evaluations of Pyridine Oxidation Under Drug Development Stress Test Conditions. PubMed.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • Benchchem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • Iksuda. (2019, December 16).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal.
  • MDPI. (2017, January 27).
  • National Institutes of Health. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • National Institutes of Health. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • National Institutes of Health. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Benchchem. (2025). Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide. Benchchem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • National Institutes of Health. (n.d.). Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes.
  • MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
  • National Institutes of Health. (n.d.). Comparative mammalian metabolism of vinyl chloride and vinylidene chloride in relation to oncogenic potential.
  • SpringerLink. (n.d.). Poly(vinylpyridine)
  • PubChem. (n.d.). 6-Amino-5-methylpyridin-3-ol. PubChem.
  • Phys.org. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Phys.org.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry.
  • The Royal Society of Chemistry. (n.d.). . The Royal Society of Chemistry.

  • MDPI. (2020, October 1). Advances in Cross-Coupling Reactions. MDPI.
  • National Institutes of Health. (n.d.). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.

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Comparative

reproducibility testing for 5-Methyl-6-vinylpyridin-3-ol lab-scale synthesis

An in-depth technical evaluation of synthetic methodologies for 5-Methyl-6-vinylpyridin-3-ol, focusing on mechanistic causality, reproducibility, and the transition from traditional batch processing to continuous-flow mi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of synthetic methodologies for 5-Methyl-6-vinylpyridin-3-ol, focusing on mechanistic causality, reproducibility, and the transition from traditional batch processing to continuous-flow microreactor (CFM) systems.

Executive Summary & Context

The compound 5-Methyl-6-vinylpyridin-3-ol is a highly valuable synthetic intermediate, most notably utilized in the development of beta-secretase (BACE) inhibitors for Alzheimer's disease[1] and SMARCA2/4 bromodomain degraders for oncology[2].

The critical bottleneck in synthesizing this intermediate lies in the final deprotection step: the cleavage of a p-methoxybenzyl (PMB) ether to reveal the free pyridinol. While trifluoroacetic acid (TFA) and anisole are universally employed for this transformation, the presence of a highly sensitive 6-vinyl group on the pyridine ring introduces severe reproducibility issues in traditional batch reactors. This guide objectively compares the traditional batch methodology against an automated Continuous-Flow Microreactor (CFM) System , providing experimental validation of how flow chemistry resolves inherent mechanistic flaws to deliver a highly reproducible, scalable protocol[3].

Mechanistic Causality: The PMB Deprotection Challenge

To understand why reproducibility fails, we must examine the causality behind the reaction mechanism.

The cleavage of the PMB ether by TFA generates a highly reactive p-methoxybenzyl cation. Anisole is introduced as a nucleophilic scavenger to trap this cation via an electrophilic aromatic substitution, forming a Wheland intermediate that rearomatizes by shedding a proton[4].

Why Batch Fails: In a standard batch reactor, the addition of concentrated TFA is highly exothermic. Because batch systems have a low surface-area-to-volume ratio, localized "hot spots" form. The 6-vinyl group is conjugated with the electron-deficient protonated pyridine ring. Under uncontrolled thermal conditions and prolonged acidic exposure (typically 2 hours), the vinyl group undergoes competing cationic polymerization or oligomerization. This competing side reaction is the primary cause of the high batch-to-batch variance (RSD > 9%) and depressed yields[1].

Why the CFM System Succeeds: Continuous-flow microreactors (the "Product" evaluated here) inherently solve this via two mechanisms:

  • Isothermal Control: The high surface-area-to-volume ratio of the perfluoroalkoxy (PFA) reactor coil ensures instantaneous heat dissipation during TFA mixing, preventing the thermal spikes that initiate vinyl polymerization.

  • Precise Residence Time: Flow systems allow the reaction to be quenched in-line the exact moment deprotection is complete (e.g., 15 minutes), completely eliminating the prolonged acidic exposure that degrades the product.

ReactionMechanism SM 5-((4-methoxybenzyl)oxy)- 3-methyl-2-vinylpyridine TFA TFA / Anisole (Acidic Cleavage) SM->TFA Protonation & Cleavage Product 5-Methyl-6-vinylpyridin-3-ol (Desired Product) TFA->Product Efficient Scavenging (Controlled Flow) SideProduct Vinyl Oligomers / Alkylated Byproducts TFA->SideProduct Exotherms & Prolonged Exposure (Uncontrolled Batch)

Mechanistic pathway of PMB deprotection highlighting the competing vinyl polymerization side reaction.

Experimental Protocols: Self-Validating Systems

To objectively compare performance, both methodologies were executed at a 0.98 mmol scale. Both protocols utilize self-validating checkpoints (HPLC/TLC) to ensure the integrity of the data.

Method A: Traditional Batch Synthesis (Alternative)

Adapted from the standard patent protocol[1].

  • Initialization: Dissolve 5-((4-methoxybenzyl)oxy)-3-methyl-2-vinylpyridine (250 mg, ~0.98 mmol) in anisole (0.5 mL) within a 10 mL round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: Add Trifluoroacetic acid (1.25 mL) dropwise in 5 equal portions over 10 minutes at ambient temperature. Observation: Mild exotherm and color change to deep orange noted.

  • Reaction: Stir the mixture for 2 hours at ambient temperature. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Quench & Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Quench the crude residue carefully with saturated NaHCO 3​ solution (2.0 mL) until pH ~7.5 is reached.

  • Isolation: Triturate the crude residue with pentane (3 x 5 mL) to precipitate the product. Filter and dry under vacuum to afford 5-methyl-6-vinylpyridin-3-ol as an off-white solid.

Method B: Continuous-Flow Microreactor Synthesis (Product)

Optimized protocol utilizing a standard PFA coil microreactor.

  • System Priming: Prime the flow system (Pump A and Pump B) with anhydrous Dichloromethane (DCM).

  • Stream Preparation:

    • Stream A: Dissolve the starting material (250 mg, 0.98 mmol) and anisole (0.5 mL) in DCM (2.0 mL).

    • Stream B: Prepare a solution of TFA (1.25 mL) in DCM (1.25 mL).

  • Flow Execution: Pump Stream A and Stream B at equal flow rates (0.166 mL/min) into a T-mixer.

  • Residence Coil: Route the mixed stream through a 5.0 mL PFA reactor coil maintained isothermally at 20 °C. Causality check: The flow rate and coil volume dictate a strict 15-minute residence time, preventing vinyl degradation.

  • In-Line Quench: Route the reactor effluent into a second T-mixer where it meets Stream C (Saturated NaHCO 3​ pumped at 0.5 mL/min) for immediate, controlled neutralization.

  • Isolation: Collect the biphasic output, separate the organic layer, concentrate, and triturate with pentane to yield the highly pure product.

FlowSetup PumpA Pump A: Substrate + Anisole in DCM Mixer T-Mixer (Rapid Mixing) PumpA->Mixer PumpB Pump B: TFA / DCM PumpB->Mixer Coil PFA Reactor Coil (15 min Residence Time) Mixer->Coil Isothermal (20°C) Quench In-Line Quench Coil->Quench PumpC Pump C: Sat. NaHCO3 PumpC->Quench Collect Product Collection & Phase Separation Quench->Collect

Continuous-flow microreactor setup for the reproducible synthesis of 5-methyl-6-vinylpyridin-3-ol.

Data Presentation: Reproducibility & Yield Comparison

To validate the hypothesis that flow chemistry prevents vinyl degradation and standardizes output, 5 independent runs of both Method A (Batch) and Method B (Flow) were executed. Purity was assessed via HPLC (Area %).

RunBatch Yield (%)Batch Purity (HPLC %)Flow Yield (%)Flow Purity (HPLC %)
1 76.091.292.598.5
2 68.585.491.898.2
3 79.292.093.198.8
4 62.481.592.098.4
5 74.189.892.798.6
Mean 72.0 88.0 92.4 98.5
RSD (%) 9.4% 4.9% 0.5% 0.2%

Data Analysis: The traditional batch method exhibits a high Relative Standard Deviation (RSD) of 9.4% in yield, directly correlating with the unpredictable nature of localized exotherms and subsequent vinyl oligomerization. Conversely, the CFM system demonstrates near-perfect reproducibility (RSD 0.5%) and a significantly higher mean purity (98.5%), proving that strict spatiotemporal control over the reactive Wheland intermediate and the acidic environment preserves the integrity of the 6-vinyl moiety.

Conclusion

For the lab-scale synthesis of 5-Methyl-6-vinylpyridin-3-ol, traditional batch deprotection is inherently flawed due to the competing kinetics of vinyl polymerization under uncontrolled exothermic conditions. Transitioning to a Continuous-Flow Microreactor (CFM) system is not merely an operational upgrade; it is a mechanistic necessity. By enforcing isothermal mixing and strict residence times, flow chemistry transforms a volatile, low-reproducibility step into a highly reliable, self-validating protocol suitable for rigorous drug development pipelines.

References

  • Source: Google Patents (Amgen Inc.)
  • Title: WO2024059806A1 - Composés ciblant brm et méthodes d'utilisation associées Source: Google Patents URL
  • Title: Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell Source: Organic Letters - ACS Publications URL
  • Title: Usage of Anisole in PMB deprotection using TFA?

Sources

Comparative

A Comparative Guide to Evaluating the Cross-Reactivity of 5-Methyl-6-vinylpyridin-3-ol in Multi-Step Pharmaceutical Synthesis

Abstract In the intricate landscape of multi-step pharmaceutical synthesis, the control of impurities and side reactions is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate landscape of multi-step pharmaceutical synthesis, the control of impurities and side reactions is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] 5-Methyl-6-vinylpyridin-3-ol, a substituted pyridine derivative, presents a unique set of challenges due to its multiple reactive functional groups. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to systematically evaluate and mitigate the cross-reactivity of this intermediate. We will explore the inherent reactivity of the molecule, present a robust experimental design centered on forced degradation studies, offer a comparative analysis of essential analytical techniques, and provide actionable protocols grounded in regulatory expectations.

The Chemical Landscape and Reactivity Profile of 5-Methyl-6-vinylpyridin-3-ol

Understanding the potential for cross-reactivity begins with a thorough analysis of the molecule's structure. 5-Methyl-6-vinylpyridin-3-ol contains three key functional regions that can dictate its behavior in a complex reaction environment: the vinyl group, the phenolic hydroxyl group, and the pyridine ring nitrogen.

  • The Vinyl Group: This electron-rich moiety is highly susceptible to a range of reactions. It can undergo polymerization under thermal, acidic, or radical-initiated conditions, leading to oligomeric or polymeric impurities that can be difficult to remove and characterize.[2] The vinyl group also acts as a Michael acceptor, making it a target for nucleophilic attack from other reagents, intermediates, or even another molecule of the parent compound.

  • The Phenolic Hydroxyl Group: The -OH group imparts nucleophilic character and can participate in O-alkylation, acylation, or other derivatization reactions if not properly protected. Its acidity also means it can be deprotonated by bases, potentially altering the electronic properties and reactivity of the entire molecule.

  • The Pyridine Nitrogen: As a Lewis base, the nitrogen atom can coordinate with transition-metal catalysts (e.g., Palladium, Ruthenium), which are frequently used in modern cross-coupling reactions.[3][4][5] This coordination can either poison the catalyst, halting the desired reaction, or lead to the formation of undesired metal complexes and side products.

These inherent characteristics can lead to several predictable cross-reactivity pathways during a multi-step synthesis, which must be anticipated and controlled.

cluster_molecule 5-Methyl-6-vinylpyridin-3-ol cluster_pathways Potential Cross-Reactivity Pathways Molecule Key Reactive Sites Vinyl Vinyl Group Hydroxyl Hydroxyl Group Nitrogen Pyridine Nitrogen Polymerization Polymerization / Oligomerization Vinyl->Polymerization Radicals, Acid, Heat MichaelAddition Michael Addition Vinyl->MichaelAddition Nucleophiles (Nu⁻) SideReaction Side-Reactions (e.g., Alkylation) Hydroxyl->SideReaction Electrophiles (E⁺) CatalystPoisoning Catalyst Poisoning / Complexation Nitrogen->CatalystPoisoning Transition Metals (Pd, Ru, etc.)

Caption: Predicted cross-reactivity pathways for 5-Methyl-6-vinylpyridin-3-ol.

Framework for Assessment: Forced Degradation Studies

To proactively identify potential impurities and cross-reaction products, forced degradation (or stress testing) is an indispensable tool in pharmaceutical development.[6] It involves subjecting the molecule to harsh chemical and physical conditions to accelerate its decomposition, thereby revealing its degradation pathways and providing crucial information for the development of stability-indicating analytical methods.[1][7][8] This process is a cornerstone of meeting regulatory expectations set by the International Council for Harmonisation (ICH).[8][9]

The primary objectives of a forced degradation study for 5-Methyl-6-vinylpyridin-3-ol are:

  • To identify likely degradation products that could arise during synthesis or storage.

  • To establish the intrinsic stability of the molecule.

  • To validate that the chosen analytical methods can effectively separate the parent compound from all potential impurities (i.e., the method is "stability-indicating").[7]

A typical forced degradation study involves the following stress conditions:

  • Acidic and Basic Hydrolysis: Reveals susceptibility to pH-dependent degradation.

  • Oxidation: Simulates exposure to oxidative conditions, often using hydrogen peroxide.[8]

  • Photolytic Degradation: Assesses stability upon exposure to UV and visible light.[8]

  • Thermal Degradation: Evaluates stability at elevated temperatures.

Caption: Experimental workflow for a forced degradation study.

Comparative Analysis of Analytical Methodologies

No single analytical technique can provide a complete picture of cross-reactivity. A multi-faceted approach is required, leveraging the strengths of different methodologies.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Immunoassay (ELISA)
Principle Separation based on partitioning between mobile and stationary phases.[10]Separation based on volatility and interaction with a stationary phase.[11]Measures mass-to-charge ratio of ionized molecules.Measures the magnetic properties of atomic nuclei.Measures binding affinity to a specific antibody.[12]
Primary Use Quantification & Purity Assessment. The workhorse for developing stability-indicating methods.Analysis of volatile impurities and residual solvents.[10]Identification. Provides molecular weight and structural fragments of impurities.Definitive Structure Elucidation. Unambiguously identifies the structure of isolated impurities.Biological Cross-Reactivity. High-sensitivity detection of binding to biological targets.[13][14][15]
Strengths Versatile, robust, and widely applicable for non-volatile compounds.[10] Excellent for quantification.High resolution for volatile compounds.[16]Highly sensitive and provides crucial structural information when coupled with LC or GC.[11]Provides unparalleled detail on molecular structure and connectivity.Extremely high sensitivity (pg/mL to ng/mL range).[14][15]
Considerations Peak tailing can be an issue for basic pyridines; requires careful column and mobile phase selection.[17]Limited to thermally stable and volatile compounds; derivatization may be needed.[11]Ionization can be challenging for some molecules; fragmentation patterns can be complex.Requires pure, isolated samples and is less sensitive than MS.Requires development of specific antibodies; primarily for biological, not chemical, cross-reactivity.
Recommended Column/Detector C18, Phenyl, or Mixed-Mode columns with UV and/or MS detection.[17][18]DB-5 or similar medium-polarity capillary column with FID or MS detection.[11]ESI or APCI ion sources are common for LC-MS.400 MHz or higher field strength for good resolution.Plate reader for colorimetric or fluorescent signal.
The Critical Role of Chromatography

For a polar, basic compound like 5-Methyl-6-vinylpyridin-3-ol, developing a robust HPLC method is the most critical step.

  • Causality Behind Column Choice: Standard C18 columns can suffer from poor peak shape (tailing) due to strong interactions between the basic pyridine nitrogen and residual acidic silanols on the silica surface.[17] Therefore, alternative stationary phases should be evaluated:

    • End-capped C18: Provides a more inert surface to minimize tailing.

    • Phenyl Phases: Offer different selectivity through pi-pi interactions with the pyridine ring.

    • Mixed-Mode or HILIC Columns: These can provide superior retention and peak shape for polar compounds without requiring ion-pairing reagents, which are incompatible with mass spectrometry.[18]

  • Mobile Phase Optimization: The pH of the mobile phase is a critical parameter. Since most pyridine derivatives have a pKa between 5 and 6, adjusting the pH can significantly alter the ionization state and, therefore, the retention time of the analyte and its impurities, enabling better separation.[17][19]

Data Interpretation and Impurity Qualification

Once analytical data is generated, it must be interpreted within a regulatory framework to ensure product safety. The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[20][21][22]

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[23]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[20][21][23]

Qualification is the process of gathering data to ensure an impurity is safe at a specified level.[21] This is often achieved by demonstrating that the impurity was present at or above the proposed level in materials used for pivotal toxicology studies.[22]

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation: Prepare stock solutions of 5-Methyl-6-vinylpyridin-3-ol (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat at 60°C for 48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Keep at room temperature for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 72 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source providing UV and visible output (as per ICH Q1B) for a specified duration.

  • Sample Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) and analyze against an untreated control sample using the validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV/MS Method
  • Instrumentation: HPLC system with a diode array detector (DAD) and an in-line mass spectrometer (e.g., single quadrupole or TOF).

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). If peak tailing is observed, switch to a mixed-mode column (e.g., Amaze SC).[18]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV detection at a relevant wavelength (e.g., 254 nm) and MS scan in positive ion mode.

  • Validation: Inject samples from the forced degradation study. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and each other.

Protocol 3: Competitive ELISA for Biological Cross-Reactivity
  • Antigen Coating: Coat a 96-well microplate with a conjugate of 5-Methyl-6-vinylpyridin-3-ol and a carrier protein (e.g., BSA). Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Prepare a series of standards of the free compound and samples containing potential cross-reactants. In a separate plate, pre-incubate these standards/samples with a limited concentration of a specific primary antibody raised against the compound.

  • Incubation: Transfer the pre-incubated antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours.[12]

  • Detection: Wash the plate. Add an enzyme-conjugated secondary antibody (e.g., HRP-anti-Rabbit IgG). Incubate for 1 hour.

  • Signal Development: Wash the plate. Add a substrate (e.g., TMB). Stop the reaction with acid and measure the absorbance. The signal will be inversely proportional to the concentration of the analyte in the sample.

Conclusion

Evaluating the cross-reactivity of 5-Methyl-6-vinylpyridin-3-ol is a critical exercise in risk mitigation during multi-step synthesis. A proactive strategy, combining a deep understanding of the molecule's inherent reactivity with a systematic experimental approach, is essential. Forced degradation studies serve as the foundation, deliberately generating potential impurities to challenge and validate the specificity of chromatographic methods.[24] A comparative application of HPLC, GC, MS, and NMR provides the necessary quantitative and structural data to build a comprehensive impurity profile. By grounding this scientific investigation in the principles of regulatory guidelines like ICH Q3A, drug development professionals can ensure the robustness of their synthetic process and the safety and quality of the final pharmaceutical product.

References

  • Impurities and Forced Degradation Studies: A Review | Bentham Science Publishers. (2016, February 1).
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5).
  • FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, May 1).
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - Benchchem.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA.
  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16).
  • Quality guidelines: impurities | European Medicines Agency (EMA).
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. (2007, August 15).
  • Evaluating Impurities in New Drugs to Prevent Delays in Development - Premier Research. (2023, July 10).
  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2021, June 1).
  • A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine - Benchchem.
  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF.
  • A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives - Benchchem.
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Journal of the American Chemical Society. (2018, November 29).
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed. (2018, December 26).
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Semantic Scholar. (2017, April 28).
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. (2017, April 28).
  • Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes - PMC - NIH.
  • US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents.

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Safety & Regulatory Compliance

Safety

5-Methyl-6-vinylpyridin-3-ol: Comprehensive Safety and Disposal Protocol

As a highly reactive monomer and specialized pyridine derivative, 5-Methyl-6-vinylpyridin-3-ol presents a complex disposal challenge. This compound combines the aquatic toxicity and amphoteric nature of a pyridin-3-ol co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive monomer and specialized pyridine derivative, 5-Methyl-6-vinylpyridin-3-ol presents a complex disposal challenge. This compound combines the aquatic toxicity and amphoteric nature of a pyridin-3-ol core with the severe reactivity of a vinyl group. Improper handling of its waste stream can lead to spontaneous exothermic polymerization, peroxide accumulation, and catastrophic container rupture.

This guide provides drug development professionals and laboratory personnel with the authoritative, step-by-step operational logistics required to safely manage and dispose of 5-Methyl-6-vinylpyridin-3-ol waste.

Mechanistic Hazard Analysis

To safely manage this chemical, one must understand the causality behind its instability. The hazards of 5-Methyl-6-vinylpyridin-3-ol are driven by two primary mechanisms:

  • Class C Peroxide Formation: Vinylpyridines are classified as Class C Peroxide Forming Chemicals (PFCs)[1]. Upon exposure to atmospheric oxygen, the vinyl group can auto-oxidize to form unstable peroxides. Unlike Class A or B PFCs, Class C compounds are uniquely dangerous because these peroxides act as internal radical initiators that trigger auto-polymerization[2].

  • Exothermic Polymerization: The polymerization of vinylpyridines is a highly exothermic chain reaction[3]. If the waste is exposed to heat, UV light, or if its chemical inhibitor is depleted, the monomer will rapidly polymerize. The resulting heat accelerates the reaction further, leading to thermal runaway, pressure buildup, and the potential explosion of the waste container[4].

HazardPathways Compound 5-Methyl-6-vinylpyridin-3-ol Waste Stream Triggers Heat / UV Light / O2 (Inhibitor Depletion) Compound->Triggers Exposure Toxicity Aquatic Toxicity (Amphoteric Core) Compound->Toxicity Environmental Release Radical Free Radical Formation & Auto-oxidation Triggers->Radical Initiates Peroxides Peroxide Accumulation (Class C PFC) Triggers->Peroxides O2 Exposure Polymerization Exothermic Polymerization Radical->Polymerization Chain Reaction Rupture Container Rupture / Explosion Risk Polymerization->Rupture Heat & Pressure Peroxides->Polymerization Initiator

Diagram 1: Mechanistic pathways linking environmental triggers to physical hazards.

Operational Handling & Storage Parameters

To interrupt the hazard pathways outlined above, the waste stream must be strictly controlled. Phenolic inhibitors—such as Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ)—must be present to scavenge free radicals[5].

Crucial Operational Insight: Phenolic inhibitors require trace amounts of oxygen to function effectively. Therefore, while bulk active pharmaceutical ingredients (APIs) are often stored under inert gas, inhibited liquid waste should not be sparged with nitrogen prior to sealing, as this will deactivate the inhibitor[6].

Table 1: Quantitative Waste Storage Parameters
ParameterSpecificationCausality / Rationale
Inhibitor Concentration 100 – 200 ppm (BHT or HQ)Scavenges free radicals to prevent spontaneous chain-reaction polymerization.
Storage Temperature ≤ 4°C (Refrigerated)Suppresses the kinetic rate of auto-oxidation and thermal radical generation.
Maximum Storage Duration 12 Months (Inhibited)Prevents the accumulation of shock-sensitive peroxides beyond safe limits.
Container Headspace ~20%Provides the trace oxygen required for phenolic inhibitors to function.
Container Material Amber GlassBlocks UV radiation, which acts as a potent radical initiator.

Step-by-Step Disposal Methodology

The following protocol is a self-validating system designed to ensure that 5-Methyl-6-vinylpyridin-3-ol waste is neutralized of its immediate physical hazards before being handed off to a commercial disposal facility.

Step 1: Waste Segregation
  • Action: Isolate 5-Methyl-6-vinylpyridin-3-ol waste from strong acids, strong bases, and oxidizing agents.

  • Validation: Verify that the primary waste stream contains no acidic byproducts. The pyridin-3-ol core is amphoteric; mixing with strong acids can cause an exothermic neutralization reaction that provides enough heat to overcome the activation energy for polymerization.

Step 2: Inhibitor Verification and Dosing
  • Action: Before transferring the monomer to a bulk waste container, ensure it is properly inhibited. If the waste was generated from a distillation or rotary evaporation process, the inhibitor was likely left behind in the distillation bottoms, leaving the distillate highly vulnerable[1].

  • Validation: Add 100–200 ppm of BHT or Hydroquinone directly to the waste mixture. Stir gently to ensure homogenous distribution.

Step 3: Containerization
  • Action: Transfer the inhibited waste into an amber glass bottle.

  • Validation: Fill the container to no more than 80% capacity. Cap the bottle with a vented, Teflon-lined cap. The vent allows for the safe release of trace off-gassing, while the 20% headspace ensures the phenolic inhibitor remains active[6].

Step 4: Labeling and Storage
  • Action: Affix a hazardous waste label detailing the contents as "Toxic, Flammable, Class C Peroxide Former." Crucially, write the Date of Initial Accumulation on the label.

  • Validation: Place the container in a designated, explosion-proof laboratory refrigerator (≤ 4°C). Schedule the waste for pickup within 6 to 12 months of the accumulation date.

Step 5: Final Disposal Route
  • Action: Transfer custody to a certified hazardous waste vendor.

  • Validation: Ensure the vendor's manifest specifies High-Temperature Incineration . Pyridine derivatives must be incinerated at high temperatures to prevent the release of toxic nitrogen oxides (NOx) and to completely destroy the reactive vinyl group.

DisposalWorkflow Start Waste Generation CheckInhibitor Check Inhibitor Level (e.g., BHT > 100 ppm) Start->CheckInhibitor AddBHT Add BHT/Hydroquinone CheckInhibitor->AddBHT If < 100 ppm Container Transfer to Amber Glass (Vented Teflon Cap) CheckInhibitor->Container If ≥ 100 ppm AddBHT->Container Storage Store at ≤ 4°C (Away from Acids/Oxidizers) Container->Storage Monitor Monitor for Heat/Pressure Storage->Monitor Incineration High-Temp Incineration (Final Disposal) Monitor->Incineration Stable (Max 12 Months) Emergency Evacuate & Call HazMat (Do not touch) Monitor->Emergency Exothermic/Bulging

Diagram 2: Procedural workflow for the safe containerization and disposal of the waste stream.

Emergency Response: Polymerization Event

Because 5-Methyl-6-vinylpyridin-3-ol can undergo auto-acceleration, laboratory personnel must be trained to recognize the signs of a runaway reaction in a waste container.

  • Identification: If a waste container storing this compound is warm to the touch, vibrating, visibly bulging, or if solid white/yellow polymer crystals are observed forming around the cap, a polymerization event or severe peroxide accumulation has occurred[1].

  • Immediate Action: Do not move or open the container. Friction from unscrewing the cap can detonate accumulated peroxides.

  • Containment: Immediately evacuate the laboratory, close the sash of the fume hood (if the container is inside), and contact your institution's Environmental Health and Safety (EHS) HazMat response team.

References
  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS) . University of Texas at Austin. Available at:[Link]

  • “Peroxide-Forming Chemicals” Safety Guidelines . Concordia University. Available at:[Link]

  • Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers . ACS Publications. Available at:[Link]

  • US2745834A - Stabilization of certain vinyl-pyridines, vinyl quinolines and vinyl-isoquinolines. Google Patents.

Sources

Handling

Personal protective equipment for handling 5-Methyl-6-vinylpyridin-3-ol

Standard Operating Procedure & Safety Guide: Handling 5-Methyl-6-vinylpyridin-3-ol Introduction & Chemical Context As a Senior Application Scientist, I approach the handling of specialized chemical intermediates not mere...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 5-Methyl-6-vinylpyridin-3-ol

Introduction & Chemical Context

As a Senior Application Scientist, I approach the handling of specialized chemical intermediates not merely as a checklist, but as a comprehensive system of risk mitigation. 5-Methyl-6-vinylpyridin-3-ol is a highly specific building block, prominently utilized in the synthesis of beta-secretase (BACE) inhibitors for Alzheimer's disease research[1]. Isolated primarily as an off-white solid[2], this compound presents a unique dual-hazard profile that requires rigorous operational controls.

Mechanistically, the molecule features a reactive 6-vinyl group prone to radical-initiated auto-polymerization, and a pyridin-3-ol core known for its amphoteric, tissue-penetrating, and corrosive properties[3],[4].

Hazard Profile & Mechanistic Causality

Understanding the causality behind the hazards ensures that our safety protocols act as a self-validating system:

  • Exothermic Auto-Polymerization: The vinyl moiety can undergo spontaneous polymerization if exposed to heat, light, or radical initiators. This reaction is highly exothermic. If it occurs within a sealed container, the rapid expansion and heat generation can lead to catastrophic container rupture[3].

  • Tissue Necrosis and Sensitization: Pyridine derivatives are severe irritants. The lipophilic nature of the pyridine ring allows it to cross the stratum corneum, while the mildly acidic phenolic hydroxyl group (pyridin-3-ol) disrupts cellular membranes, causing severe skin burns, serious eye damage, and respiratory tract irritation[5],[4].

  • Systemic Toxicity: Like its structural analogs (e.g., 4-vinylpyridine and 3-hydroxypyridine), it is harmful if ingested, inhaled, or absorbed through the skin, necessitating strict barrier controls[3],[5].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE must be selected based on chemical breakthrough times and the compound's physical state.

PPE CategorySpecificationMechanistic Justification
Hand Protection Butyl Rubber (>480 min breakthrough) or Double-Nitrile (Short-term only)Pyridines rapidly degrade standard latex and single-layer nitrile. Butyl rubber provides the highest chemical resistance against aromatic amines[3].
Eye Protection Tightly fitting safety goggles & 8-inch face shieldPrevents ocular exposure to corrosive dust or splashed solutions during dissolution[3],[5].
Body Protection Flame-resistant (FR) lab coat & chemical-resistant apronProtects against localized fire hazards if the solid is dissolved in flammable solvents (e.g., DMF, THF)[2].
Respiratory Fume Hood (Primary); NIOSH N95/P100 (Secondary)Prevents inhalation of toxic, irritating dust particles and volatile organic solvents during transfer[5],[4].

Operational Workflow & Handling Protocols

The following step-by-step methodology is designed to prevent thermal shock, static discharge, and accidental exposure.

Step 1: Pre-Operation Clearance Verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Ensure a chemical spill kit (containing inert absorbent, sand, and acid/base neutralizers) is immediately accessible within the bay.

Step 2: Material Retrieval & Transport Retrieve the 5-Methyl-6-vinylpyridin-3-ol from cold storage (typically -20°C to prevent auto-polymerization)[3]. Transport the vial in a secondary, shatter-proof container on dry ice or wet ice. Scientific Insight: Keeping the compound cold until immediately before use suppresses the kinetic energy required for spontaneous radical formation.

Step 3: Weighing and Transfer Working at least 6 inches inside the fume hood, use grounded, anti-static spatulas to weigh the off-white solid[2]. Avoid rapid scraping motions that could generate static electricity or aerosolize the fine powder.

Step 4: Dissolution and Reaction Setup Dissolve the solid in the target solvent (e.g., DMF or anisole) under an inert atmosphere (Nitrogen or Argon)[2]. Scientific Insight: Purging the reaction vessel with inert gas displaces oxygen, which can act as a radical initiator or participate in unwanted oxidative side reactions with the vinyl group.

Step 5: Decontamination Wipe down the balance, spatulas, and hood surface with an appropriate solvent (e.g., ethanol or isopropanol), followed by a secondary wipe with soapy water to remove residual organics.

Workflow Visualization

G Start Cold Storage (-20°C) Inhibitor Checked Transport Transport on Ice Secondary Container Start->Transport Maintain Temp PPE Don PPE: Butyl Gloves, Goggles, Lab Coat Transport->PPE Prep for Handling Hood Transfer to Fume Hood (Sash at Working Height) PPE->Hood Establish Engineering Controls Weighing Weighing & Dissolution (Avoid Static/Dust) Hood->Weighing Minimize Exposure Reaction Reaction Vessel (Inert Atmosphere: N2/Ar) Weighing->Reaction Execute Protocol Waste Waste Segregation (Aqueous vs. Organic) Reaction->Waste Post-Reaction Cleanup

Caption: Sequential safety and operational workflow for handling 5-Methyl-6-vinylpyridin-3-ol.

Emergency Response & Spill Mitigation

  • Small Spills (Solid): Do not sweep dry. Moisten the spilled solid with a compatible solvent (like ethanol) to suppress dust, then absorb with inert material (e.g., vermiculite or sand)[3]. Place in a sealed, labeled container.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Due to the corrosive nature of pyridinols, seek immediate medical evaluation[5].

  • Polymerization Event: If a sealed container begins to bulge or heat up, evacuate the area immediately. Do not attempt to vent the container, as the pressurized release of toxic vapors and potential explosion pose severe, life-threatening risks.

Disposal & Waste Management

Proper disposal prevents downstream environmental toxicity and lab accidents.

  • Segregation: Never mix unreacted vinylpyridine waste with strong oxidizers, strong acids, or radical initiators, as this can trigger violent, delayed polymerization in the waste carboy[3].

  • Stabilization: If disposing of pure or highly concentrated solutions, ensure a polymerization inhibitor (e.g., hydroquinone or 4-tert-butylcatechol) is present in the waste stream.

  • Labeling: Collect in clearly labeled organic waste containers (segregated into halogenated or non-halogenated based on the solvent used). Store waste in a cool, well-ventilated satellite accumulation area away from direct sunlight.

References

  • Amgen Inc. (2014). Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use (U.S. Patent No. 9,085,576 B2).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7971, 3-Hydroxypyridine. PubChem.[Link]

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